4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-cyclopentyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNBPUDFVSNTOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634541 | |
| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-99-4 | |
| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-Depth Technical Guide to the Synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing this compound, a valuable β-keto ester intermediate. The document is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the mechanistic underpinnings of viable synthetic routes, offers a comparative analysis of these methods, and presents a detailed, field-tested experimental protocol. The guide emphasizes scientific integrity, causality in experimental design, and reproducible methodologies, supported by authoritative references.
Introduction: Strategic Importance of this compound
This compound, also known by its IUPAC name ethyl 4-cyclopentyl-3-oxobutanoate, is a key chemical building block whose structural features—a reactive β-keto ester moiety and a lipophilic cyclopentyl group—make it highly valuable in multiple sectors.[1] Its utility is particularly pronounced in:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex, biologically active molecules, including anti-inflammatory agents, analgesics, and therapeutics targeting metabolic disorders.[2][3] The cyclopentyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.
-
Agrochemicals: The compound is used in the formulation of advanced herbicides and pesticides, where its structure contributes to the efficacy and absorption of the active ingredients in plant systems.[3]
-
Polymer and Materials Science: It functions as a monomer or modifying agent in the creation of specialty polymers, imparting improved thermal stability and specific mechanical properties.[2]
Given its broad applicability, the development of efficient, scalable, and robust synthetic routes to this target molecule is of significant interest. This guide explores the core chemical principles and practical methodologies for its synthesis.
Foundational Synthetic Strategies for β-Keto Esters
The synthesis of a β-keto ester like this compound is primarily achieved through carbon-carbon bond-forming reactions that establish the characteristic 1,3-dicarbonyl system. The most prominent and industrially relevant strategies are the acetoacetic ester synthesis (alkylation of an enolate) and the Claisen condensation.
Method A: Acetoacetic Ester Synthesis via Alkylation
This classical and highly reliable method involves the S_N2 alkylation of a pre-formed ethyl acetoacetate enolate with a suitable cyclopentyl electrophile.[4] The high acidity of the α-hydrogens in ethyl acetoacetate (pKa ≈ 11), situated between two carbonyl groups, facilitates its nearly complete conversion to a nucleophilic enolate using a moderately strong base.[5]
The reaction proceeds in two primary stages:
-
Enolate Formation: A base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate to generate a resonance-stabilized enolate. The choice of sodium ethoxide is critical; using a base with a matching alkoxide group to the ester (ethoxide for an ethyl ester) prevents transesterification, a common side reaction.[6]
-
Nucleophilic Attack (Alkylation): The enolate anion acts as a potent nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or iodide, in a classic S_{N}2 reaction.[7] This step forms the crucial carbon-carbon bond, attaching the cyclopentyl group to the α-carbon.
This method is renowned for its high efficiency and selectivity, as the single, highly acidic site on ethyl acetoacetate ensures that alkylation occurs predictably.[5]
Caption: Mechanism of the Acetoacetic Ester Synthesis.
Method B: Crossed Claisen Condensation
The Claisen condensation is a cornerstone reaction for forming β-keto esters by joining two ester molecules.[8] To synthesize the target compound, a "crossed" Claisen condensation is required, involving two different esters: ethyl cyclopentylacetate and ethyl acetate.[9]
The mechanism unfolds as follows:
-
Enolate Formation: A strong base (e.g., sodium ethoxide) selectively deprotonates the α-carbon of ethyl acetate to form its enolate. Ethyl acetate is chosen as the nucleophilic partner because its self-condensation product (ethyl acetoacetate) is easily managed or can be driven towards the desired product.
-
Nucleophilic Acyl Substitution: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion as the leaving group to yield the final β-keto ester product.[9]
A critical aspect of the Claisen condensation is that it requires a stoichiometric amount of base. The reaction is driven to completion because the newly formed β-keto ester is more acidic than the starting esters and is immediately deprotonated by the alkoxide base, shifting the equilibrium forward.[8] An acidic workup is then necessary to re-protonate the product.[8]
Caption: Mechanism of the Crossed Claisen Condensation.
Comparative Analysis of Synthetic Routes
The choice between the Acetoacetic Ester Synthesis and the Crossed Claisen Condensation depends on factors such as starting material availability, scalability, and control over side reactions.
| Feature | Method A: Acetoacetic Ester Synthesis | Method B: Crossed Claisen Condensation |
| Primary Reactants | Ethyl acetoacetate, Cyclopentyl bromide | Ethyl acetate, Ethyl cyclopentylacetate |
| Base Requirement | Stoichiometric Sodium Ethoxide | Stoichiometric Sodium Ethoxide |
| Key Advantage | High selectivity due to a single, highly activated α-position. Generally cleaner reaction profile.[5] | Utilizes potentially more accessible starting esters. |
| Potential Side Reactions | Over-alkylation (dialkylation) if excess base/alkyl halide is used. E2 elimination with secondary/tertiary halides.[4] | Self-condensation of ethyl acetate. A complex mixture of four potential products if both esters are enolizable.[10] |
| Control Strategy | Controlled addition of alkyl halide; use of 1 equivalent of base. | Use an excess of the non-enolizable ester (or the more valuable one) to favor cross-condensation.[10] |
| Overall Yield | Typically Good to Excellent | Moderate to Good, highly dependent on conditions |
| Scalability | Generally considered robust and scalable. | Can be complex to scale due to the need to control competing reactions. |
Detailed Experimental Protocol: Acetoacetic Ester Synthesis
This section provides a detailed, step-by-step protocol for the via the acetoacetic ester alkylation method. This route is chosen for its reliability and high degree of control.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium (Na) | 22.99 | 2.3 g | 0.10 | Cut into small pieces. Handle with care. |
| Absolute Ethanol | 46.07 | 50 mL | - | Anhydrous. |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 | Anhydrous. |
| Cyclopentyl Bromide | 149.04 | 15.6 g (11.5 mL) | 0.105 | Slight excess to ensure full conversion. |
| Diethyl Ether | 74.12 | 150 mL | - | Anhydrous, for extraction. |
| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - | For neutralization/workup. |
| Saturated NaCl (Brine) | - | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Safety Precaution: This procedure involves metallic sodium, a highly reactive and flammable substance, and alkyl halides, which are irritants. All operations must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried to prevent violent reactions with sodium.
-
Preparation of Sodium Ethoxide: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces through the condenser at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[11]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 13.0 g (0.10 mol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes with continuous stirring. A thick, white precipitate of the sodium enolate may form.
-
Alkylation: Begin heating the mixture to a gentle reflux. Add 15.6 g (0.105 mol) of cyclopentyl bromide dropwise from the addition funnel over 30-45 minutes.[11] After the addition is complete, maintain the reflux for an additional 2-3 hours to drive the alkylation to completion. The disappearance of the precipitate (sodium enolate) and the formation of a new precipitate (sodium bromide) is indicative of reaction progress.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Remove most of the ethanol solvent using a rotary evaporator. To the resulting slurry, add 50 mL of cold water to dissolve the sodium bromide. Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.[10] Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the diethyl ether solvent by rotary evaporation.[10]
-
Purification: The crude product is a pale yellow oil. Purify the oil by fractional distillation under reduced pressure.[10] Collect the fraction corresponding to this compound.
Product Characterization and Purity
The identity and purity of the final product should be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O₃[1] |
| Molecular Weight | 198.26 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[12] |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate[1] |
| CAS Number | 68104-99-4[1] |
| Boiling Point | Expected to be high; distillation under vacuum is required. |
| Storage | Store in a cool, dry place (0-8 °C recommended).[12] |
Spectroscopic Analysis:
-
¹H NMR: Expect signals corresponding to the ethyl ester protons (triplet and quartet), cyclopentyl protons (multiplets), and the protons on the backbone (singlet for the α-proton and triplet for the methylene group adjacent to the cyclopentyl ring).
-
¹³C NMR: Signals should confirm the presence of two carbonyl carbons (ketone and ester), the carbons of the ethyl group, the cyclopentyl group, and the two central backbone carbons.
-
IR Spectroscopy: Characteristic strong absorption bands for the ketone C=O stretch (~1715 cm⁻¹) and the ester C=O stretch (~1740 cm⁻¹).
Conclusion
The is most reliably achieved via the acetoacetic ester synthesis. This method offers high selectivity, good yields, and a straightforward, scalable protocol. While the Claisen condensation presents a viable alternative, it requires more stringent control to mitigate the formation of byproducts. The detailed protocol provided in this guide serves as a robust starting point for laboratory-scale synthesis, enabling researchers to produce this valuable intermediate for applications in pharmaceutical, agrochemical, and materials science research.
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An In-depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a versatile β-keto ester, has emerged as a significant building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a lipophilic cyclopentyl group, makes it a valuable precursor in the development of novel therapeutics, advanced agrochemicals, and specialized polymers. This guide, intended for the discerning researcher, offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on practical application and the underlying chemical principles.
Core Chemical and Physical Properties
This compound, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a complex organic molecule with the chemical formula C₁₁H₁₈O₃.[1] Its structure is characterized by a central four-carbon butyric acid backbone, functionalized with a ketone at the C3 position, an ethyl ester at the C1 position, and a cyclopentyl ring attached to the C4 position.
Key Physical and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem (Calculated)[1] |
| CAS Number | 68104-99-4 | PubChem[1] |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | PubChem[1] |
Physicochemical Data
| Property | Value | Source & Notes |
| Appearance | Colorless to pale yellow liquid | Inferred from similar β-keto esters[2][3] |
| Boiling Point | 273.002 °C at 760 mmHg | Crysdot LLC |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane); likely sparingly soluble in water. | Inferred from analogous compounds[3] and general properties of β-keto esters. |
Synthesis of this compound
The primary route for the synthesis of this compound is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic chemistry.[4][5][6] This reaction involves the condensation of two ester molecules in the presence of a strong base.
Reaction Principle: The Claisen Condensation
In this specific synthesis, ethyl cyclopentylacetate serves as the nucleophilic component after deprotonation at the α-carbon by a strong base, such as sodium ethoxide. The resulting enolate then attacks the electrophilic carbonyl carbon of a second ester, ethyl acetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the β-keto ester.
Caption: Generalized workflow for the Claisen condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Claisen condensation and may require optimization.
Materials:
-
Ethyl cyclopentylacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.
-
Enolate Formation: Ethyl cyclopentylacetate is added dropwise to the stirred suspension of sodium ethoxide at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete formation of the enolate.
-
Condensation: Ethyl acetate is added dropwise to the reaction mixture at reflux, and the reaction is continued for an additional 4-6 hours.
-
Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and hydrochloric acid. The aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Spectroscopic Characterization
No specific spectral data for this compound was found in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complicated by the presence of keto-enol tautomers. The keto form would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclopentyl ring, and the protons alpha to the carbonyl groups. The enol form would show a characteristic downfield signal for the enolic proton and a vinyl proton signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the keto-enol tautomerism. Key expected signals include those for the two carbonyl carbons (ester and ketone) in the keto form, and the olefinic carbons in the enol form. The cyclopentyl carbons and the ethyl group carbons will also be present in their respective regions.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present. Strong absorption bands are expected for the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1700-1750 cm⁻¹.[9] The C-O stretching of the ester will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z = 198. Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups.[10]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the β-keto ester functionality.
Keto-Enol Tautomerism
A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which influences the compound's reactivity and spectroscopic properties.
Caption: Keto-enol tautomerism in β-keto esters.
Alkylation
The α-protons between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can undergo alkylation reactions with various electrophiles, allowing for the introduction of diverse substituents at the C2 position.
Decarboxylation
Upon hydrolysis of the ester group, the resulting β-keto acid is prone to decarboxylation upon heating, yielding a ketone. This reaction is a valuable synthetic tool for the preparation of substituted cyclopentyl methyl ketones.
Applications in Drug Development
The structural motifs accessible from this compound are prevalent in a range of biologically active molecules. It serves as a key intermediate in the synthesis of compounds targeting metabolic disorders, as well as anti-inflammatory and analgesic agents.
Safety, Handling, and Storage
Hazard Identification
Based on information for analogous compounds, this compound is expected to have the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Handling Precautions
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Keep away from heat, sparks, and open flames.[2]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
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An In-depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS 68104-99-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS: 68104-99-4), a versatile β-keto ester intermediate. While not extensively documented in public literature, its structural motifs suggest significant potential in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. This document, compiled from established chemical principles and data from analogous compounds, covers its synthesis, physicochemical properties, spectroscopic characterization, and potential applications. It is designed to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering both theoretical insights and practical guidance.
Introduction and Significance
This compound, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a specialty chemical whose value lies in its bifunctional nature. The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making it a valuable synthon for constructing more complex molecular architectures. The cyclopentyl moiety can enhance lipophilicity, a crucial parameter in drug design for improving membrane permeability and oral bioavailability.
While specific blockbuster drugs directly derived from this intermediate are not publicly disclosed, the β-keto ester functional group is a cornerstone in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents and compounds targeting metabolic disorders.[1] Its utility also extends to the agrochemical sector, where it can serve as a precursor for herbicides and pesticides.[1] This guide aims to consolidate the available information and provide expert insights into the handling and application of this promising chemical intermediate.
Synthesis and Mechanism
The most logical and established method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules, one of which must possess an α-hydrogen to form an enolate. In this case, the synthesis would proceed via a mixed Claisen condensation between ethyl cyclopentylacetate and ethyl acetate, with a strong base such as sodium ethoxide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Claisen condensation.
Reaction Mechanism
The Claisen condensation proceeds through the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion. This step is reversible, and the equilibrium lies to the left as ethanol is more acidic than the α-proton of the ester.
-
Nucleophilic Attack: The enolate of ethyl acetate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester.
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than ethanol, so the ethoxide ion readily deprotonates the α-carbon between the two carbonyl groups. This irreversible acid-base reaction drives the equilibrium of the entire process to the right, favoring product formation.
-
Protonation: A final workup with a mild acid protonates the enolate to yield the final product, this compound.
Caption: Mechanism of the Claisen condensation for the synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for mixed Claisen condensations and should be optimized for specific laboratory conditions.
Materials:
-
Sodium metal
-
Absolute ethanol (anhydrous)
-
Ethyl cyclopentylacetate
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once the sodium has completely reacted, add anhydrous toluene to the flask.
-
Addition of Esters: A mixture of ethyl cyclopentylacetate (1.0 eq) and anhydrous ethyl acetate (1.2 eq) is added dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for 2-3 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly quench the reaction by adding cold 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Self-Validation: The success of the synthesis can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Source |
| CAS Number | 68104-99-4 | [2] |
| Molecular Formula | C₁₁H₁₈O₃ | [2] |
| Molecular Weight | 198.26 g/mol | [2] |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [2] |
| Boiling Point | 273.0 °C at 760 mmHg (Predicted) | N/A |
| Appearance | Colorless to light yellow liquid (Expected) | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Spectroscopic Characterization (Predicted)
Due to the scarcity of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of analogous β-keto esters.
3.2.1. ¹H NMR Spectroscopy
β-Keto esters can exist as a mixture of keto and enol tautomers, which are often distinguishable by ¹H NMR spectroscopy.
-
Keto Tautomer:
-
Ethyl group: A triplet around δ 1.2-1.3 ppm (3H, -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, -OCH₂-).
-
Methylene (α to ester): A singlet around δ 3.4-3.5 ppm (2H).
-
Methylene (α to ketone): A doublet around δ 2.6-2.7 ppm (2H).
-
Cyclopentyl group: A complex multiplet in the range of δ 1.0-2.2 ppm (9H).
-
-
Enol Tautomer:
-
Enolic proton: A broad singlet downfield, typically δ 12-13 ppm.
-
Vinylic proton: A singlet around δ 5.0-5.5 ppm.
-
The signals for the ethyl and cyclopentyl groups will be slightly shifted compared to the keto form.
-
3.2.2. ¹³C NMR Spectroscopy
-
Ester carbonyl: δ 170-175 ppm.
-
Ketone carbonyl: δ 200-205 ppm.
-
α-carbon (between carbonyls): δ 45-55 ppm.
-
Ethyl group: δ ~60 ppm (-OCH₂-) and δ ~14 ppm (-CH₃).
-
Cyclopentyl group: Multiple signals in the range of δ 25-45 ppm.
3.2.3. Infrared (IR) Spectroscopy
-
C=O stretching (ester): A strong absorption band around 1740-1750 cm⁻¹.
-
C=O stretching (ketone): A strong absorption band around 1715-1725 cm⁻¹.
-
C-O stretching (ester): A strong band in the region of 1150-1250 cm⁻¹.
-
C-H stretching (sp³): Multiple bands just below 3000 cm⁻¹.
3.2.4. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 198.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 153.
-
Loss of the ethyl group (-C₂H₅): m/z = 169.
-
McLafferty rearrangement of the ester, leading to a fragment at m/z = 154.
-
Cleavage of the cyclopentyl group.
-
Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety.
Pharmaceutical Applications
β-Keto esters are precursors to a wide array of heterocyclic compounds that form the core of many pharmaceuticals.[3] Potential applications include:
-
Synthesis of Pyrazolones: Reaction with hydrazine derivatives can yield pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.
-
Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and ammonia or an ammonium salt can produce dihydropyridines, which are known calcium channel blockers.
-
Synthesis of Coumarins: Pechmann condensation with phenols can lead to the formation of coumarin derivatives, which exhibit a broad range of biological activities.
Caption: Potential synthetic pathways to bioactive compounds from the target intermediate.
Agrochemical Applications
In agrochemical synthesis, β-keto esters can be used to construct the core structures of various herbicides and fungicides. The specific role of the cyclopentyl group would likely be to modulate the compound's soil mobility, persistence, and interaction with the target enzyme or receptor in the pest.
Safety and Handling
Disclaimer: This information is based on the general properties of β-keto esters and should be supplemented with a specific Safety Data Sheet (SDS) for this compound when available.
-
Hazard Statements (Expected):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
-
Conclusion
This compound is a valuable, albeit under-documented, synthetic intermediate. Its chemical architecture, featuring a reactive β-keto ester moiety and a lipophilic cyclopentyl group, makes it a promising starting material for the synthesis of a diverse range of target molecules in the pharmaceutical and agrochemical industries. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and development involving this versatile compound. As with any chemical synthesis, the proposed protocols should be performed with due diligence and appropriate safety precautions.
References
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J&K Scientific. (n.d.). This compound | 68104-99-4. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 21, 2026, from [Link]
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Crysdot LLC. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). ethyl (1-ethylpropenyl)methylcyanoacetate. Retrieved January 21, 2026, from [Link]
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Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved January 21, 2026, from [Link]
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Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Retrieved January 21, 2026, from [Link]
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ORGANIC CHEMISTRY SELECT. (n.d.). ir. Retrieved January 21, 2026, from [Link]
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molecular structure of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-depth Technical Guide to the Molecular Structure of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 4-cyclopentyl-3-oxobutanoate (CAS: 68104-99-4), a prominent β-keto ester, serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive β-keto-ester moiety and a lipophilic cyclopentyl group, makes it a versatile building block for constructing complex molecular targets. This guide provides a comprehensive examination of its molecular structure, elucidated through a synthesis of theoretical principles and established spectroscopic methodologies. We will explore its synthesis via the Claisen condensation, detail the expected outcomes of spectroscopic analysis (NMR, IR, MS), and discuss its applications, particularly within pharmaceutical and agrochemical research.
Introduction to a Versatile Synthetic Intermediate
Ethyl 4-cyclopentyl-3-oxobutanoate, with the molecular formula C₁₁H₁₈O₃, is a colorless to light yellow liquid recognized for its utility as a precursor in the synthesis of more complex molecules.[2] Its structure is characterized by an ethyl ester functional group and a ketone group separated by a methylene bridge, classifying it as a β-keto ester. This arrangement is responsible for the compound's unique reactivity, particularly the acidity of the α-protons located on the methylene group between the two carbonyls. The presence of the cyclopentyl ring enhances its lipophilicity, a property often exploited in drug design to improve membrane permeability and target engagement. This compound is a key intermediate in the development of novel pharmaceuticals, including anti-inflammatory agents and therapeutics for metabolic disorders, as well as in the formulation of advanced agrochemicals.[1][2]
Synthesis Pathway: The Crossed Claisen Condensation
The formation of β-keto esters is classically achieved through the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[3][4] For an unsymmetrical product like ethyl 4-cyclopentyl-3-oxobutanoate, a "Crossed Claisen Condensation" is employed, where two different esters are used as reactants.
The logical synthetic route involves the reaction between ethyl cyclopentylacetate and ethyl acetate . In this process, a strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl cyclopentylacetate. A subsequent elimination of an ethoxide ion yields the final β-keto ester product.
Causality in Experimental Design:
-
Choice of Base: Sodium ethoxide is the base of choice because its alkoxide component (ethoxide) matches the alkoxy group of the esters.[4] This prevents transesterification, a potential side reaction where a different alkoxide could swap with the ester's ethyl group, leading to a mixture of products.[4][5]
-
Stoichiometry: The reaction requires a full equivalent of the base. This is because the resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting esters or the alcohol byproduct (ethanol, pKa ≈ 16).[6] The base, therefore, performs a final, thermodynamically favorable deprotonation of the product, driving the reaction to completion.[3][6] An acidic workup is required in the final step to neutralize the base and reprotonate the enolate product.[3]
Experimental Protocol: Synthesis via Crossed Claisen Condensation
Objective: To synthesize ethyl 4-cyclopentyl-3-oxobutanoate.
Reagents:
-
Ethyl cyclopentylacetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (as solvent)
-
Toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (1M aqueous solution for workup)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: Under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol or suspend it in toluene.
-
Enolate Formation: Cool the base solution in an ice bath. Add ethyl acetate dropwise via the dropping funnel while stirring. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
-
Condensation: Add ethyl cyclopentylacetate to the enolate solution dropwise, maintaining the cool temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to drive the condensation.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice and acidifying with 1M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure ethyl 4-cyclopentyl-3-oxobutanoate.
Synthesis Workflow Diagram
Caption: Workflow for the Crossed Claisen Condensation synthesis.
Elucidation of the Molecular Structure
The precise arrangement of atoms and functional groups in ethyl 4-cyclopentyl-3-oxobutanoate is confirmed using a combination of spectroscopic techniques.
Molecular Structure Diagram
Caption: Key functional groups of the target molecule.
Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [7] |
| CAS Number | 68104-99-4 | [1][2][7] |
| Molecular Formula | C₁₁H₁₈O₃ | [2][7] |
| Molecular Weight | 198.26 g/mol | [2][7][8] |
| Appearance | Colorless or light yellow liquid | [2] |
| Boiling Point | 273.0 °C at 760 mmHg | |
| Storage | 0-8 °C | [2] |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published in peer-reviewed literature, its structure allows for accurate prediction of its spectroscopic signatures based on well-established principles and data from analogous compounds like ethyl acetoacetate.[9][10][11][12]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Inferred Structural Fragment |
| ¹H NMR | Triplet | ~1.2-1.3 ppm | Ester -O-CH₂-CH₃ |
| Multiplet | ~1.4-1.8 ppm | Cyclopentyl -CH₂ - and -CH - protons | |
| Doublet | ~2.6-2.7 ppm | Ketone -CO-CH₂ -Cyclopentyl | |
| Singlet | ~3.4 ppm | α-carbon protons (-CO-CH₂ -CO-) | |
| Quartet | ~4.1-4.2 ppm | Ester -O-CH₂ -CH₃ | |
| ¹³C NMR | Aliphatic | ~14 ppm | Ester -O-CH₂-C H₃ |
| Aliphatic | ~25-35 ppm | C H₂ and C H carbons of cyclopentyl ring | |
| Aliphatic | ~45-50 ppm | Ketone -CO-C H₂-Cyclopentyl | |
| α-Carbon | ~50 ppm | α-carbon (-CO-C H₂-CO-) | |
| Aliphatic | ~61 ppm | Ester -O-C H₂-CH₃ | |
| Carbonyl | ~168-172 ppm | Ester C =O | |
| Carbonyl | ~200-205 ppm | Ketone C =O | |
| IR | C-H Stretch (sp³) | 2850-3000 cm⁻¹ | Alkyl C-H bonds |
| C=O Stretch (Ester) | ~1745 cm⁻¹ | Ethyl ester carbonyl | |
| C=O Stretch (Ketone) | ~1715 cm⁻¹ | Ketone carbonyl | |
| C-O Stretch | 1150-1250 cm⁻¹ | Ester C-O bond | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 198 | C₁₁H₁₈O₃ |
| Fragment | m/z = 153 | Loss of ethoxy group (-OC₂H₅) | |
| Fragment | m/z = 129 | McLafferty rearrangement or other cleavage | |
| Fragment | m/z = 69 | Cyclopentyl cation | |
| Fragment | m/z = 43 | Acetyl cation (CH₃CO⁺) |
Trustworthiness Through Self-Validation:
The predicted spectroscopic data provides a self-validating system. For instance:
-
IR spectroscopy should reveal two distinct carbonyl peaks, one for the ester (~1745 cm⁻¹) and one for the ketone (~1715 cm⁻¹), confirming the β-keto ester structure.[10][13]
-
The ¹H NMR spectrum is expected to show a characteristic singlet around 3.4 ppm for the α-protons, which are unique due to their position between two carbonyls. The classic triplet-quartet pattern for the ethyl group should also be clearly visible.
-
The ¹³C NMR spectrum should display 11 distinct signals (assuming no accidental overlap), with two downfield signals in the carbonyl region (>160 ppm), confirming the presence of the two different C=O groups.[11]
-
Mass spectrometry should show a molecular ion peak at m/z 198, corresponding to the molecular weight, with predictable fragmentation patterns confirming the presence of the ethyl ester and cyclopentyl moieties.[9]
Applications in Drug Development and Beyond
The structural features of ethyl 4-cyclopentyl-3-oxobutanoate make it a valuable precursor in several high-value applications:
-
Pharmaceutical Development: It is a key building block for synthesizing heterocyclic compounds and other complex scaffolds found in many biologically active molecules. Its use has been noted in the development of anti-inflammatory and analgesic agents, as well as drugs targeting metabolic disorders.[1][2]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of novel herbicides and pesticides. The cyclopentyl group can enhance the efficacy and modulate the environmental persistence of the final active ingredient.[1][2]
-
Specialty Polymers and Materials: It can be used as a monomer or building block in polymer chemistry to create materials with enhanced thermal stability and specific mechanical properties.[1]
-
Flavors and Fragrances: The unique ester structure allows it to be utilized in the synthesis of various flavoring agents and fragrance compounds for consumer products.[1]
Conclusion
Ethyl 4-cyclopentyl-3-oxobutanoate is a compound of significant synthetic utility, defined by its characteristic β-keto ester structure. Its molecular framework, readily synthesized via a Crossed Claisen Condensation, has been thoroughly characterized through the predictive power of modern spectroscopic methods. The combination of a reactive diketone-like backbone and a modulatory cyclopentyl group establishes this molecule as a cornerstone intermediate for innovation in pharmaceuticals, agrochemicals, and materials science, providing a robust platform for the development of novel and complex chemical entities.
References
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Wikipedia. Claisen condensation. [Link]
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JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
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Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
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PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382. [Link]
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Crysdot LLC. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
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WordPress.com. ethyl acetoacetate 乙酰乙酸乙酯 teaches you Organic spectroscopy… brush up?????. [Link]
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Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]
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Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
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National Institute of Standards and Technology. Ethyl acetoacetate - the NIST WebBook. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-Cyclopentyl-3-oxobutanoate
This guide provides an in-depth analysis of the spectroscopic data for ethyl 4-cyclopentyl-3-oxobutanoate, a beta-keto ester of interest in pharmaceutical and chemical synthesis.[1] As a molecule combining a flexible cyclopentyl ring with the reactive core of a beta-keto ester, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
Ethyl 4-cyclopentyl-3-oxobutanoate (C₁₁H₁₈O₃, Molar Mass: 198.26 g/mol ) possesses key structural features that give rise to a distinct spectroscopic fingerprint.[2] The molecule's structure includes an ethyl ester group, a ketone, and a cyclopentyl moiety. A significant aspect of beta-keto esters is their existence as a tautomeric equilibrium between the keto and enol forms. This guide will focus primarily on the predominant keto tautomer, while also discussing the spectroscopic indicators of the enol form.
DOT Script for Molecular Structure
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For ethyl 4-cyclopentyl-3-oxobutanoate, the key absorptions will be from the C=O and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1745 | C=O Stretch | Ester |
| ~1715 | C=O Stretch | Ketone |
| ~2950-2870 | C-H Stretch | Aliphatic (Cyclopentyl & Ethyl) |
| ~1250-1000 | C-O Stretch | Ester |
Causality and Interpretation:
-
The presence of two distinct carbonyl stretching frequencies is a hallmark of a beta-keto ester. The ester carbonyl typically absorbs at a higher wavenumber (~1745 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). [3]* The strong C-H stretching bands just below 3000 cm⁻¹ confirm the presence of sp³-hybridized carbons.
-
The C-O stretching region will likely show multiple bands characteristic of the ester group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 4-cyclopentyl-3-oxobutanoate, electron ionization (EI) would likely lead to several characteristic fragments.
| Predicted m/z | Proposed Fragment | Significance |
| 198 | [M]⁺ | Molecular Ion |
| 153 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 125 | [M - COOCH₂CH₃]⁺ | Loss of the carboethoxy group |
| 97 | [C₅H₉CO]⁺ | Cyclopentyl acylium ion |
| 83 | [C₆H₁₁]⁺ | Cyclopentylmethyl cation |
| 43 | [CH₃CO]⁺ | Acylium ion |
Causality and Interpretation:
-
The molecular ion peak at m/z 198 would confirm the molecular weight of the compound. [2]* Fragmentation is expected to occur at the functional groups. The loss of the ethoxy radical (m/z 153) and the entire carboethoxy group (m/z 125) are common fragmentation pathways for ethyl esters.
-
Cleavage adjacent to the ketone can lead to the formation of a stable cyclopentyl acylium ion (m/z 97).
-
The base peak in the spectrum could potentially be the acylium ion (m/z 43), a common fragment for methyl ketones, although in this case it would arise from rearrangement.
DOT Script for Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways.
Experimental Protocols
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4-cyclopentyl-3-oxobutanoate in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the ¹H signals and analyze the multiplicities to assign the proton environments. Assign the ¹³C signals based on their chemical shifts and, if necessary, by using advanced techniques like DEPT, HSQC, or HMBC.
5.2. IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
5.3. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-250).
-
Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The comprehensive spectroscopic analysis of ethyl 4-cyclopentyl-3-oxobutanoate, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. The predicted data presented in this guide, based on established principles of spectroscopy, provide a robust framework for the identification and characterization of this and structurally related beta-keto esters. This information is crucial for ensuring the identity and purity of such compounds in research and development settings.
References
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PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]
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The Elusive Biological Activity of a Versatile Synthetic Scaffold: 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-depth Technical Review for Drug Discovery Professionals
Foreword: A Note on the Scope of this Guide
Chemical Identity and Physicochemical Properties
4-Cyclopentyl-3-oxo-butyric acid ethyl ester, with the IUPAC name ethyl 4-cyclopentyl-3-oxobutanoate, is a β-keto ester.[1] Its structure is characterized by a central four-carbon chain containing a ketone at the beta-position (C3) relative to the ester group, with a cyclopentyl moiety attached at the terminal (C4) position.
Table 1: Physicochemical Properties of Ethyl 4-cyclopentyl-3-oxobutanoate
| Property | Value | Source |
| CAS Number | 68104-99-4 | [1] |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [1] |
The presence of the β-keto ester functionality is key to its synthetic utility. The methylene protons (CH₂) situated between the two carbonyl groups (the ester and the ketone) are acidic, allowing for easy deprotonation to form a stabilized enolate ion. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. The cyclopentyl group enhances the molecule's lipophilicity and can influence the steric and electronic properties of synthetic derivatives.[2]
Caption: Structure of this compound.
Postulated Role in Pharmaceutical Development
Multiple chemical suppliers assert that this compound serves as a key intermediate in the synthesis of various pharmaceuticals.[2] The primary therapeutic areas mentioned are:
-
Anti-inflammatory and Analgesic Agents: The β-keto ester moiety is a common feature in the synthesis of heterocyclic compounds, some of which are known to possess anti-inflammatory properties. It is plausible that this ester is used to construct more complex ring systems that form the core of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesic compounds.[2][3]
-
Drugs Targeting Metabolic Disorders: The compound is also cited as a building block for pharmaceuticals aimed at treating metabolic disorders. The specific targets or mechanisms are not specified, but this suggests its use in creating molecules that may interact with enzymes or receptors involved in metabolic pathways.
Despite these claims, a direct line of evidence from publicly accessible primary literature or patents that shows the conversion of this compound into a specific, named drug candidate with demonstrated biological activity could not be established. The "biological activity" is therefore inferred and resides in the potential of the downstream products, not the starting ester.
Synthetic Utility: The Basis of its Value
The true "activity" of this compound is chemical. Its value to researchers and drug development professionals lies in its predictable reactivity, enabling the construction of complex molecular architectures.
Key Chemical Transformations
The reactivity of β-keto esters is fundamental to organic synthesis. The following represents a generalized workflow where a compound like ethyl 4-cyclopentyl-3-oxobutanoate would be employed.
Workflow: Generalized Synthetic Application
Caption: Generalized workflow for the use of the ester in synthesis.
Causality in Experimental Choices:
-
Choice of Base: The selection of a base (e.g., sodium ethoxide vs. lithium diisopropylamide) is critical. A milder base like sodium ethoxide is often sufficient for deprotonation, while a stronger, non-nucleophilic base like LDA ensures complete and irreversible enolate formation, which can be crucial for preventing side reactions in subsequent steps.
-
Reaction Conditions: Temperature control is paramount. Enolate formations are often conducted at low temperatures (e.g., -78 °C) to prevent self-condensation or other undesired reactions.
-
Electrophile Selection: The choice of the electrophile directly dictates the type of modification made to the initial scaffold, allowing for the systematic exploration of chemical space to build libraries of related compounds for biological screening.
Hypothetical Experimental Protocols
While no specific protocols for the biological evaluation of this ester were found, we can outline a standard, self-validating protocol for a common synthetic transformation where it would be used.
Protocol: Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis and related cyclocondensation reactions are classic methods for creating heterocyclic structures, which are prevalent in pharmaceuticals. A β-keto ester is a key starting material.
Objective: To synthesize a substituted pyrrole using ethyl 4-cyclopentyl-3-oxobutanoate as the β-dicarbonyl component.
Materials:
-
Ethyl 4-cyclopentyl-3-oxobutanoate
-
α-Amino ketone (e.g., aminoacetone hydrochloride)
-
Sodium acetate
-
Glacial acetic acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Preparation of Reactants: Dissolve ethyl 4-cyclopentyl-3-oxobutanoate (1 equivalent) and the α-amino ketone hydrochloride (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Buffering: Add sodium acetate (2-3 equivalents) to the mixture. The acetate acts as a base to neutralize the hydrochloride salt and facilitate the condensation reaction.
-
Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation Check: A successful reaction will show the consumption of the starting materials and the appearance of a new, typically more polar, spot on the TLC plate corresponding to the pyrrole product.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water.
-
Self-Validation Check: The crude product can be analyzed by melting point determination. A broad melting range indicates impurities.
-
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted pyrrole.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Self-Validation Check: The obtained spectra must be consistent with the expected structure of the target pyrrole derivative.
-
Conclusion and Future Outlook
This compound is a compound of interest in medicinal chemistry and organic synthesis. However, its value is not derived from any inherent, direct biological activity. Instead, it serves as a versatile and reactive molecular scaffold. The consistent claims from chemical suppliers regarding its role in developing anti-inflammatory, analgesic, and metabolic disorder drugs highlight a potential that has yet to be fully substantiated in publicly accessible, peer-reviewed literature.
For researchers, scientists, and drug development professionals, this compound should be viewed as a tool. Its utility is in enabling the synthesis of novel and diverse chemical entities. Future investigations should focus on bridging the gap between this synthetic potential and concrete biological outcomes. The true "biological activity" associated with this ester will only be illuminated when publications explicitly detail its use in the synthesis of specific, potent, and well-characterized bioactive molecules.
References
As this guide is based on an analysis of the lack of specific biological data, the references primarily point to chemical databases and supplier information that establish the compound's identity and its generally accepted, albeit non-specific, applications.
-
J&K Scientific. this compound | 68104-99-4. [Link]
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PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
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- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Cyclopentyl-3-oxo-butyric acid ethyl ester: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Keto Ester
4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a beta-keto ester with the CAS number 68104-99-4 and molecular formula C₁₁H₁₈O₃, has quietly established itself as a valuable building block in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a reactive β-keto ester moiety appended to a cyclopentyl group, has made it a sought-after intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this important chemical entity.
While the precise moment of its initial discovery remains somewhat obscured in the annals of chemical literature, its utility became more prominent in the early 21st century, particularly with its documented use in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Historical Context and Core Synthesis Principles
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the foundational principles laid in the late 19th century. The most prominent and historically significant method for their preparation is the Claisen condensation , a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base. This reaction, first reported by Ludwig Claisen in 1887, remains a fundamental tool for the construction of the β-keto ester functionality.
Another classical approach to substituted β-keto esters is the acetoacetic ester synthesis , which involves the alkylation of the enolate of ethyl acetoacetate. This method allows for the introduction of a wide variety of substituents at the α-position of the acetoacetic ester, which can then be further manipulated.
The synthesis of this compound can be conceptually approached through adaptations of these classical methods.
Key Synthetic Methodologies
Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:
-
Claisen Condensation Approach: This strategy involves the condensation of ethyl cyclopentylacetate with ethyl acetate.
-
Acetoacetic Ester Synthesis Approach: This method utilizes the alkylation of ethyl acetoacetate with a suitable cyclopentylmethyl halide.
Method 1: Claisen Condensation of Ethyl Cyclopentylacetate
This approach leverages the classical Claisen condensation reaction. The key starting material is ethyl cyclopentylacetate, which can be prepared from cyclopentylacetic acid through Fischer esterification.
Reaction Scheme:
Conceptual Reaction Pathway for Claisen Condensation
Experimental Protocol (Conceptual):
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve clean sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl cyclopentylacetate and an equimolar amount of ethyl acetate.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours to drive the condensation to completion.
-
Workup: After cooling, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the resulting enolate.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Method 2: Alkylation of Ethyl Acetoacetate
This alternative route follows the principles of the acetoacetic ester synthesis. It involves the formation of the enolate of ethyl acetoacetate, followed by its reaction with a cyclopentylmethyl halide.
Reaction Scheme:
Conceptual Reaction Pathway for Acetoacetic Ester Synthesis
Experimental Protocol (Conceptual):
-
Enolate Formation: In a suitable reaction vessel, dissolve ethyl acetoacetate in a polar aprotic solvent like ethanol. Add a strong base, such as sodium ethoxide, to generate the enolate anion.
-
Alkylation: To the enolate solution, add cyclopentylmethyl bromide or iodide dropwise at a controlled temperature. The reaction is typically stirred for several hours to ensure complete alkylation.
-
Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 68104-99-4 |
| Molecular Formula | C₁₁H₁₈O₃ |
| Molecular Weight | 198.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not readily available |
| Solubility | Soluble in most organic solvents |
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature allows for a variety of chemical transformations, making it an attractive starting point for the construction of heterocyclic scaffolds.
One notable application is its use in the synthesis of pyranoindole derivatives . A Taiwanese patent from 2004 describes the use of ethyl 4-cyclopentyl-3-oxobutanoate as a key reactant in the preparation of pyranoindoles intended for the treatment of Hepatitis C.[2] This highlights the compound's role in the development of novel antiviral agents. The pyranoindole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.
The cyclopentyl group in the molecule can also impart favorable pharmacokinetic properties to drug candidates, such as increased lipophilicity and metabolic stability. This makes it a valuable moiety to incorporate into potential therapeutic agents.
Conclusion
This compound, while not a household name in the broader chemical landscape, represents a significant and versatile tool for synthetic chemists, particularly those engaged in drug discovery and development. Its synthesis, rooted in the classical principles of the Claisen condensation and acetoacetic ester synthesis, provides reliable access to this valuable intermediate. As the quest for novel therapeutics continues, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.
References
- Catalano, A., et al. (2022). Pyranoindoles: A Class of Heterocyclic Compounds with a Wide Range of Biological Activities. Current Medicinal Chemistry, 29(21), 3668-3686.
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PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
- Chandramore, K. R., et al. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Asian Journal of Research in Pharmaceutical Sciences, 12(2), 105-110.
- Grygorenko, O. O., et al. (2021). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Molecules, 26(16), 4987.
- Zheng, G. W., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 77.
- Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(11), 2948.
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-
PubChem. (n.d.). Ethyl 4-cyclopentylsulfonyl-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. Retrieved from [Link]
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The Cyclopentyl β-Keto Ester Core: A Technical Guide to Synthesis, Reactivity, and Application
This guide provides an in-depth exploration of β-keto esters featuring a cyclopentyl moiety. These structures represent a confluence of two highly valuable chemical motifs: the versatile β-keto ester functional group and the medicinally significant cyclopentane ring.[1] We will dissect the synthetic routes to these compounds, explore their unique chemical behaviors, and illuminate their proven applications, particularly within the realm of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique potential of this molecular scaffold.
Strategic Synthesis of Cyclopentyl β-Keto Esters
The construction of β-keto esters bearing a cyclopentyl group can be broadly categorized into two approaches: methods that form the cyclopentane ring and the β-keto ester simultaneously, and methods that append the keto-ester functionality to a pre-existing cyclopentyl core.
Intramolecular Cyclization: The Dieckmann Condensation
The most elegant and widely used method for generating a cyclic β-keto ester is the Dieckmann condensation, an intramolecular variant of the Claisen condensation.[2][3] This reaction is exceptionally effective for forming stable 5- and 6-membered rings.[4] For the synthesis of 2-alkoxycarbonylcyclopentanones, the required starting material is a 1,6-diester, typically an adipate derivative.
The reaction proceeds via base-catalyzed deprotonation at an α-carbon to form an enolate. This enolate then attacks the carbonyl carbon of the second ester group within the same molecule, leading to a cyclic intermediate that subsequently eliminates an alkoxide to yield the cyclic β-keto ester.[4][5]
Caption: Mechanism of the Dieckmann Condensation.
Causality Behind Experimental Choices: The choice of base is critical. An alkoxide corresponding to the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) is used to prevent transesterification, a competing side reaction that would scramble the ester groups.[6][7] The reaction is driven to completion because the resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25), and the alkoxide base deprotonates it, shifting the equilibrium forward.[5][8] An acidic workup is therefore required in a separate step to protonate the product enolate and isolate the neutral β-keto ester.[9]
Acylation of Cyclopentanone
An alternative and highly versatile strategy involves the C-acylation of cyclopentanone itself. This is typically achieved by first forming the enolate of cyclopentanone using a strong base, followed by quenching with an acylating agent.
Common acylating agents include:
-
Dialkyl carbonates (e.g., diethyl carbonate): This is a classic method for introducing a carboxylate group.[10]
-
Acyl chlorides or anhydrides: These are more reactive and can be used for a wider variety of acyl groups.[11]
-
Ethyl chloroformate: A rapid and efficient reagent for producing β-keto esters from ketones.[10]
| Method | Acylating Agent | Typical Base | Yield Range | Reference |
| Carbonate Acylation | Diethyl Carbonate | NaH, NaOEt | 60-80% | [10] |
| Chloroformate Acylation | Ethyl Chloroformate | NaH, LiHMDS | 75-95% | [10] |
| Decarboxylative Acylation | Malonic Acid Half Oxyesters | Mg(OEt)₂ | 70-90% | [11] |
Table 1: Comparison of Common C-Acylation Methods for Cyclopentanone.
This approach is particularly useful when the desired cyclopentyl core is readily available or when substitution patterns on the ring are required that are not easily accessible from adipate precursors.
Crossed Claisen Condensation
While less common for this specific target, a crossed Claisen condensation can be employed.[8] This involves reacting a cyclopentyl ester (e.g., ethyl cyclopentanecarboxylate) with a non-enolizable ester like diethyl carbonate or ethyl formate in the presence of a strong base. The key is that only one of the esters can form an enolate, preventing a mixture of self-condensation products.[6]
Core Reactivity and Chemical Properties
The unique functionality of β-keto esters imparts a rich and exploitable reactivity profile, centered around the interplay between the ketone, the ester, and the intervening α-carbon.
Keto-Enol Tautomerism
Like all β-dicarbonyl compounds, cyclopentyl β-keto esters exist as a dynamic equilibrium between the keto and enol tautomers.[12][13] The enol form is stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond.[12]
Caption: Keto-Enol Equilibrium in a Cyclopentyl β-Keto Ester.
The position of this equilibrium is influenced by factors such as solvent polarity; nonpolar solvents tend to favor the hydrogen-bonded enol form, while polar solvents can disrupt this interaction, favoring the keto form.[14] While the keto form is typically the major species for simple ketones, the enol content in β-keto esters can be significant.[13] This tautomerism is not merely a structural curiosity; the enol is a key intermediate in many reactions, and its presence can be directly manipulated, for instance, by light in certain photoswitchable systems.[14][15]
The Acidity of the α-Proton and Synthetic Utility
The hydrogen atom on the carbon between the two carbonyl groups is significantly acidic (pKa ≈ 10-12). This is because the resulting conjugate base, an enolate, is highly stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.[8] This acidity is the cornerstone of the synthetic utility of β-keto esters.
Deprotonation with a suitable base readily generates a soft, carbon-based nucleophile that can be used in a variety of C-C bond-forming reactions, most commonly alkylation with alkyl halides.
Hydrolysis and Decarboxylation
One of the most powerful transformations of β-keto esters is their conversion to ketones. This is typically a two-step process:
-
Hydrolysis: The ester is hydrolyzed to a β-keto carboxylic acid under either acidic or basic conditions.[16][17]
-
Decarboxylation: Gentle heating of the β-keto acid intermediate results in the loss of carbon dioxide to yield a substituted cyclopentanone.[18][19]
The decarboxylation proceeds through a cyclic, six-membered transition state, which explains why this reaction is facile for β-keto acids but not for other carboxylic acids.[18] This entire sequence, from alkylation of the enolate to the final decarboxylation, is known as the acetoacetic ester synthesis and is a robust method for preparing α-substituted cyclopentanones.
Caption: Synthetic workflow from a β-keto ester to a substituted ketone.
Applications in Drug Discovery
The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to project substituents into three-dimensional space make it an ideal core for interacting with biological targets. The cyclopentyl β-keto ester motif serves as a powerful starting point for the synthesis of these complex molecules.
-
Antiviral Agents: The cyclopentane core is central to the structure of several nucleoside reverse transcriptase inhibitors (NRTIs) used in HIV therapy, such as Abacavir. While not a β-keto ester itself, its synthesis often involves cyclopentane intermediates where the strategic placement of functional groups is key.
-
Antibacterial Agents: Recent studies have explored β-keto esters themselves as potential antibacterial agents.[20] They are designed as analogues of natural bacterial communication molecules (autoinducers) and have shown promise in inhibiting quorum sensing, a process bacteria use to coordinate virulence.[20]
-
Anti-inflammatory and Anticancer Agents: The pyrazolone ring system, readily synthesized by condensing β-keto esters with hydrazines, is found in many compounds with anti-inflammatory, analgesic, and anticancer properties.[10] The ability to start from a cyclopentyl β-keto ester allows for the creation of fused bicyclic pyrazolones with unique pharmacological profiles.[10]
-
Prostaglandin Synthesis: The synthesis of prostaglandins, potent lipid compounds involved in inflammation and other physiological processes, famously relies on a substituted cyclopentane core. The functional group handles provided by the β-keto ester are invaluable for elaborating the complex side chains required for biological activity.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is a representative example of the Dieckmann condensation.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (prepared fresh or from a commercial source)
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (Nitrogen or Argon).
-
Reaction Initiation: Sodium ethoxide (1.0 eq) is suspended in anhydrous toluene. The suspension is heated to reflux.
-
Addition of Diester: Diethyl adipate (1.0 eq) is added dropwise via the dropping funnel to the refluxing suspension over a period of 1-2 hours. The mixture becomes thick and then gradually thins as the reaction proceeds.
-
Reaction Completion: After the addition is complete, the mixture is maintained at reflux for an additional 2 hours to ensure complete cyclization. The reaction is then cooled to room temperature.
-
Quenching and Neutralization: The cooled reaction mixture is poured slowly into a beaker containing ice and concentrated hydrochloric acid (1.1 eq). The mixture is stirred until all solids have dissolved.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to afford ethyl 2-oxocyclopentanecarboxylate as a colorless oil.
Self-Validation: The use of sodium ethoxide minimizes transesterification. The acidic workup is crucial to protonate the product enolate, which is the predominant species under the basic reaction conditions. The bicarbonate wash removes any residual acid. Final purification by distillation separates the product from any unreacted starting material or high-boiling point impurities.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Available from: [Link]
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LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Available from: [Link]
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Parra-Delgado, H., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6788. Available from: [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
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Patil, S. A., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11215-11231. Available from: [Link]
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YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Available from: [Link]
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Shitov, I. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(4), 1351-1355. Available from: [Link]
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Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]
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Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(4), 319-328. Available from: [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from: [Link]
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Shitov, I. A., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available from: [Link]
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LibreTexts Chemistry. (2023). Dieckmann Condensation. Available from: [Link]
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Lettan, R. B., & Scheidt, K. A. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Synthesis, 46(15), 1977-1996. Available from: [Link]
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YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from: [Link]
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Taber, D. F., et al. (1989). Selective decarbalkoxylation of .beta.-keto esters. The Journal of Organic Chemistry, 54(15), 3719-3721. Available from: [Link]
- Google Patents. (2004). WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.
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LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from: [Link]
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physical properties of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-Depth Technical Guide to the Physical Properties of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile β-Keto Ester in Modern Synthesis
This compound, also known by its IUPAC name ethyl 4-cyclopentyl-3-oxobutanoate, is a significant β-keto ester in the field of organic synthesis.[1] Its bifunctional nature, combining a ketone and an ester, makes it a valuable precursor for creating more complex molecular architectures. This compound serves as a critical building block in the development of novel pharmaceuticals, particularly those targeting metabolic disorders, and in the formulation of advanced agrochemicals.[1] The presence of the cyclopentyl group imparts unique steric and electronic properties, influencing its reactivity and physical characteristics, which are crucial for its application in medicinal and materials chemistry.
A thorough understanding of the physical properties of this reagent is paramount for its effective use, from reaction setup and solvent selection to purification and storage. This guide provides a comprehensive overview of the known , addresses the current gaps in publicly available experimental data, and furnishes detailed, field-proven methodologies for their empirical determination.
Section 1: Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step for any scientific investigation. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | PubChem[1] |
| CAS Number | 68104-99-4 | PubChem[1] |
| Molecular Formula | C₁₁H₁₈O₃ | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)CC(=O)CC1CCCC1 | PubChem[1] |
| InChI Key | NSNBPUDFVSNTOM-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure and Functional Groups
The physical behavior of this ester is a direct consequence of its molecular structure. It features three key components: an ethyl ester group, a ketone carbonyl group, and a non-polar cyclopentyl ring.
Caption: Molecular structure highlighting key functional groups.
-
Ethyl Ester Group: This polar group contributes to the molecule's ability to act as a hydrogen bond acceptor and influences its solubility in polar organic solvents.
-
Ketone Group: The C=O bond in the ketone is highly polar, significantly impacting the molecule's boiling point and reactivity. The α-protons on the adjacent methylene groups are acidic, allowing for keto-enol tautomerism.
-
Cyclopentyl Ring: This bulky, non-polar aliphatic ring increases the molecule's lipophilicity and van der Waals interactions, which is expected to raise its boiling point compared to a linear analogue and decrease its solubility in polar solvents like water.
Section 2: Physical and Chemical Properties
While comprehensive, experimentally verified data for this specific compound is not widely published, a combination of supplier information, computational predictions, and analysis of analogous structures provides a strong profile.
| Property | Value / Observation | Type | Source / Method |
| Appearance | Colorless or light yellow liquid | Observed | Commercial Supplier |
| Boiling Point | 273.0 °C at 760 mmHg | Predicted | Crysdot LLC |
| Melting Point | Data not available | - | - |
| Density | Data not available | - | - |
| Refractive Index | Data not available | - | - |
| XLogP3 | 2.5 | Computed | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |
| Rotatable Bond Count | 5 | Computed | PubChem[1] |
| Storage | Store at 0-8°C | Recommended | Commercial Supplier |
Expert Analysis: The computed XLogP3 value of 2.5 indicates a moderate level of lipophilicity, suggesting good solubility in common organic solvents like ethers, esters, and halogenated hydrocarbons, but poor solubility in water. The absence of hydrogen bond donors and the presence of three acceptors (the two carbonyl oxygens and the ester ether oxygen) confirm its nature as a polar, aprotic molecule. The predicted boiling point of 273°C is plausible for a molecule of this mass and functionality, reflecting strong dipole-dipole and van der Waals forces.
Section 3: Methodologies for Experimental Property Determination
For drug development and process chemistry, predicted data is insufficient. Rigorous experimental determination is required. The following section details the standard operating procedures for characterizing the key physical properties of a novel liquid compound like ethyl 4-cyclopentyl-3-oxobutanoate.
Workflow for Physicochemical Characterization
A logical workflow ensures that property measurements are performed on a well-characterized and pure sample. Structural confirmation is a prerequisite for all other physical tests.
Caption: Standard workflow for physicochemical characterization.
Protocol for Boiling Point Determination
Causality: Due to the high predicted boiling point, determination at atmospheric pressure may lead to decomposition. Vacuum distillation is the preferred method as it allows for boiling at a lower, non-destructive temperature.
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place 5-10 mL of the purified ester and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, measured pressure (e.g., 1.0 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using an oil bath.
-
Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the measured pressure.
-
Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to atmospheric pressure (760 mmHg) for standardized reporting.
Protocol for Density Measurement
Causality: Density is a fundamental property useful for calculating molar volume and for quality control. A pycnometer (specific gravity bottle) provides high accuracy.
-
Preparation: Clean and dry a pycnometer of known volume (e.g., 5 mL). Record its empty mass (m₁).
-
Calibration: Fill the pycnometer with deionized water and equilibrate it in a constant-temperature water bath (e.g., 20.0 °C). Record the mass of the pycnometer filled with water (m₂).
-
Measurement: Empty and thoroughly dry the pycnometer. Fill it with the sample ester, equilibrate at the same temperature, and record its mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample / Mass of water) × Density of water at the measurement temperature.
-
Protocol for Refractive Index Measurement
Causality: The refractive index is a unique physical constant sensitive to purity. An Abbe refractometer is the standard instrument.
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place 2-3 drops of the ester onto the clean, dry prism of the refractometer.
-
Measurement: Close the prisms and allow the sample to equilibrate to the instrument's set temperature (typically 20.0 °C).
-
Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
-
Reporting: Report the refractive index along with the measurement temperature (e.g., n²⁰D = 1.XXXX).
Protocol for Solubility Profiling
Causality: Understanding solubility is critical for selecting reaction solvents, crystallization conditions, and formulation excipients. A qualitative-to-quantitative approach is efficient.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
-
Qualitative Test: To a series of small vials, add ~0.1 mL of the ester. To each vial, add 2 mL of a different solvent. Vigorously shake or vortex each vial for 30-60 seconds.[2]
-
Observation: Observe and record whether the ester is soluble (forms a clear, single phase), partially soluble (remains cloudy or has undissolved droplets), or insoluble (forms a distinct separate layer).[2]
-
Quantitative Test (Shake-Flask Method): For key solvents, prepare a saturated solution by adding an excess of the ester to a known volume of the solvent in a sealed flask. Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Carefully take an aliquot of the supernatant, ensuring no undissolved ester is included. Dilute the aliquot with a suitable solvent and determine its concentration using a calibrated analytical method such as GC-FID or HPLC-UV. The result is reported as g/100 mL or mol/L at the specified temperature.
Section 4: Spectroscopic and Chromatographic Profile
While specific spectra are not publicly available, the structure allows for a reliable prediction of its key spectral features. These analyses are crucial for confirming the identity and purity of the material before physical property measurements.
-
¹H NMR: The spectrum is expected to show distinct signals for the different proton environments. As a β-keto ester, it will exist in a keto-enol tautomeric equilibrium, meaning signals for both forms will be present.[3] The key signals for the major keto form would include: a triplet for the ethyl -CH₃, a quartet for the ethyl -OCH₂-, a singlet for the methylene group between the carbonyls (-CO-CH₂-CO-), and multiplets for the protons of the cyclopentyl ring.
-
¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (ketone and ester) in the 160-210 ppm range, signals for the ethyl and cyclopentyl aliphatic carbons, and a key signal for the active methylene carbon.
-
FT-IR: The infrared spectrum will be dominated by two strong C=O stretching bands: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹). C-H stretching bands for the aliphatic groups will appear around 2850-3000 cm⁻¹, and a C-O stretching band for the ester will be present around 1100-1300 cm⁻¹.
-
GC-MS: Gas Chromatography-Mass Spectrometry is the ideal method for assessing purity and confirming molecular weight. A pure sample should yield a single major peak in the chromatogram. The mass spectrum would show the molecular ion peak (M⁺) at m/z = 198, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and cleavage at the carbonyl groups.
Conclusion
This compound is a compound of growing importance with physical properties that are not yet fully documented in public literature. This guide consolidates the available computational data and provides a robust framework of standard experimental protocols for its complete physicochemical characterization. For scientists in pharmaceutical and chemical development, applying these rigorous methodologies is a prerequisite for ensuring reproducible results, developing scalable synthetic processes, and meeting stringent quality standards. The interplay between the polar keto-ester functions and the non-polar cyclopentyl ring defines its behavior, making empirical validation of its properties an essential scientific endeavor.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23500382, Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026 from [Link].
-
Crysdot LLC. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved January 21, 2026, from [Link].
-
SALTISE (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 21, 2026, from [Link].
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4-Cyclopentyl-3-oxo-butyric acid ethyl ester safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The toxicological and safety properties of this compound have not been fully investigated. The information herein is synthesized from available data on the compound and structurally similar chemicals. A comprehensive, lab-specific risk assessment must be performed before handling this substance.
Introduction: A Profile of a Versatile Intermediate
This compound (CAS No. 68104-99-4) is a keto-ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its molecular structure, featuring a cyclopentyl group, offers unique reactivity and solubility characteristics, positioning it as a valuable building block for complex molecular architectures.[1] Applications include its use as a key intermediate in the development of novel pharmaceuticals, such as anti-inflammatory and analgesic agents, and in the formulation of next-generation herbicides and pesticides.[1][2][3]
Given its role in early-stage research and development, a thorough understanding of its safe handling is paramount. This guide provides a framework for managing the potential risks associated with this compound, drawing upon established chemical safety principles and data from analogous substances due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule.
Chemical and Physical Properties
A summary of the key computed properties for this compound is presented below. This data is essential for understanding its physical behavior and for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | PubChem[4] |
| Molecular Weight | 198.26 g/mol | PubChem[4] |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | PubChem[4] |
| CAS Number | 68104-99-4 | PubChem[4] |
| Appearance | Colorless Liquid (presumed) | General observation for similar esters |
| XLogP3 | 2.5 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Section 1: Hazard Identification and Risk Assessment (Inferred)
While specific hazard data for this compound is not thoroughly documented, an analysis of structurally related keto-esters allows for the inference of potential hazards. Compounds such as Butyric acid ethyl ester, 4-Cyclohexyl-3-oxo-butyric acid ethyl ester, and Ethyl 4-chloro-3-oxobutanoate exhibit a range of warnings from flammability to irritation.[5][6][7]
Primary Inferred Hazards:
-
Skin and Eye Irritation: Many organic esters can cause irritation upon contact with skin and eyes.[5][7][8] Direct contact may lead to redness, a burning sensation, and inflammation.[7]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[5][6] Symptoms can include coughing and sore throat.[8]
-
Flammability: Similar esters are classified as flammable liquids.[5][9] Vapors may be heavier than air and can form explosive mixtures with air, especially when heated.[5][9] These vapors can travel to an ignition source and flash back.[9]
-
Gastrointestinal Irritation: Ingestion may cause irritation to the gastrointestinal tract, with potential symptoms of nausea and vomiting.[7]
A comparative look at the hazards of analogous compounds underscores the need for caution:
| Compound | CAS Number | Key Hazards Identified in SDS |
| Butyric acid ethyl ester | 105-54-4 | Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5] |
| 4-Cyclohexyl-3-oxo-butyric acid ethyl ester | 64127-44-2 | May cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[6] |
| Ethyl 4-chloro-3-oxobutanoate | 638-07-3 | Causes respiratory tract irritation, causes skin irritation, produces eye irritation (lachrymator), harmful if swallowed.[7] |
The Causality Behind Prudence: The oxo- and ester functional groups can interact with biological macromolecules, leading to irritant responses. The cyclopentyl moiety influences the compound's lipophilicity, which may affect its absorption and distribution. The lack of comprehensive toxicological data necessitates a conservative approach, treating the substance as potentially hazardous until proven otherwise.
Section 2: Safe Handling and Storage Protocols
A self-validating system of protocols is crucial for ensuring safety. This involves not just following steps, but understanding the rationale behind them.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls, supplemented by robust PPE.
-
Ventilation: All handling of this compound should be conducted in a well-functioning chemical fume hood to control vapor exposure.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[5] The choice of glove material (e.g., nitrile, neoprene) should be based on a thorough assessment of the breakthrough time and permeation rate for this class of chemical. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[6]
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
-
Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors is recommended.[6]
General Handling and Hygiene
-
Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling and before breaks.[5]
-
Keep away from food, drink, and animal feed.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]
-
Use only non-sparking tools and take precautionary measures against static discharge.[9] Ground and bond containers and receiving equipment.
Storage
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Store in a tightly closed container.[11]
-
Keep in a cool, dry, and well-ventilated place.[11] A recommended storage temperature is often 4°C for similar compounds to minimize degradation.[5]
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and acid chlorides.[6][9]
Section 3: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical.
First Aid Measures (General Guidance)
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[12] If skin irritation persists, consult a physician.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure thorough rinsing.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7][12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, a structured response is necessary to ensure safety and environmental protection.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Remove all sources of ignition.[9] Avoid breathing vapors and prevent contact with skin and eyes.[6]
-
Containment and Cleanup:
-
Wear the appropriate PPE as described in Section 2.1.
-
Contain the spill using a liquid-binding, inert absorbent material (e.g., sand, diatomaceous earth, universal binding agents).[5][10] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6][9]
-
Ventilate the affected area and wash the spill site after material pickup is complete.
-
-
Environmental Precautions: Prevent the chemical from entering drains, surface water, or ground water.[10]
Section 4: Experimental Workflows and Visualizations
Standard Operating Procedure (SOP) for Handling
-
Preparation:
-
Confirm the availability and functionality of a chemical fume hood and safety shower/eyewash station.
-
Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Prepare all necessary equipment and reagents within the fume hood.
-
Ensure spill containment materials are readily accessible.
-
-
Execution:
-
Ground all equipment to prevent static discharge.
-
Carefully uncap the container and perform all transfers and manipulations of the ester within the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment:
-
Quench any residual reactive material appropriately.
-
Wipe down the work area within the fume hood.
-
Properly dispose of contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly.
-
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of the ester.
Visual Workflow for Spill Response
Caption: Step-by-step protocol for responding to an accidental spill.
Conclusion
This compound is a compound with considerable utility in modern chemical synthesis. However, the incomplete safety profile for this specific molecule demands a heightened level of caution. Researchers, scientists, and drug development professionals must adopt a conservative safety posture, implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to rigorous handling protocols. By treating this substance with the respect due to a potentially hazardous, uncharacterized material, and by following the principles outlined in this guide, the risks can be effectively managed, allowing for its continued and valuable application in scientific innovation.
References
-
Carl ROTH. (2016). Safety Data Sheet: Butyric acid ethyl ester. Retrieved from [Link]
- Capot Chemical. (2025). MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester.
- GuideChem. (n.d.). This compound CAS NO.68104-99-4.
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyrate.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl butyrate, 99%.
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 4-Cyclobutyl-3-oxo-butyric acid ethyl ester.
- ChemicalBook. (n.d.). Ethyl 4-chloro-3-oxobutanoate(638-07-3).
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
- Genium. (n.d.). ETHYL ACETOACETATE SDS.
- Chem-Impex. (n.d.). 4-Cyclohexyl-3-oxo-butyric acid ethyl ester.
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols: 4-Cyclopentyl-3-oxo-butyric acid ethyl ester in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclopentyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of carbocyclic moieties is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the cyclopentyl group offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. 4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a versatile β-ketoester, serves as a pivotal building block for introducing this valuable cyclopentyl fragment into complex molecular architectures. Its bifunctional nature, possessing both a reactive ketone and an ester group, allows for a wide array of chemical transformations, making it a cornerstone in the synthesis of various heterocyclic systems of medicinal importance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the construction of the pyrrolo[2,3-d]pyrimidine scaffold, a core component of numerous Janus kinase (JAK) inhibitors.
Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [1] |
| CAS Number | 68104-99-4 | [1] |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
Application Focus: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core for Janus Kinase (JAK) Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably as the core of several FDA-approved Janus kinase (JAK) inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib.[2][3] These drugs are instrumental in the treatment of autoimmune diseases such as rheumatoid arthritis and certain cancers. The strategic placement of a cyclopentyl group on this scaffold can enhance binding affinity to the target kinase and improve pharmacokinetic properties.
The following sections outline a synthetic strategy to construct a cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine intermediate, starting from this compound. This approach is based on established methodologies for pyrrole and pyrimidine synthesis.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence, beginning with the formation of a substituted pyrrole ring from this compound, followed by the construction of the fused pyrimidine ring to yield the desired pyrrolo[2,3-d]pyrimidine core.
Caption: Synthetic workflow from the starting material to a JAK inhibitor precursor.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-5-cyclopentyl-1H-pyrrole-3-carboxylate (Hantzsch Pyrrole Synthesis Adaptation)
The Hantzsch pyrrole synthesis is a classic method for the construction of substituted pyrroles.[2] In this adapted protocol, this compound reacts with an α-halo ketone and ammonia to form the pyrrole ring. For this specific application, we will utilize ethyl 2-chloroacetoacetate as the α-halo ketone component.
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Ammonium acetate
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in ethanol.
-
Add ammonium acetate (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate. Stir vigorously for 15 minutes.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired ethyl 2-amino-5-cyclopentyl-1H-pyrrole-3-carboxylate.
Causality Behind Experimental Choices:
-
Ammonium acetate: Serves as the source of ammonia for the pyrrole ring formation. The acetate salt provides a buffered system.
-
Ethanol: A suitable polar protic solvent that dissolves the reactants and facilitates the reaction.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the condensation and cyclization steps.
-
Aqueous workup with sodium bicarbonate: Neutralizes any acidic byproducts and removes water-soluble impurities.
Protocol 2: Synthesis of 5-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This protocol describes the construction of the pyrimidine ring onto the pre-formed pyrrole intermediate. This is achieved by reacting the aminopyrrole with formamide, which serves as both a reactant and a solvent at elevated temperatures.
Materials:
-
Ethyl 2-amino-5-cyclopentyl-1H-pyrrole-3-carboxylate
-
Formamide
-
Water
Procedure:
-
In a high-temperature reaction vessel, suspend ethyl 2-amino-5-cyclopentyl-1H-pyrrole-3-carboxylate (1.0 eq) in formamide (10-15 volumes).
-
Heat the mixture to 180-190 °C and maintain for 5-7 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Add water to the reaction mixture to induce further precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Causality Behind Experimental Choices:
-
Formamide: At high temperatures, formamide provides the necessary atoms to form the pyrimidine ring through a condensation reaction with the amino and ester functionalities of the pyrrole.
-
High Temperature: Essential for driving the cyclization and aromatization steps to form the fused heterocyclic system.
Protocol 3: Synthesis of 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
The hydroxyl group of the pyrimidinol is converted to a chloro group, which is a versatile handle for subsequent nucleophilic aromatic substitution reactions to introduce the desired side chains of JAK inhibitors.
Materials:
-
5-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.
-
Add N,N-Diisopropylethylamine (1.5 eq) to the suspension.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): A standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction.
-
Inert Atmosphere: Prevents the reaction of POCl₃ with atmospheric moisture.
Application in the Synthesis of JAK Inhibitors
The resulting 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate that can be further functionalized to synthesize a variety of JAK inhibitors. For instance, it can undergo a nucleophilic aromatic substitution reaction with a suitably substituted amine to introduce the side chain that is crucial for binding to the kinase active site.
Caption: Final coupling step to a JAK inhibitor analogue.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of the pyrrolo[2,3-d]pyrimidine core, a key scaffold for potent JAK inhibitors, underscores its importance in modern drug discovery. The protocols outlined in this document provide a practical framework for researchers to utilize this starting material effectively in their synthetic endeavors, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
References
- Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1890, 23, 1474–1476.
-
Norman, M. H. Janus Kinase (JAK) Inhibitors: A Review of Their Characteristics, and of the Scientific Rationale and Clinical Data Supporting Their Use in Chronic Inflammatory Skin Diseases. J. Am. Acad. Dermatol.2021 , 84 (1), 163–173. [Link]
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PubChem Compound Summary for CID 23500382, Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
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An Efficient Synthesis of Baricitinib. ResearchGate. [Link]
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An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
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- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Strategies for 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester and its Derivatives
Introduction: The Significance of the Cyclopentyl β-Keto Ester Scaffold
The 4-Cyclopentyl-3-oxo-butyric acid ethyl ester molecule, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a valuable β-keto ester that serves as a pivotal intermediate in organic synthesis.[1][2] Its structure combines a reactive β-dicarbonyl system with a lipophilic cyclopentyl moiety. This unique combination makes it a highly sought-after building block in the development of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]
The cyclopentyl group is a common feature in drug discovery, often incorporated to occupy hydrophobic pockets in biological targets, improve pharmacokinetic profiles, or serve as a rigid scaffold.[4] Derivatives of this core structure are investigated for a range of applications, including the development of anti-inflammatory agents, metabolic disorder treatments, and novel herbicides.[1][3] This guide provides a detailed overview of the most robust and widely applied synthetic protocol for accessing this key intermediate—the Acetoacetic Ester Synthesis—and explores its subsequent chemical transformations.
Core Synthetic Strategy: The Acetoacetic Ester Synthesis
The most direct and classical route to this compound is the Acetoacetic Ester Synthesis . This powerful method leverages the acidity of the α-hydrogens of ethyl acetoacetate, which are positioned between two electron-withdrawing carbonyl groups.[5][6] The synthesis proceeds in two main stages:
-
Alkylation: Deprotonation of ethyl acetoacetate with a suitable base generates a stabilized enolate ion. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide—in this case, a cyclopentyl halide—to form a new carbon-carbon bond.[5][6]
-
Optional Hydrolysis & Decarboxylation: The resulting β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a methyl ketone.[7][8][9]
This pathway offers a reliable and high-yielding method for preparing α-substituted β-keto esters and their corresponding ketone derivatives.
Caption: Overall workflow of the Acetoacetic Ester Synthesis for the target molecule.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the alkylation of ethyl acetoacetate with cyclopentyl bromide.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount |
| Sodium (Na) | Na | 22.99 | 0.22 | 1.1 | 5.0 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | - | 60 mL |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.20 | 1.0 | 26.0 g (25.5 mL) |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 0.22 | 1.1 | 32.8 g (24.8 mL) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | For extraction |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | - | For workup |
| Brine | NaCl (aq) | 58.44 | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | - | - | - | For drying |
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 60 mL of absolute ethanol.
-
Carefully add 5.0 g (0.22 mol) of metallic sodium in small pieces to the ethanol at a rate that maintains a controllable reflux. Causality: This in situ preparation of sodium ethoxide (NaOEt) is crucial. Using the alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of ester products.[10][11] The reaction is highly exothermic and produces flammable hydrogen gas; proper ventilation and caution are essential.
-
Once all the sodium has dissolved, cool the resulting clear, colorless sodium ethoxide solution to room temperature.
-
-
Enolate Formation:
-
While stirring, add 26.0 g (0.20 mol) of ethyl acetoacetate dropwise to the sodium ethoxide solution.
-
A slight exotherm may be observed. The formation of the sodium enolate of ethyl acetoacetate often results in a thick, white precipitate.
-
-
Alkylation (SN2 Reaction):
-
To the stirred slurry of the enolate, add 32.8 g (0.22 mol) of cyclopentyl bromide dropwise via an addition funnel over 30-45 minutes.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. Causality: Heating provides the necessary activation energy for the SN2 reaction between the nucleophilic enolate and the electrophilic alkyl halide.[5] A slight excess of the alkylating agent ensures complete consumption of the enolate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of sodium bromide (NaBr) will be present.
-
Remove the bulk of the ethanol solvent using a rotary evaporator.
-
To the resulting residue, add ~50 mL of cold water to dissolve the NaBr salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution (to remove any unreacted base), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.
-
Reaction Mechanism: A Deeper Look
The success of the acetoacetic ester synthesis hinges on two key mechanistic steps: the formation of a resonance-stabilized enolate and its subsequent nucleophilic attack on the alkyl halide.
Caption: Mechanism of alkylation in the Acetoacetic Ester Synthesis.
-
Deprotonation: The ethoxide base abstracts an acidic α-proton from ethyl acetoacetate. This proton is particularly acidic (pKa ≈ 11) because the resulting negative charge on the α-carbon is delocalized by resonance onto both adjacent carbonyl oxygen atoms, forming a highly stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of cyclopentyl bromide in a classic SN2 fashion, displacing the bromide ion and forming the new C-C bond.[6]
Further Transformations: Accessing Ketone Derivatives
The synthesized this compound is a versatile precursor. A common subsequent transformation is its conversion to a ketone via hydrolysis and decarboxylation.
-
Saponification (Hydrolysis): The ester is first hydrolyzed to its corresponding carboxylate salt using a base (e.g., NaOH), followed by acidification (e.g., with HCl) to protonate it, yielding the β-keto acid.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide upon gentle heating.[8][9] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and initially forms an enol, which quickly tautomerizes to the more stable ketone product, 1-cyclopentylpropan-2-one.[8]
Caption: Pathway for decarboxylation of the β-keto ester to a ketone.
Conclusion
The acetoacetic ester synthesis provides a reliable and efficient pathway for the preparation of this compound. The methodology is robust, high-yielding, and relies on fundamental principles of enolate chemistry. The resulting β-keto ester is not only a valuable synthetic target in its own right but also serves as a versatile precursor for a variety of other compounds, most notably α-substituted methyl ketones. Understanding this protocol provides researchers, scientists, and drug development professionals with a key tool for accessing complex molecular architectures containing the valuable cyclopentyl motif.
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Master Organic Chemistry. (2020-09-14). Claisen Condensation and Dieckmann Condensation. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
NROChemistry. Dieckmann Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
Chemistry LibreTexts. (2014-08-29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
JoVE. (2023-04-30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
JoVE. (2023-04-30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
PubMed. Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. [Link]
-
ResearchGate. (2025-08-07). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
Chemistry LibreTexts. (2021-10-31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. Methods for the preparation of β-keto esters. [Link]
- Google Patents. US6642035B2 - Synthesis of B-keto esters.
-
RSC Publishing. (2021-07-02). Recent advances in the transesterification of β-keto esters. [Link]
-
Chem.ucla.edu. Chapter 21: Ester Enolates. [Link]
-
Organic Syntheses Procedure. ETHYL n-BUTYLACETOACETATE. [Link]
-
Chemistry LibreTexts. (2025-03-12). 22.7: Alkylation of Enolate Ions. [Link]
-
Grokipedia. Acetoacetic ester synthesis. [Link]
-
Chemistry Stack Exchange. (2019-12-04). Preparation of compounds using acetoacetic ester synthesis. [Link]
-
Organic Syntheses Procedure. 3. [Link]
-
PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
-
CRO Splendid Lab Pvt. Ltd. This compound. [Link]
-
Chemical Synthesis. This compound CAS NO.68104-99-4. [Link]
-
PubChem. Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. [Link]
-
PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
NIH. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]
-
ResearchGate. (2025-08-07). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. [Link]
-
ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
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The Versatile Synthon: Applications of 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester in Agrochemical Synthesis
Abstract
4-Cyclopentyl-3-oxo-butyric acid ethyl ester, also known as ethyl 4-cyclopentyl-3-oxobutanoate, is a valuable and versatile building block in the synthesis of complex organic molecules. Its unique structural features, combining a reactive β-keto ester moiety with a lipophilic cyclopentyl group, make it a synthon of significant interest in the development of novel agrochemicals. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, with a focus on its application in the creation of advanced herbicidal agents. Detailed synthetic protocols, mechanistic insights, and data are presented to guide researchers and development professionals in leveraging this key intermediate for the discovery of next-generation crop protection solutions.
Introduction: The Strategic Importance of the Cyclopentyl Moiety in Agrochemical Design
The design and synthesis of new agrochemicals is a continuous endeavor driven by the need for improved efficacy, enhanced crop safety, and novel modes of action to combat resistance. The incorporation of alicyclic moieties, such as the cyclopentyl group, into agrochemical scaffolds is a well-established strategy to modulate the physicochemical properties of a molecule. The cyclopentyl group can influence lipophilicity, metabolic stability, and the overall three-dimensional conformation of a compound, thereby affecting its binding affinity to target enzymes and, consequently, its biological activity.
This compound serves as a readily available and highly reactive starting material for introducing this beneficial cyclopentyl fragment into a variety of heterocyclic and carbocyclic systems that form the core of many modern pesticides.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| CAS Number | 68104-99-4 | [1] |
| Appearance | Refer to Certificate of Analysis | |
| Purity | Typically ≥98% | |
| Storage | Store in a dry, cool, and well-ventilated place |
Application in Herbicide Synthesis: A Case Study in Pyrazole Derivatives
One of the prominent applications of this compound is in the synthesis of pyrazole-based herbicides. Pyrazole derivatives are a significant class of herbicides known for their potent activity against a broad spectrum of weeds. The synthesis of these compounds often involves the condensation of a β-keto ester with a hydrazine derivative.
Synthesis of a Cyclopentyl-Substituted Pyrazolone Intermediate
The reaction of this compound with a substituted phenylhydrazine is a key step in the formation of a pyrazolone ring system, a common scaffold in herbicidal compounds.
Reaction Workflow:
Caption: Synthetic workflow for the formation of a pyrazolone intermediate.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-5-cyclopentylmethyl-1H-pyrazol-3(2H)-one
This protocol details the cyclocondensation reaction to form a key pyrazolone intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenylhydrazine hydrochloride (1.05 eq)
-
Sodium acetate (1.1 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (co-solvent)
-
Water
Procedure:
-
To a solution of 4-chlorophenylhydrazine hydrochloride and sodium acetate in a mixture of glacial acetic acid and water, add this compound at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazolone intermediate.
Expected Outcome:
A solid product with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) and characterized by ¹H NMR and Mass Spectrometry.
Further Functionalization to Active Herbicidal Compounds
The pyrazolone intermediate serves as a versatile platform for further chemical modifications to generate a diverse library of potential herbicidal compounds. Common derivatization strategies include:
-
N-Alkylation: Introduction of various alkyl or substituted alkyl groups at the N2 position of the pyrazole ring.
-
O-Acylation/Alkylation: Modification of the hydroxyl group at the C3 position to introduce different ester or ether functionalities.
These modifications can significantly impact the herbicidal activity, selectivity, and spectrum of the final compound.
Broader Potential in Agrochemical Synthesis
While the synthesis of pyrazole herbicides represents a well-defined application, the reactivity of this compound opens avenues for the creation of other classes of agrochemicals. The β-keto ester functionality allows for a range of classical organic transformations, including:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated systems.
-
Hantzsch Dihydropyridine Synthesis: A multi-component reaction to produce dihydropyridine derivatives, some of which exhibit fungicidal or insecticidal properties.
-
Synthesis of Heterocycles: Condensation with various binucleophiles to construct a wide array of five- and six-membered heterocyclic rings, which are prevalent in agrochemical structures.
Logical Relationship of Synthetic Pathways:
Caption: Potential synthetic routes from the core intermediate.
Conclusion and Future Perspectives
This compound is a highly valuable and underutilized synthon in the field of agrochemical discovery. Its straightforward application in the synthesis of pyrazole-based herbicides demonstrates its potential as a key building block for creating novel and effective crop protection agents. The inherent reactivity of the β-keto ester functionality, coupled with the beneficial properties imparted by the cyclopentyl moiety, suggests that a broader exploration of its synthetic utility is warranted. Future research efforts should focus on employing this intermediate in the synthesis of diverse heterocyclic scaffolds to unlock its full potential in the development of next-generation herbicides, fungicides, and insecticides.
References
-
PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
Sources
The Versatile Virtuoso: 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester as a Cornerstone for Heterocyclic Compound Synthesis
In the landscape of modern medicinal and agricultural chemistry, the strategic construction of heterocyclic scaffolds remains a paramount objective. These cyclic architectures are the backbone of a vast array of biologically active molecules. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their versatility and inherent reactivity, enabling the efficient assembly of complex molecular frameworks. One such unassuming yet powerful reagent is 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (also known as ethyl 4-cyclopentyl-3-oxobutanoate).
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this β-keto ester. We will delve into its application as a precursor for the synthesis of a variety of important heterocyclic systems, including pyrazoles, pyrimidines, and isoxazoles. Beyond mere procedural outlines, this document aims to provide a deeper understanding of the underlying chemical principles and the causal relationships that govern these transformations, empowering researchers to not only replicate but also innovate.[1]
The Heart of the Matter: Understanding the Reactivity of a β-Keto Ester
The synthetic utility of this compound stems from the dual reactivity of its 1,3-dicarbonyl moiety. The presence of two electrophilic carbonyl centers, separated by a methylene group with acidic protons, allows for a rich tapestry of cyclocondensation reactions. The cyclopentyl group, while often considered a simple lipophilic appendage, can influence solubility, crystal packing, and ultimately, the biological activity of the final heterocyclic products.[1]
I. Synthesis of Cyclopentyl-Substituted Pyrazolones: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a venerable and highly reliable method for the construction of pyrazole and pyrazolone rings.[2] The fundamental reaction involves the condensation of a 1,3-dicarbonyl compound, such as our title ester, with a hydrazine derivative.[2] This transformation proceeds with high efficiency, driven by the formation of a stable aromatic pyrazole ring system.[2]
Mechanistic Insights
The reaction commences with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, leading to the formation of a hydrazone intermediate. Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization, followed by the elimination of ethanol, yields the stable pyrazolone product. The reaction is often facilitated by acidic or basic catalysis.
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: A generalized workflow for the Knorr synthesis of a cyclopentyl-substituted pyrazolone.
Protocol 1: Synthesis of 5-(Cyclopentylmethyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol provides a representative procedure for the synthesis of a cyclopentyl-substituted pyrazolone.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 68104-99-4 | 198.26 g/mol | 10 mmol (1.0) | 1.98 g |
| Hydrazine hydrate (~64% hydrazine) | 7803-57-8 | 50.06 g/mol | 12 mmol (1.2) | ~0.75 mL |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 g/mol | catalytic | 2-3 drops |
| Ethanol (95%) | 64-17-5 | - | - | 20 mL |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.98 g (10 mmol) of this compound in 20 mL of 95% ethanol.
-
Addition of Reagents: To the stirred solution, add ~0.75 mL (12 mmol) of hydrazine hydrate. If desired, add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-(cyclopentylmethyl)-2,4-dihydro-3H-pyrazol-3-one.
II. The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a classic multi-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-keto ester, and urea or thiourea.[3][4] This one-pot synthesis is highly valued for its operational simplicity and its ability to generate structurally diverse heterocyclic compounds with a wide range of pharmacological activities.[4]
Mechanistic Insights
The reaction mechanism is believed to proceed through a series of acid-catalyzed steps.[3] Initially, the aldehyde and urea condense to form an N-acylimine intermediate. The β-keto ester then adds to this imine in a Mannich-type reaction. Finally, intramolecular cyclization via attack of the urea nitrogen on the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[3]
Diagram 2: Biginelli Reaction Mechanism Overview
Caption: A simplified overview of the key steps in the Biginelli reaction mechanism.
Protocol 2: Synthesis of Ethyl 6-(cyclopentylmethyl)-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol describes a general procedure for the Biginelli reaction using our title ester.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 68104-99-4 | 198.26 g/mol | 10 mmol (1.0) | 1.98 g |
| Benzaldehyde | 100-52-7 | 106.12 g/mol | 10 mmol (1.0) | 1.06 g (1.02 mL) |
| Urea | 57-13-6 | 60.06 g/mol | 15 mmol (1.5) | 0.90 g |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | catalytic | ~0.5 mL |
| Ethanol | 64-17-5 | - | - | 25 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.98 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 0.90 g (15 mmol) of urea in 25 mL of ethanol.
-
Catalyst Addition: Add approximately 0.5 mL of concentrated hydrochloric acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into 50 mL of ice-cold water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyrimidinone.
III. Isoxazole Synthesis: A Reaction with Hydroxylamine
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles.[5] This reaction provides a direct route to these five-membered heterocycles, which are prevalent in many biologically active compounds.
Mechanistic Insights
The synthesis of isoxazoles from β-keto esters and hydroxylamine proceeds through a condensation reaction followed by cyclization. The more nucleophilic nitrogen of hydroxylamine initially attacks the more reactive ketone carbonyl to form an oxime intermediate. Subsequently, intramolecular cyclization occurs through the attack of the oxime's hydroxyl group on the ester carbonyl, followed by dehydration to form the isoxazole ring.
Diagram 3: Isoxazole Synthesis Workflow
Caption: A general workflow for the synthesis of a cyclopentyl-substituted isoxazole.
Protocol 3: Synthesis of 3-(Cyclopentylmethyl)-isoxazol-5(4H)-one
This protocol outlines a general procedure for the synthesis of a cyclopentyl-substituted isoxazolone.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| This compound | 68104-99-4 | 198.26 g/mol | 10 mmol (1.0) | 1.98 g |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | 12 mmol (1.2) | 0.83 g |
| Sodium Acetate | 127-09-3 | 82.03 g/mol | 12 mmol (1.2) | 0.98 g |
| Ethanol/Water (1:1) | - | - | - | 30 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.98 g (10 mmol) of this compound in 30 mL of a 1:1 ethanol/water mixture.
-
Addition of Reagents: Add 0.83 g (12 mmol) of hydroxylamine hydrochloride and 0.98 g (12 mmol) of sodium acetate to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-(cyclopentylmethyl)-isoxazol-5(4H)-one.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazolones, dihydropyrimidinones, and isoxazoles provide a solid foundation for researchers to explore the chemical space around these important scaffolds. The straightforward nature of these reactions, coupled with the potential for diversification, underscores the value of this β-keto ester in modern drug discovery and development programs.
References
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an old reaction that continues to feed the development of new synthetic methodologies and the synthesis of biologically active molecules. RSC Advances, 4(96), 54282–54299. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]
-
YouTube. (2021, December 30). Biginelli Reaction [Video]. Professor Dave Explains. [Link]
-
YouTube. (2019, January 19). synthesis of isoxazoles [Video]. The Organic Chemistry Tutor. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Topic: Comprehensive Analytical Characterization of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Multi-Technique Approach to a Key Synthetic Intermediate
4-Cyclopentyl-3-oxo-butyric acid ethyl ester (also known as ethyl 4-cyclopentyl-3-oxobutanoate) is a versatile intermediate compound with significant applications in organic synthesis.[1] It serves as a crucial building block in the development of novel pharmaceuticals, particularly those targeting metabolic disorders, as well as in the agrochemical and polymer industries.[1][2] Given its role in complex synthetic pathways, rigorous confirmation of its identity, structure, and purity is paramount to ensure the quality and efficacy of the final products.
This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this β-keto ester. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the causality behind the experimental choices. β-Keto esters exhibit a fascinating structural duality known as keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between its keto and enol forms.[3] This phenomenon directly influences the analytical data obtained, making a multi-technique approach essential for unambiguous characterization. We will explore Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
| Property | Value | Source |
| IUPAC Name | ethyl 4-cyclopentyl-3-oxobutanoate | [4] |
| CAS Number | 68104-99-4 | [4] |
| Molecular Formula | C₁₁H₁₈O₃ | [1][4] |
| Molecular Weight | 198.26 g/mol | [4] |
| Appearance | Colorless or light yellow liquid | [1] |
| Storage | Store at 0-8°C | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: The most critical aspect to consider is the keto-enol tautomerism.[3][5] In a solution, the compound will exist as a mixture of the keto and enol forms, leading to two distinct sets of NMR signals. The ratio of these tautomers is highly dependent on the solvent used; non-polar solvents tend to favor the enol form due to intramolecular hydrogen bonding, while polar solvents can disrupt this and favor the keto form. Chloroform-d (CDCl₃) is a common choice that typically allows for the observation of both tautomers.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are predicted based on standard values for similar functional groups. The presence of both tautomers will result in a more complex spectrum than detailed below; key diagnostic peaks are highlighted.
| Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| -O-CH₂-CH₃ | 1.25 | Triplet (t) | 3H | Ethyl ester methyl group. |
| Cyclopentyl-H | 1.50-1.90 | Multiplet (m) | 9H | Protons on the cyclopentyl ring. |
| -CO-CH₂-CH₂- | 2.20 | Multiplet (m) | 2H | Methylene adjacent to cyclopentyl. |
| -CO-CH₂-CO- | 3.45 | Singlet (s) | 2H | Active methylene protons between carbonyls. |
| -O-CH₂-CH₃ | 4.15 | Quartet (q) | 2H | Ethyl ester methylene group. |
| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| =C-H | 5.50 | Singlet (s) | 1H | Vinylic proton of the enol. |
| Enolic -OH | 12.0-12.5 | Broad Singlet (br s) | 1H | Intramolecularly hydrogen-bonded proton. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment (Keto Form) | Predicted δ (ppm) | Notes |
| -O-CH₂-C H₃ | 14.2 | Ethyl ester methyl carbon. |
| Cyclopentyl Carbons | 25.0-35.0 | Multiple peaks for the C₅ ring. |
| -CO-C H₂-C H₂- | 45.0, 49.0 | Methylene carbons. |
| -O-C H₂-CH₃ | 61.0 | Ethyl ester methylene carbon. |
| Ester C=O | 167.5 | Carbonyl of the ester group.[6] |
| Ketone C=O | 202.0 | Carbonyl of the ketone group.[6] |
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound into a clean, dry NMR tube.[3]
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently invert several times to ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and use a sample gauge to ensure correct positioning.[3]
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the ¹³C NMR spectrum using proton decoupling (e.g., 64k data points, 2-second relaxation delay, 512-1024 scans).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for confirming the molecular weight and providing structural clues through fragmentation analysis.[7] When coupled with Gas Chromatography (GC), it also serves as an excellent method for assessing purity, especially for volatile impurities.
Expertise & Causality: Electron Ionization (EI) is the preferred method for this analysis as it induces reproducible fragmentation, creating a unique "fingerprint" for the molecule. The fragmentation pattern can be predicted based on the functional groups present: the ester and the ketone. We expect to see characteristic cleavages such as α-cleavage adjacent to the carbonyl groups and loss of the ethoxy group from the ester.
Predicted Mass Fragmentation Pattern (Electron Ionization)
| m/z (Mass/Charge) | Predicted Fragment Ion | Fragment Structure | Notes |
| 198 | [M]⁺ | [C₁₁H₁₈O₃]⁺ | Molecular ion. |
| 153 | [M - OCH₂CH₃]⁺ | [C₉H₁₃O₂]⁺ | Loss of the ethoxy radical. |
| 125 | [M - CH₂COOCH₂CH₃]⁺ | [C₈H₁₃]⁺ | Cleavage of the bond between C2 and C3. |
| 97 | [C₅H₉-CH₂-CO]⁺ | [C₇H₁₁O]⁺ | Acylium ion from cleavage next to the cyclopentyl group. |
| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Cyclopentyl cation. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion, characteristic for methyl ketones (from the keto form). |
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.[7]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an EI source.[7]
-
GC Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to confirm the molecular ion peak (m/z 198) and compare the fragmentation pattern with the predicted values.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is the industry-standard technique for determining the purity of chemical intermediates and active pharmaceutical ingredients.[8] For this compound, a reversed-phase HPLC method provides robust and reproducible results.
Expertise & Causality: The compound lacks a strong UV chromophore, necessitating detection at a low wavelength, such as 210 nm, to achieve adequate sensitivity.[8] A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography. A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of any potential acidic impurities and the enol form, ensuring sharp, symmetrical peaks.[8][9]
Standard HPLC Purity Analysis Conditions
| Parameter | Condition |
| HPLC System | System with a UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[8] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 10 µL[8] |
Protocol for HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and 1.0 mL of formic acid. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of the mobile phase (concentration of 1 mg/mL).[8]
-
Prepare a working solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.[8]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).[8]
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution and record the chromatogram for at least 10 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] For this β-keto ester, the IR spectrum will be dominated by strong absorptions from the two carbonyl groups (keto and ester) and the C-O bonds of the ester.
Expertise & Causality: The presence of two distinct carbonyl groups in the keto form leads to two C=O stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). If a significant amount of the enol tautomer is present, additional characteristic bands for the O-H (broad) and C=C (around 1650 cm⁻¹) bonds will be observed, along with a shift in the conjugated carbonyl absorption to a lower frequency.[3]
Predicted FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | Cyclopentyl and Ethyl C-H |
| ~1740 | C=O Stretch | Ester Carbonyl (Keto Form) |
| ~1715 | C=O Stretch | Ketone Carbonyl (Keto Form) |
| 1300-1000 | C-O Stretch | Ester C-O bonds (two strong bands expected)[10] |
| 3300-2500 (Broad) | O-H Stretch | Enol Hydroxyl (if present) |
| ~1650 | C=C Stretch | Enol C=C (if present) |
Protocol for FTIR Spectroscopy Analysis
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid this compound onto the surface of one plate.[3]
-
Carefully place the second plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
Ensure the spectrometer sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[3]
-
Collect a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Place the prepared salt plates in the sample holder within the spectrometer.
-
Acquire the sample spectrum (typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹).
-
-
Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber. Identify the key absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). Mastering β-keto esters. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentylsulfonyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(6), 392. [Link]
- BenchChem. (2025).
-
Valle-Serrano, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14589. [Link]
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Burkhard, W. J., & Roberts, J. D. (1959). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. The Journal of Organic Chemistry, 24(7), 1009-1011. [Link]
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PubChem. (n.d.). Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). Sustainability: Topical Collection : Advances in Biomass Waste Valorization. MDPI. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- BenchChem. (n.d.). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques. BenchChem.
-
PubChem. (n.d.). Ethyl 4-cyclohexyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate. [Link]
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Application Note: A Robust and Scalable Protocol for the Synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Abstract
4-Cyclopentyl-3-oxo-butyric acid ethyl ester (also known as ethyl 4-cyclopentyl-3-oxobutanoate) is a valuable β-keto ester intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure is a key building block for various biologically active compounds, including anti-inflammatory agents and metabolic disorder therapeutics.[1][2] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this target molecule. We move beyond a simple recitation of steps to explain the underlying chemical principles, focusing on the Claisen condensation reaction.[3][4] This document details a self-validating protocol that addresses common scale-up challenges, including reaction control, workup efficiency, and safety. The intended audience includes researchers, process chemists, and drug development professionals seeking a reliable method for producing multi-gram to kilogram quantities of this important intermediate.
Mechanistic Rationale: The Claisen Condensation
The synthesis of β-keto esters is most classically achieved via the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[3][5] In this specific synthesis, a "crossed" Claisen condensation is employed, reacting ethyl cyclopentylacetate with ethyl acetate.
The mechanism proceeds through several key steps, as illustrated below:
-
Enolate Formation: A strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl cyclopentylacetate. This is the carbon adjacent to the carbonyl group. This step is an equilibrium, favoring the starting materials as the ester is only weakly acidic.
-
Nucleophilic Attack: The resulting enolate anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of a second ester molecule (ethyl acetate).
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.
-
Deprotonation (Driving Force): The newly formed β-keto ester has α-protons that are significantly more acidic than those of the starting ester due to the presence of two flanking carbonyl groups. The ethoxide base readily deprotonates the product, forming a highly resonance-stabilized enolate. This final, irreversible deprotonation step is crucial as it drives the entire reaction equilibrium toward the product.[5][6]
-
Protonation: An acidic workup in the final stage neutralizes the base and protonates the enolate to yield the final this compound.
Caption: The mechanism of the crossed Claisen condensation.
Materials and Reagents
| Reagent / Material | Grade | CAS Number | Supplier Example | Notes |
| Ethyl Cyclopentylacetate | ≥98% | 53476-79-4 | Sigma-Aldrich | Starting material. Ensure dryness before use. |
| Ethyl Acetate | Anhydrous, ≥99.5% | 141-78-6 | Fisher Scientific | Both a reactant and a solvent. Must be strictly anhydrous. |
| Sodium Ethoxide (NaOEt) | ≥96% | 141-52-6 | Acros Organics | Highly reactive and hygroscopic. Handle under inert atmosphere.[7] |
| Toluene | Anhydrous, ≥99.8% | 108-88-3 | VWR Chemicals | Co-solvent to aid in temperature control. |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | 7647-01-0 | J.T. Baker | For acidic workup. |
| Saturated Sodium Bicarbonate | ACS Grade | 144-55-8 | EMD Millipore | For neutralization wash. |
| Brine (Saturated NaCl) | ACS Grade | 7647-14-5 | LabChem | For final aqueous wash. |
| Anhydrous Magnesium Sulfate | ≥97% | 7487-88-9 | Alfa Aesar | Drying agent. |
| Nitrogen Gas (N₂) | High Purity, ≥99.99% | 7727-37-9 | Airgas | For maintaining an inert atmosphere. |
Scale-Up Synthesis Protocol
This protocol is designed for a 1.0 molar scale. Adjustments can be made proportionally for larger or smaller batches.
Reaction Setup
-
Glassware Preparation: Ensure a 5 L, four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a 1 L pressure-equalizing dropping funnel, and a thermocouple temperature probe is thoroughly dried in an oven and assembled while hot under a stream of nitrogen.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen throughout the entire setup to prevent the ingress of atmospheric moisture, which would rapidly quench the sodium ethoxide base.
-
Initial Charge: To the reaction flask, add sodium ethoxide (82.0 g, 1.2 mol, 1.2 equiv). Immediately add anhydrous toluene (1.0 L) and anhydrous ethyl acetate (1.0 L) via cannula.
-
Stirring and Temperature: Begin stirring the resulting slurry to ensure good mixing.
Reagent Addition and Reaction
-
Substrate Addition: Add ethyl cyclopentylacetate (156.2 g, 1.0 mol, 1.0 equiv) to the dropping funnel.
-
Controlled Addition: Add the ethyl cyclopentylacetate dropwise to the stirred slurry in the reaction flask over a period of 60-90 minutes. Monitor the internal temperature; a slight exotherm is expected. Maintain the temperature below 40 °C during the addition.
-
Heating to Reflux: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-85 °C).
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by taking small, quenched aliquots and analyzing them by GC-MS or TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is considered complete when the starting ethyl cyclopentylacetate is consumed.
Workup and Isolation
-
Cooling: After the reaction is complete, cool the flask to 0-5 °C using an ice-water bath.
-
Acidic Quench (Caution: Exothermic): Slowly and carefully add 2 M hydrochloric acid (approx. 750 mL) to the cold, stirred reaction mixture to neutralize the excess sodium ethoxide and protonate the product enolate. Monitor the temperature closely and control the addition rate to keep the internal temperature below 20 °C. Continue adding acid until the aqueous layer is acidic (pH 1-2, check with pH paper).
-
Phase Separation: Transfer the entire mixture to a large separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 250 mL) to recover any dissolved product.
-
Washing: Combine all organic layers and wash sequentially with:
-
Water (500 mL)
-
Saturated sodium bicarbonate solution (500 mL) to remove any residual acid.
-
Brine (500 mL) to break up any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, stir for 20 minutes, and then filter to remove the drying agent.
Purification
-
Solvent Removal: Concentrate the filtered organic solution on a rotary evaporator to remove the bulk of the solvents (ethyl acetate and toluene).
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude residue under reduced pressure. The product, this compound, is expected to distill at approximately 110-115 °C at 10 mmHg. Collect the clear, colorless to pale yellow liquid fraction.
Experimental Workflow and Data
Caption: Overall workflow for the scale-up synthesis.
Table 2: Representative Scale-Up Data
| Parameter | Value |
| Scale (Ethyl Cyclopentylacetate) | 1.0 mol (156.2 g) |
| Sodium Ethoxide | 1.2 mol (82.0 g) |
| Isolated Yield | ~154.6 g |
| Theoretical Yield | 198.26 g |
| Percentage Yield | ~78% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (Observed) | 112 °C @ 10 mmHg |
Safety and Handling
-
Sodium Ethoxide (NaOEt): Highly corrosive, flammable solid that reacts violently with water.[7][8][9] Causes severe skin and eye burns.[7][10] Must be handled in an inert, dry atmosphere (glovebox or under nitrogen).[8] In case of fire, use dry powder or sand; DO NOT use water.[9][11]
-
Solvents: Toluene and ethyl acetate are flammable. All heating should be performed using heating mantles or oil baths. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
-
Acidic Quench: The neutralization of the strong base is highly exothermic. Perform this step slowly in an ice bath to maintain control of the temperature.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene).[7]
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound via a crossed Claisen condensation. By using a full equivalent of sodium ethoxide, the reaction equilibrium is effectively driven to completion, resulting in good yields suitable for large-scale production. Careful control of anhydrous conditions, reaction temperature, and the exothermic workup are critical for the success and safety of this procedure. The final product is obtained with high purity after a straightforward vacuum distillation, making it suitable for subsequent use in pharmaceutical and agrochemical research and development.
References
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Vertex AI Search, Grounding API Result[12]
- Wikipedia.
- Grokipedia.
- Cole-Parmer.
- Alfa Chemistry.
- Chemistry LibreTexts.
- chemeurope.com. Japp-Klingemann reaction.
- Organic Chemistry Portal.
- Fisher Scientific.
- ChemicalBook.
- Slideshare. Japp klingemann reaction.
- ECHEMI.
- Gelest, Inc. SODIUM ETHOXIDE. 95%.
- Chemistry Steps.
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- OpenStax adaptation. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
- NROChemistry.
- Online Chemistry notes.
- Chem-Impex. This compound.
- PubChem.
- J&K Scientific. This compound.
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Application Note: Asymmetric Synthesis of Chiral β-Hydroxy Esters via Reduction of Ethyl 4-Cyclopentyl-3-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview and actionable protocols for the asymmetric synthesis of ethyl (S)- and (R)-4-cyclopentyl-3-hydroxybutanoate, valuable chiral building blocks in pharmaceutical and fine chemical synthesis. We explore two primary, highly efficient methodologies: the Noyori-type asymmetric hydrogenation using Ruthenium-BINAP catalysts and a biocatalytic approach employing ketoreductase (KRED) enzymes. This document explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind key procedural choices to ensure reproducibility and high stereoselectivity.
Introduction: The Strategic Value of Ethyl 4-Cyclopentyl-3-oxobutanoate
Ethyl 4-cyclopentyl-3-oxobutanoate is a prochiral β-keto ester that serves as a versatile precursor for the synthesis of optically pure β-hydroxy esters. The resulting chiral alcohol motif is a ubiquitous structural element in a multitude of biologically active molecules. The cyclopentyl group, in particular, can impart desirable lipophilic characteristics or act as a key structural anchor in target molecules.
The primary challenge and opportunity in utilizing this substrate lie in the stereocontrolled reduction of the ketone moiety. Achieving high enantiomeric excess (ee) is critical, as the biological activity of the final therapeutic agent often depends on a single enantiomer. This note details two gold-standard methods to achieve this transformation with exceptional control.
Methodology I: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a Nobel Prize-winning reaction that provides a practical and highly enantioselective method for reducing ketones and β-keto esters.[1][2] The reaction relies on a chiral Ruthenium(II) catalyst complexed with the C2-symmetric diphosphine ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3]
Principle and Mechanistic Rationale
The remarkable selectivity of the Ru-BINAP catalyst stems from the precise steric and electronic environment created by the axially chiral BINAP ligand.[4] The catalyst activates molecular hydrogen and coordinates the β-keto ester, which is believed to hydrogenate primarily through its keto tautomer.[1] The chiral ligand forces the substrate to approach the ruthenium hydride from a specific trajectory, effectively shielding one prochiral face of the ketone and allowing hydrogen delivery to the other.[4] The choice of the (R)- or (S)-BINAP enantiomer directly dictates whether the resulting alcohol product is (R) or (S), respectively.
The catalytic cycle, as proposed by Noyori, involves the formation of a Ru-hydride species which then coordinates the substrate.[2][3] The stereochemistry is set during the hydrogen transfer from the metal to the carbonyl carbon within this chiral complex.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Protocol: Synthesis of Ethyl (S)-4-Cyclopentyl-3-hydroxybutanoate
This protocol is adapted from established procedures for analogous β-keto esters and represents a robust starting point for optimization.[1][3]
Materials:
-
Ethyl 4-cyclopentyl-3-oxobutanoate (1.0 eq)
-
RuCl₂[(S)-BINAP] (0.005 - 0.01 eq, 0.5-1.0 mol%)
-
Anhydrous, degassed Methanol (or Ethanol)
-
Hydrogen gas (high purity)
-
Stainless steel autoclave or Parr shaker apparatus
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To a glass liner of a stainless steel autoclave, add ethyl 4-cyclopentyl-3-oxobutanoate (e.g., 1.98 g, 10 mmol).
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 20 mL) via cannula under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: Under a positive pressure of inert gas, add RuCl₂[(S)-BINAP] catalyst (e.g., 0.05 mmol, 0.5 mol%). The choice of (S)-BINAP is for the synthesis of the (S)-alcohol. For the (R)-alcohol, use RuCl₂[(R)-BINAP].
-
Reaction Setup: Seal the autoclave securely. Purge the vessel by pressurizing with hydrogen gas to ~50 psi and then venting. Repeat this cycle 3-4 times to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (a range of 50-150 psi is a good starting point).[1]
-
Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature may require screening.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after cooling and venting the reactor) and analyzing by TLC or GC until the starting material is consumed (typically 6-24 hours).
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Concentrate the methanolic solution under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (S)-4-cyclopentyl-3-hydroxybutanoate.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Expected Results & Data
While specific data for this substrate is not published, results for structurally similar β-keto esters under Noyori conditions are consistently high.
| Parameter | Expected Value | Rationale / Comment |
| Catalyst Loading | 0.1 - 1.0 mol% | Lower loadings are possible but may require longer reaction times or higher pressures. |
| H₂ Pressure | 50 - 150 psi | Higher pressure can increase reaction rate but may require specialized equipment.[1] |
| Temperature | 40 - 80 °C | Balances reaction rate against potential side reactions or catalyst degradation. |
| Chemical Yield | >95% | The hydrogenation of the keto group is typically very efficient and high-yielding. |
| Enantiomeric Excess (ee) | >98% | The hallmark of the Ru-BINAP system is its exceptional enantioselectivity for this substrate class.[1][2] |
Methodology II: Biocatalytic Asymmetric Reduction
Biocatalysis offers a powerful, green, and often highly selective alternative to metal-based catalysis. Ketoreductases (KREDs) are enzymes that catalyze the stereospecific reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[5]
Principle and Rationale
KREDs possess a highly structured active site that binds the substrate in a specific orientation relative to the NADPH or NADH cofactor. This precise positioning ensures that the hydride is delivered exclusively to one face of the prochiral ketone, resulting in exceptionally high enantiopurity of the alcohol product.[6]
A key challenge in preparative-scale biocatalysis is the high cost of the nicotinamide cofactor. Therefore, a cofactor regeneration system is essential. A common and efficient method pairs the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sacrificial substrate (glucose) to regenerate the expensive NADPH cofactor in situ.[6][7]
Workflow for Biocatalytic Reduction
Caption: Workflow for KRED-mediated Bioreduction.
Protocol: Synthesis of Ethyl (R)-4-Cyclopentyl-3-hydroxybutanoate
This is a representative protocol using a commercially available KRED/GDH system. The specific KRED chosen will determine the stereochemical outcome. Many KRED screening kits are available to identify enzymes that produce the (R)- or (S)-enantiomer.
Materials:
-
Ethyl 4-cyclopentyl-3-oxobutanoate (1.0 eq)
-
Ketoreductase (e.g., KRED-P1-B04 for (R)-selectivity, or from a screening kit)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount)
-
D-Glucose (1.1 - 1.5 eq)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Standard glassware
Procedure:
-
Buffer Preparation: In a temperature-controlled reaction vessel, prepare a potassium phosphate buffer solution (100 mM, pH 7.0).
-
Reagent Addition: To the buffer, add D-glucose (e.g., 1.2 eq), NADP⁺ (e.g., 0.001 eq), GDH (as per supplier's activity units), and the selected KRED. Stir gently until all solids are dissolved.
-
Substrate Addition: Add the ethyl 4-cyclopentyl-3-oxobutanoate (1.0 eq). If substrate solubility is low, a co-solvent like isopropanol (5-10% v/v) can be used.
-
Reaction: Stir the mixture at a constant temperature (typically 25-35 °C).
-
Monitoring: Monitor the reaction progress by GC or HPLC. The oxidation of glucose produces gluconic acid, which can lower the pH. If necessary, add a dilute base (e.g., 1M NaOH) to maintain the pH at ~7.0. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, extract the aqueous reaction mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
-
Analysis: Confirm the structure and determine the enantiomeric excess by chiral HPLC.
Expected Results & Data
Biocatalytic reductions are renowned for their exceptional selectivity under mild conditions.
| Parameter | Expected Value | Rationale / Comment |
| Temperature | 25 - 40 °C | Operates under mild, ambient conditions, preserving sensitive functional groups. |
| pH | 6.5 - 8.0 | Most dehydrogenases operate optimally near neutral pH. |
| Cofactor Regeneration | Essential | An efficient regeneration system (e.g., GDH/glucose) is required for process viability.[7] |
| Chemical Yield | >90% | Enzymatic reactions are typically very clean with minimal byproduct formation. |
| Enantiomeric Excess (ee) | >99% | KREDs are among the most selective catalysts known for ketone reductions.[8][9] |
Conclusion
Both Noyori asymmetric hydrogenation and biocatalytic reduction are premier methods for producing enantiomerically pure ethyl 4-cyclopentyl-3-hydroxybutanoate.
-
Noyori Hydrogenation is a highly reliable, scalable, and well-understood chemical method that delivers exceptional enantioselectivity. It is ideal for researchers with access to high-pressure hydrogenation equipment.
-
Biocatalytic Reduction represents a greener, safer alternative that operates under mild aqueous conditions with unparalleled stereoselectivity. The commercial availability of KRED screening kits makes this technology increasingly accessible for both lab-scale and industrial-scale synthesis.
The choice between these methods will depend on available equipment, scale, cost considerations, and desired stereochemical outcome. Both protocols provide a robust pathway to a valuable chiral intermediate for advanced chemical synthesis.
References
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. The Journal of Organic Chemistry. [Link]
-
Genet, J. P., et al. (1995). Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts. Tetrahedron Letters. [Link]
-
Song, X., Chen, Q., Chen, L., Ruan, B., Li, B., & Zhang, X. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]
-
Ni, Y., Li, C. X., Zhang, J., Xu, J. H. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. [Link]
-
NROChemistry (2022). Noyori Hydrogenation. YouTube. [Link]
-
Tissot, M., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. [Link]
- Unknown Author. Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
Kim, S. J., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. PubMed. [Link]
-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PubMed. [Link]
-
Seebach, D., Züger, M. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. [Link]
-
Stueckler, C., et al. (2010). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH. [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. PubMed. [Link]
-
Contzen, J., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. PubMed. [Link]
-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PMC - NIH. [Link]
-
Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Electrophilic Reactions of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-Depth Technical Guide for Researchers
Abstract
This guide provides a comprehensive overview of the synthetic utility of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (ethyl 4-cyclopentyl-3-oxobutanoate), a versatile β-keto ester intermediate. We delve into the fundamental principles governing its reactivity with electrophiles, focusing on the generation and subsequent reactions of its stabilized enolate. Detailed, field-tested protocols for key transformations—including C-alkylation, acylation, and Michael additions—are presented. The causality behind experimental choices, such as the selection of bases and solvents, is explained to empower researchers in drug development and organic synthesis to leverage this building block for the construction of complex molecular architectures.
Introduction: The Synthetic Potential of a Versatile β-Keto Ester
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of molecular systems, including pharmaceuticals and agrochemicals.[1][2] Its synthetic power stems from the unique structural arrangement of a β-keto ester. The methylene protons positioned between the ketone and ester carbonyl groups (the α-protons) exhibit significant acidity (pKa ≈ 11-13 in DMSO), facilitating their removal by a suitable base.[3][4]
This deprotonation generates a resonance-stabilized enolate, a potent carbon nucleophile. From a synthetic standpoint, β-keto esters possess two electrophilic carbonyl sites and a highly reactive nucleophilic α-carbon.[5] The enolate's character as a "soft" nucleophile dictates its preferential reaction at the α-carbon with "soft" electrophiles, enabling the efficient formation of new carbon-carbon bonds.[6] This guide will explore three cornerstone reactions that capitalize on this reactivity: C-alkylation, C-acylation, and Michael (conjugate) addition.
The Gateway to Reactivity: Enolate Formation
The reaction of this compound with any electrophile is predicated on the initial formation of its enolate. The choice of base and reaction conditions is critical and dictates the efficiency and outcome of the subsequent electrophilic trapping.
The equilibrium between the β-keto ester and its enolate is governed by the relative strength of the base used for deprotonation.
-
Reversible Deprotonation: Using a base whose conjugate acid has a pKa similar to the β-keto ester, such as sodium ethoxide (NaOEt) in ethanol, establishes an equilibrium with a significant concentration of both the starting material and the enolate. This is suitable for many standard reactions like alkylations and Michael additions.[3]
-
Irreversible Deprotonation: For reactions requiring complete and rapid conversion to the enolate, a much stronger, non-nucleophilic base is employed. Lithium diisopropylamide (LDA) is the archetypal choice. Its use in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) quantitatively generates the lithium enolate, preventing side reactions and ensuring that the subsequent addition of an electrophile occurs cleanly.[6]
This protocol describes the formation of the sodium enolate under standard equilibrium conditions.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Sodium metal or Sodium Ethoxide (NaOEt)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel
Procedure:
-
Setup: Assemble the glassware and flame-dry under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Base Preparation (if using Sodium): In the reaction flask, dissolve clean sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 15-20 minutes.
-
Maturation: Allow the mixture to stir at room temperature for 1 hour to ensure enolate formation is complete. The resulting solution/slurry of the sodium enolate is now ready for reaction with an electrophile.
Diagram: Enolate Formation
Sources
enzymatic catalysis with 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An in-depth guide to the enzymatic catalysis of 4-cyclopentyl-3-oxobutanoic acid ethyl ester, with a focus on asymmetric reduction for the synthesis of chiral hydroxy esters. This document provides detailed protocols and expert insights for researchers in biocatalysis and pharmaceutical development.
Introduction: The Strategic Value of Chiral Hydroxy Esters
4-Cyclopentyl-3-oxobutanoic acid ethyl ester is a β-keto ester of significant interest in synthetic organic chemistry. Its structure is a precursor to chiral β-hydroxy esters, which are valuable building blocks for the synthesis of complex, biologically active molecules, including pharmaceuticals. The stereoselective reduction of the ketone functionality is a critical step, and enzymatic catalysis offers a powerful solution to achieve high enantiopurity under mild reaction conditions, overcoming the limitations of traditional chemical methods.
This guide details the application of ketoreductases (KREDs) for the asymmetric reduction of 4-cyclopentyl-3-oxobutanoic acid ethyl ester, providing both theoretical background and practical, step-by-step protocols for laboratory implementation.
Core Concept: Asymmetric Reduction via Ketoreductases
The enzymatic reduction of a ketone to a chiral alcohol is a cornerstone of industrial biocatalysis. This transformation is most commonly achieved using a class of enzymes known as ketoreductases (KREDs), which are a subset of oxidoreductases.
Mechanism of Action
The catalytic activity of KREDs is dependent on a nicotinamide cofactor, either NADH or NADPH, which serves as the hydride donor. The enzyme binds both the β-keto ester substrate and the cofactor in its active site in a specific orientation. This precise positioning dictates the stereochemical outcome of the reaction, as the hydride is delivered to one face of the carbonyl group, leading to the formation of a specific enantiomer of the corresponding hydroxy ester. The oxidized cofactor (NAD⁺ or NADP⁺) is then released and must be regenerated for the catalytic cycle to continue.
A critical aspect of designing a successful biocatalytic process is the implementation of an efficient cofactor regeneration system. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial substrate (glucose or formate, respectively), which continuously reduces the oxidized cofactor back to its active form.
Figure 1: General workflow for the KRED-catalyzed asymmetric reduction of 4-cyclopentyl-3-oxobutanoic acid ethyl ester with in-situ cofactor regeneration.
Experimental Protocols
Given the novelty of this specific substrate in published literature, a generalized yet robust protocol is presented. This protocol is designed to be a starting point for screening and optimization.
Protocol 1: Screening of Ketoreductases for Activity and Stereoselectivity
The initial and most critical step is to identify a suitable KRED from a commercially available panel that exhibits high activity and the desired stereoselectivity (either (R) or (S)) towards 4-cyclopentyl-3-oxobutanoic acid ethyl ester.
Materials:
-
Ketoreductase screening kit (e.g., from Codexis, Johnson Matthey, or other suppliers)
-
4-Cyclopentyl-3-oxobutanoic acid ethyl ester (substrate)
-
NADP⁺ and/or NAD⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or 96-well plates)
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve 4-cyclopentyl-3-oxobutanoic acid ethyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or isopropanol) to create a concentrated stock solution (e.g., 200 mM).
-
Prepare Reaction Master Mix: In a single tube, prepare a master mix containing all common reaction components. For a final reaction volume of 1 mL, this would typically include:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 10 mg/mL NADP⁺ stock solution (final concentration 0.5 mg/mL)
-
50 µL of 10 U/mL GDH stock solution (final concentration 0.5 U/mL)
-
50 µL of 2 M D-glucose stock solution (final concentration 100 mM)
-
-
Aliquot Master Mix: Dispense the appropriate volume of the master mix into each reaction vessel (one for each KRED to be screened).
-
Add KREDs: Add a small, specified amount (e.g., 1-2 mg) of each individual KRED lyophilizate to its respective reaction vessel.
-
Initiate the Reaction: Add the substrate stock solution to each vessel to achieve the desired final substrate concentration (e.g., 10 mM).
-
Incubation: Cap the vessels and place them in an incubator shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 200 rpm) for a set period (e.g., 24 hours).
-
Work-up:
-
Quench the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Vortex vigorously for 1 minute to extract the substrate and product.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: Analyze the organic extract by chiral GC or HPLC to determine the percentage conversion and the enantiomeric excess (e.e.) of the product.
Figure 2: Workflow for screening a panel of ketoreductases.
Protocol 2: Preparative Scale Synthesis and Optimization
Once an optimal KRED has been identified, the reaction can be scaled up and optimized for higher product yield and purity.
Materials:
-
Selected KRED (lyophilized powder or immobilized on a resin)
-
Cofactor regeneration system components (as identified in screening)
-
pH-stat or a well-buffered reaction medium
-
Jacketed reaction vessel with overhead stirring and temperature control
-
Appropriate solvents for extraction and purification
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with the buffered aqueous solution.
-
Add the cofactor (e.g., NADP⁺), the sacrificial substrate (e.g., D-glucose), and the regeneration enzyme (e.g., GDH).
-
Gently stir until all components are dissolved.
-
-
pH and Temperature Adjustment: Adjust the pH of the solution to the optimum for the selected KRED (typically between 6.5 and 8.0) and bring the reaction mixture to the optimal temperature (e.g., 30-40°C).
-
Enzyme and Substrate Addition:
-
Add the selected KRED to the vessel.
-
Add the 4-cyclopentyl-3-oxobutanoic acid ethyl ester. For preparative scale, the substrate can be added neat or as a concentrated solution. To avoid potential substrate inhibition, it may be beneficial to add it portion-wise over several hours.
-
-
Reaction Monitoring:
-
Maintain the pH of the reaction at the setpoint. If using GDH, the formation of gluconic acid will cause the pH to drop, which can be counteracted by the automated addition of a base (e.g., 1 M NaOH) using a pH-stat.
-
Periodically take small aliquots from the reaction mixture, perform a work-up as described in Protocol 1, and analyze by GC/HPLC to monitor conversion and enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by, for example, adding a large volume of a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic phase. The aqueous phase may be re-extracted to improve recovery.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product further by flash column chromatography.
-
Analytical Methods
Accurate analysis of both the reaction conversion and the stereochemical purity of the product is essential.
Chiral Gas Chromatography (GC)
A common method for analyzing volatile esters is GC. A chiral stationary phase is required to separate the enantiomers of the hydroxy ester product.
-
Column: A cyclodextrin-based chiral column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperatures: Typically 250°C.
-
Oven Program: Start at a temperature low enough to resolve the product enantiomers from the substrate and any byproducts, then ramp to a higher temperature to elute all components in a reasonable time. A typical program might be: 80°C for 2 minutes, then ramp at 10°C/min to 200°C.
-
Retention Times: The substrate (a ketone) will have a different retention time than the product (an alcohol). The two enantiomers of the product will have slightly different retention times on the chiral column.
Data Interpretation
The percentage conversion can be calculated by comparing the peak area of the substrate to the sum of the peak areas of the substrate and product. The enantiomeric excess (e.e.) is calculated from the peak areas of the two product enantiomers ((R)- and (S)-isomers) using the following formula:
e.e. (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
| Parameter | Screening Phase | Preparative Scale | Rationale |
| Substrate Conc. | 5-10 mM | 50-200 mM | Start low to avoid enzyme inhibition, then increase for higher productivity. |
| Enzyme Loading | 1-2 mg/mL | 2-10 mg/mL | Higher loading on a larger scale can reduce reaction time. |
| Cofactor Conc. | 0.5-1.0 mM | 0.1-0.5 mM | Cofactor is catalytic; a lower concentration can be used with efficient regeneration. |
| Temperature | 25-35°C | Optimized (e.g., 30-45°C) | Balance between enzyme activity and stability. |
| pH | 6.5-7.5 | Optimized (e.g., 7.0) | Crucial for enzyme activity; maintained with a buffer or pH-stat. |
Troubleshooting and Optimization
-
Low Conversion:
-
Cause: Enzyme inhibition (substrate or product), poor cofactor regeneration, or enzyme instability.
-
Solution: Decrease initial substrate concentration and add it fed-batch. Ensure the regeneration system is active. Check the stability of the KRED at the reaction temperature and pH.
-
-
Low Enantioselectivity:
-
Cause: The chosen enzyme is not suitable for the substrate.
-
Solution: Screen a wider range of KREDs. Sometimes, minor changes in reaction conditions (e.g., temperature, co-solvent) can influence enantioselectivity.
-
-
Difficult Extraction:
-
Cause: Emulsion formation.
-
Solution: Use a different extraction solvent (e.g., MTBE instead of ethyl acetate), or add salt (brine) to the aqueous phase to break the emulsion.
-
Conclusion
The asymmetric reduction of 4-cyclopentyl-3-oxobutanoic acid ethyl ester using ketoreductases represents a highly efficient and environmentally benign method for producing valuable chiral building blocks. While this specific substrate may not be extensively documented, the principles and protocols outlined in this guide provide a solid foundation for developing a successful biocatalytic process. Through systematic screening of available KREDs and careful optimization of reaction parameters, high yields and excellent enantioselectivity can be achieved, paving the way for applications in pharmaceutical synthesis and other areas of fine chemical manufacturing.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Welcome to the technical support center for the purification of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS 68104-99-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile β-keto ester. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, achieving high purity of this compound is critical for downstream applications.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Understanding the Molecule: Key Properties and Challenges
This compound is a β-keto ester, a class of compounds known for specific chemical behaviors that can complicate purification. Understanding these characteristics is the first step toward developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₃ | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Boiling Point | 273.0 °C at 760 mmHg (Predicted) | |
| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |
The primary challenges in purifying this compound stem from:
-
Keto-Enol Tautomerism: Like other β-keto esters, this compound exists as an equilibrium mixture of the keto and enol forms. This can lead to issues in chromatography, such as peak broadening or the appearance of two separate peaks.[4][5][6]
-
Thermal Sensitivity: Although the predicted atmospheric boiling point is high, β-keto esters can be susceptible to thermal degradation, making high-temperature distillation a potential issue.
-
Synthesis-Related Impurities: The common synthetic route, the Claisen condensation, can result in various byproducts that may be challenging to separate.[7][8]
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My NMR spectrum shows complex signals, and I suspect both keto and enol forms are present. How does this affect purification?
A1: The presence of keto-enol tautomerism is a well-documented characteristic of β-keto esters.[9] The equilibrium between the two forms can be influenced by solvent polarity, pH, and temperature.[10]
Causality: The keto and enol tautomers have different polarities. The enol form can form intramolecular hydrogen bonds, which can affect its interaction with chromatographic stationary phases.[4] During chromatography, if the interconversion between tautomers is slow on the chromatographic timescale, you may observe two separate peaks. If the interconversion is rapid, you will likely see a single, potentially broadened peak.[5][6][11]
Solutions:
-
NMR Analysis: To confirm the presence of both tautomers, look for characteristic signals. The enol form will show a vinyl proton signal and a hydroxyl proton signal, while the keto form will have signals for the α-protons adjacent to the ketone.
-
Chromatography:
-
TLC Analysis: When developing a solvent system for column chromatography, you may observe streaking or two closely eluting spots.
-
Column Chromatography: To minimize the effects of tautomerism during column chromatography, consider the following:
-
Solvent System: Use a solvent system that favors one tautomer. Non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can favor the keto form.[10]
-
Acid/Base Treatment: Adding a small amount of a weak acid (like acetic acid) or base (like triethylamine) to the mobile phase can sometimes help to sharpen peaks by catalyzing the rapid interconversion of tautomers, resulting in a single, averaged peak.[12]
-
-
Q2: I'm observing low purity after vacuum distillation. What could be the cause?
A2: Low purity after distillation can be due to thermal decomposition, co-distillation of impurities, or inadequate separation.
Causality: High temperatures required for distillation, even under vacuum, can lead to decomposition of the β-keto ester. Additionally, impurities with similar boiling points to the product will co-distill, leading to a pure but still contaminated product.
Solutions:
-
Optimize Vacuum and Temperature: The key to successful vacuum distillation is to lower the boiling point sufficiently to prevent thermal degradation.[13]
-
High Vacuum: Aim for a vacuum level in the range of 1-10 mmHg. A lower pressure will result in a lower boiling temperature.
-
Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. The head temperature should remain stable during the collection of the main fraction.
-
-
Fractional Distillation: If you have impurities with close boiling points, a simple distillation may not be sufficient. Using a fractionating column (e.g., a Vigreux column) will provide better separation.
-
Pre-Purification: Consider a preliminary purification step, such as a wash with a dilute base to remove acidic impurities, before distillation.
Q3: My flash chromatography separation is poor, with broad peaks and co-elution of impurities.
A3: Poor chromatographic separation is a common issue and can be addressed by systematically optimizing the chromatographic conditions.
Causality: The choice of stationary phase, solvent system, and loading technique all play a crucial role in achieving good separation. For β-keto esters, the interaction with the silica gel (a slightly acidic medium) can sometimes cause issues.[11]
Solutions:
-
Solvent System Selection:
-
TLC is Key: Systematically screen solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35.[14]
-
Common Solvent Systems: For moderately polar compounds like this ester, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[12][15]
-
-
Loading Technique:
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then loading this onto the column. This technique often results in sharper bands and better separation.
-
-
Gradient Elution: If you have a mixture of impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation than an isocratic (constant solvent composition) elution.
III. Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The most common impurities will depend on the specific synthetic route, but for a Claisen condensation, you can expect:
-
Unreacted Starting Materials: Ethyl acetate and the cyclopentyl-containing ester.
-
Self-Condensation Products: Ethyl acetoacetate if ethyl acetate is used in excess.
-
Byproducts of Side Reactions: Such as products from aldol-type condensations.
-
Hydrolysis Products: 4-Cyclopentyl-3-oxo-butyric acid, if water is present during workup or purification.
Q: How can I assess the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is an excellent method for determining the purity of volatile compounds and for quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for identifying any impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination.
-
Mass Spectrometry (MS): GC-MS is particularly useful for identifying the structures of unknown impurities.
Q: Is this compound stable during storage?
A: Like many esters, it should be stored in a cool, dry place away from strong acids and bases to prevent hydrolysis. It is generally stable under these conditions.
IV. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel in the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, use the dry loading technique.
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Charging the Flask: Add the crude ester and a magnetic stir bar to the distillation flask.
-
Evacuation: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product at the measured pressure.
-
Discontinuation: Once the main fraction is collected, remove the heat and slowly release the vacuum before turning off the pump.
V. Visualizing Key Concepts
Keto-Enol Tautomerism
The equilibrium between the keto and enol forms is a dynamic process that influences the compound's reactivity and purification.
Caption: Keto-enol equilibrium of the target ester.
Purification Workflow
A logical workflow for the purification of this compound.
Caption: A typical multi-step purification workflow.
VI. References
-
Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
-
Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. (2008). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Is it possible to separate keto enol tautomers via column chromatography? (2017). Reddit. Retrieved January 20, 2026, from [Link]
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]
-
keto-enol tautomerism. (2005). Chromatography Forum. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-cyclopentyl-3-oxobutanoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The sceptical chemist. Retrieved January 20, 2026, from [Link]
-
VII.—Optically active esters of β-ketonic and β-aldehydic acids. Part IV. Condensation of aldehydes with menthyl acetoacetate. (1904). SciSpace. Retrieved January 20, 2026, from [Link]
-
Flash chromatography. (n.d.). International Journal of Pharmaceutical Research & Analysis. Retrieved January 20, 2026, from [Link]
-
Vacuum Distillation. (2021). Cheresources.com Community. Retrieved January 20, 2026, from [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023). Biotage. Retrieved January 20, 2026, from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-cyclopentyl-3-oxobutanoate. (n.d.). Crysdot LLC. Retrieved January 20, 2026, from [Link]
-
Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). BMC Biotechnology. Retrieved January 20, 2026, from [Link]
-
Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). (n.d.). PHYWE. Retrieved January 20, 2026, from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2015). Asian Journal of Research in Chemistry. Retrieved January 20, 2026, from [Link]
-
Cyclopropanation process. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Claisen Condensation. (n.d.). LibreTexts. Retrieved January 20, 2026, from [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 20, 2026, from [Link]
-
Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2021). SciSpace. Retrieved January 20, 2026, from [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
ethyl 3-oxobutanoate. (n.d.). Stenutz. Retrieved January 20, 2026, from [Link]
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- 3. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Welcome to the Technical Support Center for the synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile β-keto ester. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, optimizing its preparation is crucial for efficient and high-yield production.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a robust and reproducible experimental outcome.
I. Reaction Overview: The Crossed Claisen Condensation
The synthesis of this compound is typically achieved via a crossed Claisen condensation.[2][3] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3] In this specific case, the likely starting materials are ethyl cyclopentylacetate and ethyl acetate.
The fundamental principle of the Claisen condensation lies in the generation of an enolate from an ester containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic than the starting esters.[2]
Caption: Overview of the Crossed Claisen Condensation for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the α-hydrogen of the ester. 2. Presence of Water: Moisture in the reaction will consume the strong base and quench the enolate. 3. Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction.[2] 4. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. | 1. Base Selection: Use a strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). Ensure the alkoxide base matches the alcohol of the ester to prevent transesterification.[3] 2. Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Base Equivalents: Use at least one full equivalent of the base to ensure the final deprotonation step drives the reaction to completion.[2] 4. Temperature Optimization: While the reaction is often run at room temperature, gentle heating may be necessary to improve the reaction rate. Monitor the reaction for potential side reactions at elevated temperatures. |
| Formation of Side Products | 1. Self-Condensation of Ethyl Acetate: If both esters can form enolates, a mixture of products will be obtained.[5] 2. Transesterification: If the alkoxide base does not match the ester's alcohol, scrambling of the ester groups can occur. 3. Hydrolysis of Esters: Presence of water and a strong base can lead to saponification of the starting materials or product. | 1. Controlled Addition: To favor the desired crossed product, slowly add the more acidic ester (ethyl acetate) to a mixture of the less sterically hindered ester (ethyl cyclopentylacetate) and the base. This keeps the concentration of the more reactive enolate low. 2. Matching Alkoxide: Use sodium ethoxide as the base when using ethyl esters. 3. Strict Anhydrous Conditions: As mentioned above, ensure all reagents and equipment are free of water. |
| Difficult Product Isolation | 1. Incomplete Acidification: If the reaction mixture is not sufficiently acidified during workup, the product will remain as its enolate salt in the aqueous layer. 2. Emulsion Formation: The presence of salts and potentially viscous reaction mixtures can lead to emulsions during aqueous extraction. 3. Product Volatility: While this compound is not highly volatile, some lower boiling point impurities or starting materials might be. | 1. Proper Quenching: Carefully add a dilute acid (e.g., 1M HCl or acetic acid) to the reaction mixture with cooling until the pH is acidic. Check the pH with litmus paper. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions and remove water. 3. Careful Evaporation: Remove the solvent under reduced pressure at a moderate temperature to avoid loss of the product. |
| Product Impurity after Purification | 1. Incomplete Separation from Starting Materials: The boiling points of the product and starting materials may be close. 2. Thermal Decomposition: β-keto esters can be thermally sensitive, especially if acidic or basic impurities are present. | 1. Fractional Distillation: Use a fractional distillation setup for purification to achieve better separation. 2. Column Chromatography: If distillation is not effective, silica gel chromatography can be used. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.[6] 3. Avoid High Temperatures: Purify under vacuum to lower the boiling point and minimize the risk of decomposition. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this synthesis?
A1: The most suitable base is sodium ethoxide (NaOEt). Since the desired product is an ethyl ester, using ethoxide as the base prevents transesterification, a common side reaction where the ester group is exchanged.[3] Using other alkoxides like sodium methoxide would lead to a mixture of ethyl and methyl esters. Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, but are often unnecessary and more expensive for this type of reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Take small aliquots from the reaction mixture at regular intervals, quench them with a small amount of dilute acid, and spot them on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.[6]
Q3: What are the key considerations for the workup procedure?
A3: The workup procedure is critical for obtaining a good yield of the pure product. The reaction mixture should be cooled in an ice bath before slowly adding a dilute acid to neutralize the excess base and protonate the product enolate. It is important to ensure the aqueous layer is acidic before extraction. The product should then be extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers should be washed with brine to remove water and then dried over an anhydrous salt like magnesium sulfate or sodium sulfate before solvent removal.
Q4: What is the best method for purifying the final product?
A4: Vacuum distillation is the preferred method for purifying this compound, as it is a relatively high-boiling liquid. Distillation under reduced pressure allows the product to boil at a lower temperature, minimizing the risk of thermal decomposition.[7] If distillation does not provide sufficient purity, silica gel column chromatography can be employed.[6]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethyl group, the cyclopentyl group, and the protons on the carbon atoms adjacent to the carbonyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the two carbonyl groups (the ketone and the ester) typically in the range of 1710-1750 cm⁻¹.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
IV. Recommended Experimental Protocol
Caption: A generalized experimental workflow for the synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyclopentylacetate
-
Ethyl acetate (anhydrous)
-
Diethyl ether or ethyl acetate (for extraction)
-
1M Hydrochloric acid or acetic acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Esters: To the freshly prepared sodium ethoxide solution, add ethyl cyclopentylacetate (1.0 equivalent). Then, add ethyl acetate (1.0-1.2 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes with stirring.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Workup: Cool the reaction mixture in an ice bath. Slowly add 1M HCl or acetic acid with vigorous stirring until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
V. References
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Organic Syntheses. Procedure 3. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
J&K Scientific. This compound | 68104-99-4. [Link]
-
Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.
-
Google Patents. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
-
ResearchGate. (PDF) Mastering β-keto esters. [Link]
-
PubMed Central. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]
-
The Claisen Condensation. [Link]
-
YouTube. Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. [Link]
-
YouTube. 22.4 Crossed Claisen Condensation. [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. | Download Table. [Link]
-
The Royal Society of Chemistry. Supporting Information for. [Link]
-
Sciencemadness Discussion Board. purification of ketones. [Link]
-
Chemistry LibreTexts. 6.4: Mixed Claisen Condensations. [Link]
-
European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Google Patents. US-7977324-B2 - Process for preparing malathion for pharmaceutical use.
-
Google Patents. US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
-
Googleapis.com. United States Patent. [Link]
-
PubChem. Ethyl 3-acetyl-4-oxopentanoate. [Link]
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- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester. As a key intermediate in the development of pharmaceuticals and agrochemicals, ensuring the purity of this β-keto ester is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products during its synthesis.
Understanding the Synthesis: The Crossed Claisen Condensation
The synthesis of this compound typically proceeds via a crossed Claisen condensation. In this reaction, the enolate of one ester attacks the carbonyl group of a second ester. A common and economically viable route involves the reaction between ethyl cyclopentylacetate and ethyl acetate in the presence of a strong base, such as sodium ethoxide.
However, a significant challenge in this specific synthesis is that both starting esters possess α-hydrogens, making them capable of forming enolates.[2][3] This leads to a competitive environment where, in addition to the desired crossed-condensation product, self-condensation of each ester can occur, resulting in a mixture of β-keto esters that can be challenging to separate.[4]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
Q1: My reaction has produced a complex mixture of products, and the yield of the desired this compound is low. What are the likely side products?
A1: When both reacting esters can form enolates, a statistical mixture of four products is possible. The primary side products in this synthesis are the result of self-condensation reactions.[4]
-
Desired Product: this compound (from the reaction of ethyl acetate enolate with ethyl cyclopentylacetate).
-
Side Product 1: Ethyl acetoacetate (from the self-condensation of ethyl acetate).[5]
-
Side Product 2: Ethyl 2,4-dicyclopentyl-3-oxobutanoate (from the self-condensation of ethyl cyclopentylacetate).
-
Side Product 3: 4-Cyclopentyl-2-(cyclopentylacetyl)-3-oxobutanoic acid ethyl ester (a less common, more complex condensation product).
The formation of these side products is a direct consequence of the reaction mechanism, where any of the enolizable esters can act as both a nucleophile and an electrophile.
Q2: How can I minimize the formation of these side products?
A2: While completely eliminating self-condensation in this system is difficult, several strategies can be employed to favor the formation of the desired crossed-condensation product:
-
Control of Stoichiometry: Using a significant excess of one of the esters can favor the formation of one of the crossed products. However, this may not be economically viable and can complicate purification.
-
Directed Claisen Condensation: A more effective method is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. By pre-forming the enolate of one ester (e.g., ethyl acetate) with LDA and then slowly adding the second ester (ethyl cyclopentylacetate), you can direct the reaction towards the desired product.[6]
-
Reaction Conditions: Strict adherence to anhydrous conditions is crucial. Any moisture will quench the strong base, reducing the overall yield and potentially leading to hydrolysis of the esters.[7]
Q3: I have a mixture of products. How can I identify the main product and the key side products using analytical techniques?
A3: A combination of chromatographic and spectroscopic methods is essential for identifying the components of your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components and obtaining their mass spectra. The molecular ion peak will help in identifying each compound. The fragmentation patterns can also provide structural information.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns will be distinct for each of the possible products.
The following table summarizes the expected analytical data for the main product and the primary side products. Note: Predicted data is based on chemical structure and data from similar compounds.
| Compound | Molecular Weight | Predicted Key 1H NMR Signals (CDCl3) | Predicted Key 13C NMR Signals (CDCl3) |
| This compound (Desired Product) | 198.26 g/mol [11] | ~4.2 ppm (q, 2H, OCH2CH3), ~3.4 ppm (s, 2H, COCH2CO), ~2.5 ppm (d, 2H, CH2-cyclopentyl), ~1.2 ppm (t, 3H, OCH2CH3) | ~202 ppm (C=O, ketone), ~167 ppm (C=O, ester), ~61 ppm (OCH2), ~49 ppm (COCH2CO), ~45 ppm (CH2-cyclopentyl), ~14 ppm (CH3) |
| Ethyl acetoacetate (Side Product 1) | 130.14 g/mol [12] | ~4.2 ppm (q, 2H, OCH2CH3), ~3.4 ppm (s, 2H, COCH2CO), ~2.2 ppm (s, 3H, COCH3), ~1.3 ppm (t, 3H, OCH2CH3)[13][14] | ~201 ppm (C=O, ketone), ~167 ppm (C=O, ester), ~61 ppm (OCH2), ~50 ppm (COCH2CO), ~30 ppm (COCH3), ~14 ppm (CH3)[14] |
| Ethyl 2,4-dicyclopentyl-3-oxobutanoate (Side Product 2) | 266.38 g/mol | Predicted: Similar ester signals, multiple complex multiplets for cyclopentyl groups. | Predicted: Similar carbonyl signals, multiple signals for cyclopentyl carbons. |
Q4: My purification by distillation is not effective. What other methods can I use?
A4: Due to the similar boiling points of the desired product and the side products, simple distillation may not be sufficient.
-
Fractional Distillation under Reduced Pressure: This can improve separation if there is a sufficient difference in boiling points.
-
Column Chromatography: This is often the most effective method for separating complex mixtures of similar compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) should provide good separation.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Sample Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Final Dilution: Dilute to the mark with the chosen solvent and mix thoroughly. The final concentration should be around 1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial to remove any particulate matter.
-
Analysis: Inject a small volume (typically 1 µL) into the GC-MS system.
Protocol 2: General Conditions for GC-MS Analysis
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Visualizing the Reaction Pathways
The following diagram illustrates the main reaction pathway and the competing self-condensation side reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
-
PubChem. Ethyl acetoacetate. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
HMDB. Ethyl acetoacetate GC-MS (Non-derivatized). [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
BMRB. Ethyl Acetoacetate (C6H10O3). [Link]
-
Wikipedia. Claisen condensation. [Link]
-
YouTube. Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. [Link]
-
SpectraBase. Acetic acid ethyl ester. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
Universal Journal of Pharmaceutical Research. GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. [Link]
-
NIST. Ethyl acetoacetate - the NIST WebBook. [Link]
-
Química Organica.org. Review of Claisen condensation. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
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PubChem. Ethyl 4-cyclopentyl-3-oxobutanoate. [Link]
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Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]
-
PubChem. Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. [Link]
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DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. [Link]
-
ResearchGate. The fragmentation patterns of compound 4. [Link]
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PubChem. Ethyl 2-Cyclopentyl-3-Oxobutanoate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. [Link]
-
PubChem. Ethyl 4-cyclohexyl-3-oxobutanoate. [Link]
-
NIH. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. [Link]
-
NIH. Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. [Link]
-
Universal Journal of Pharmaceutical Research. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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troubleshooting low yields in 4-Cyclopentyl-3-oxo-butyric acid ethyl ester reactions
Introduction
Welcome to the technical support center for the synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS 68104-99-4). This β-keto ester is a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory agents, and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, is often plagued by low yields that can frustrate even experienced researchers. The primary routes to this molecule involve either the acetoacetic ester synthesis or a crossed Claisen condensation, both of which are sensitive to reaction conditions and prone to specific side reactions.
This guide is designed to serve as a direct resource for troubleshooting common issues encountered during these syntheses. It is structured in a question-and-answer format to provide targeted solutions to specific experimental problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you, our fellow scientists, to diagnose problems, optimize your reaction conditions, and achieve high-yield, reproducible results.
Part 1: Troubleshooting Guide (Scenario-Based)
This section addresses specific, common problems observed during the synthesis.
Q1: My reaction yield is very low, and I'm recovering a significant amount of my starting materials (e.g., ethyl acetoacetate and cyclopentyl bromide). What's going wrong?
This is a classic symptom of an incomplete or failed reaction, typically pointing to issues with enolate formation or the reactivity of your electrophile.
Possible Causes & Solutions:
-
Inactive or Insufficient Base: The most common culprit is the deactivation of the base by moisture. Bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are extremely sensitive to water and atmospheric moisture.
-
Causality: Water will protonate the strong base, quenching it before it can deprotonate the ethyl acetoacetate to form the required nucleophilic enolate.[3]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (e.g., >110 °C) and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use freshly opened, high-purity anhydrous solvents. If in doubt, re-distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, magnesium ethoxide for ethanol).[3]
-
Use a fresh bottle of base or titrate your base solution to confirm its concentration. For NaH, ensure you are using a fresh dispersion and wash it with dry hexane to remove mineral oil if necessary.
-
-
-
Insufficient Base Strength: While sodium ethoxide is commonly used, its basicity may not be sufficient to drive the enolate formation to completion, especially if there are trace acidic impurities.
-
Causality: The acidity (pKa) of the α-proton on ethyl acetoacetate is approximately 11 in DMSO.[4] The base must be strong enough to deprotonate it effectively.[5]
-
Solution: Consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF.[6][7] This often leads to more complete and irreversible enolate formation.
-
-
Low Reaction Temperature or Insufficient Time: The SN2 alkylation step may be sluggish.
-
Causality: The reaction between the soft enolate nucleophile and the cyclopentyl halide electrophile has an activation energy barrier that must be overcome.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] If starting materials are still present after the expected time, consider gently heating the reaction mixture (e.g., to 40-50 °C) or extending the reaction time.[8]
-
Q2: My reaction is producing multiple products, and the yield of the desired this compound is low. How do I identify and suppress these byproducts?
The formation of multiple products points to competing reaction pathways. Identifying the likely culprits is the first step to mitigating them.
Common Byproducts & Mitigation Strategies:
-
O-Alkylation Product: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is heavily favored, small amounts of the O-alkylated enol ether can form.[9]
-
Identification: This byproduct will have a different chemical shift in ¹H NMR spectroscopy, notably showing a vinyl proton.
-
Mitigation: O-alkylation is minimized under standard conditions with soft alkyl halides.[9] Using polar aprotic solvents (THF, DMF) can enhance enolate stability and favor C-alkylation.
-
-
Dialkylation Product: Since the mono-alkylated product still has one acidic α-proton, it can be deprotonated again and react with another equivalent of cyclopentyl bromide.
-
Identification: The dialkylated product will have a higher molecular weight (detectable by MS) and will lack the α-proton signal in ¹H NMR.
-
Mitigation: Use a precise 1:1 stoichiometry of the enolate to the alkylating agent. A slight excess of the ethyl acetoacetate can also help suppress dialkylation. Add the cyclopentyl bromide slowly to the pre-formed enolate solution at a controlled temperature to maintain a low instantaneous concentration of the electrophile.
-
-
Elimination Product (Cyclopentene): Cyclopentyl bromide is a secondary halide and can undergo E2 elimination as a competing pathway to the desired SN2 substitution, especially with sterically hindered or strong, non-nucleophilic bases.[9]
-
Identification: Cyclopentene is volatile and may be lost, but its formation consumes the alkylating agent, lowering the yield.
-
Mitigation: Use a less sterically hindered base if possible (e.g., NaH or NaOEt over t-BuOK). Running the reaction at a lower temperature can also favor the SN2 pathway over E2.
-
The following diagram illustrates the primary reaction pathway and key side reactions in the acetoacetic ester synthesis of the target molecule.
Caption: Reaction pathways in acetoacetic ester synthesis.
Q3: The reaction appears complete by TLC, but I lose a significant amount of product during aqueous workup and purification. What is happening?
This is a very common issue related to the instability of β-keto esters. The product is likely undergoing hydrolysis followed by decarboxylation.
-
Causality: During aqueous acidic or basic workup, the ester can be hydrolyzed to the corresponding β-keto acid. β-keto acids are notoriously unstable and readily lose CO₂ upon gentle heating to yield a ketone (in this case, 1-cyclopentylpropan-2-one).[10][11][12] This process is often accelerated during purification steps like distillation.
Solutions for Workup and Purification:
-
Use a Mild, Cold Workup:
-
Avoid strong acids or bases and prolonged heating during the workup.
-
Perform the quench and extractions at low temperatures (e.g., in an ice bath).
-
Use a buffered aqueous solution or a mild acid like saturated ammonium chloride for the quench instead of strong mineral acids.
-
-
Avoid High-Temperature Distillation:
-
Simple distillation often requires temperatures high enough to induce decarboxylation.
-
Recommended Method: Purify the crude product using flash column chromatography on silica gel. This is a non-thermal method that is very effective for separating the product from non-polar byproducts and baseline impurities.
-
If distillation is necessary, use a high-vacuum setup to lower the boiling point of the product significantly, minimizing thermal decomposition.
-
The diagram below illustrates the troubleshooting workflow for low yields.
Caption: Troubleshooting workflow for low yield reactions.
Part 2: Frequently Asked Questions (FAQs)
Q: Which is the better synthetic route: acetoacetic ester synthesis or a crossed Claisen condensation?
Both routes are viable. The acetoacetic ester synthesis is often more reliable and easier to control for this specific target. The crossed Claisen condensation between ethyl cyclopentylacetate and ethyl acetate can suffer from competitive self-condensation of ethyl acetate, leading to ethyl acetoacetate as a major byproduct and reducing the yield of the desired product.[10] To make a crossed Claisen effective, one ester should ideally be non-enolizable, which is not the case here.[13]
Q: How do I choose the correct base and solvent?
This is one of the most critical decisions. The optimal choice depends on the synthetic route.
| Synthetic Route | Recommended Base | Recommended Solvent | Rationale |
| Acetoacetic Ester Synthesis | Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | Classic conditions. The ethoxide matches the ester, preventing transesterification.[10][14] |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Stronger, non-nucleophilic base. Forms the enolate irreversibly, often leading to cleaner reactions. Requires strict anhydrous conditions.[6] | |
| Crossed Claisen Condensation | Sodium Ethoxide (NaOEt) | Anhydrous Ethanol | The base's alkoxide must match the ester's alkoxy group to prevent byproduct formation via transesterification.[10][15] |
| Lithium Diisopropylamide (LDA) | Anhydrous THF | A very strong, non-nucleophilic, sterically hindered base that can selectively form the kinetic enolate of ethyl cyclopentylacetate before the addition of ethyl acetate. Requires low temperatures (e.g., -78 °C). |
Q: Can I use sodium methoxide with my ethyl esters?
It is strongly discouraged. Using sodium methoxide (NaOMe) with ethyl acetoacetate or ethyl cyclopentylacetate will cause transesterification, resulting in a mixture of methyl and ethyl esters in both your starting materials and products, which significantly complicates purification and lowers the yield of the desired ethyl ester.[10]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Acetoacetic Ester Synthesis
This protocol provides a robust starting point for optimization.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 100 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Base Formation: Add sodium metal (1.05 eq) in small pieces to the ethanol and allow it to react completely to form sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.[16]
-
Alkylation: Add cyclopentyl bromide (1.0 eq) dropwise to the solution. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor by TLC until the starting ethyl acetoacetate is consumed (typically 6-10 hours).[16]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold, dilute HCl or saturated NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography.
Protocol 2: Mild Aqueous Workup
-
Cool the completed reaction mixture in an ice bath.
-
Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash once with cold water, then once with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation at a low temperature (<40 °C).
References
- Grokipedia. (n.d.). Acetoacetic ester synthesis.
- Benchchem. (2025, December). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Benchchem. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Wikipedia. (n.d.). Dieckmann condensation.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase.
- Benchchem. (2025). How to minimize byproduct formation in beta-keto ester synthesis.
- Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
- YouTube. (2023, August 17). Dieckmann Condensation #Organic Name Reaction L-25 #csirnet #gate #iitjam #neet #jeemains.
- Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis.
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- Grokipedia. (n.d.). Dieckmann condensation.
- Benchchem. (2025). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
- Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Chemistry Steps. (n.d.). Decarboxylation.
- Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation....
- YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
- ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters....
- Cambridge University Press. (n.d.). Dieckmann Reaction.
- Wikipedia. (n.d.). Acetoacetic ester synthesis.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
- OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction - Organic Chemistry.
- Unknown Source. The Claisen Condensation.
- Wikipedia. (n.d.). Claisen condensation.
- Chemistry Notes. (2022, February 2). Acetoacetic ester synthesis; Mechanism and Application.
- Chem-Impex. (n.d.). This compound.
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- Organic Syntheses. (n.d.). Procedure for Ethyl 2-methyl-3-oxobutanoate.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
- Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
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Technical Support Center: Ensuring the Long-Term Stability of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Welcome to the dedicated technical support center for 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS 68104-99-4). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and purity of this versatile chemical intermediate. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and long-term storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathways for this compound, a β-keto ester, are hydrolysis and subsequent decarboxylation. These reactions can be catalyzed by acidic or basic conditions and are accelerated by elevated temperatures.[1][2] Hydrolysis cleaves the ethyl ester to form the corresponding β-keto acid, which is often unstable and can readily lose carbon dioxide to yield a ketone.[3]
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight. For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q3: I've noticed a change in the color of my ester from colorless to a yellowish tint. What could be the cause?
A3: A color change to yellow can be an indicator of degradation. This may be due to the formation of byproducts from hydrolysis, decarboxylation, or oxidation. It is advisable to re-analyze the purity of the material if a color change is observed.
Q4: Can I store this ester in a standard laboratory plastic container?
A4: It is generally recommended to store this compound in glass containers, preferably amber glass to protect from light. Some plastics may be susceptible to leaching or degradation when in contact with esters and ketones over long periods.[4][5] If plastic containers are necessary, it is crucial to use a chemically resistant polymer such as polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP). Always verify the chemical compatibility of the container material with esters.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Subsequent Experiments Using the Same Batch of Ester
Possible Cause 1: Degradation During Storage
Your stock of this compound may be degrading over time, leading to a decrease in purity and the presence of interfering byproducts.
Troubleshooting Steps:
-
Re-analyze Purity: Use a validated analytical method, such as the HPLC protocol provided below, to determine the current purity of your ester.
-
Review Storage Conditions: Ensure that the ester is being stored at the recommended 2-8°C in a tightly sealed container under an inert atmosphere.
-
Aliquot for Use: To prevent repeated warming and cooling of the entire stock, which can accelerate degradation, consider aliquoting the ester into smaller, single-use vials upon receipt.
Possible Cause 2: Contamination During Handling
Introduction of moisture or other contaminants from laboratory equipment can initiate degradation.
Troubleshooting Steps:
-
Use Dry Equipment: Always use thoroughly dried glassware and syringes when handling the ester.
-
Inert Atmosphere Handling: For sensitive applications, handle the ester in a glove box or under a stream of inert gas (argon or nitrogen).
Issue 2: Low Yields in Reactions Where the Ester is a Key Reactant
Possible Cause: Reduced Molar Equivalency Due to Degradation
If the ester has degraded, the actual molar amount of the active reactant is lower than calculated based on the initial weight, leading to incomplete reactions.
Troubleshooting Steps:
-
Confirm Purity Before Use: Always confirm the purity of the ester before calculating the required amount for a reaction, especially if the material has been stored for an extended period. Adjust the mass of the ester used based on its current purity.
-
Investigate Reaction Conditions: Ensure that the reaction conditions (e.g., pH, temperature) are not contributing to the degradation of the ester. For instance, prolonged exposure to strong acids or bases, even at moderate temperatures, can cause significant degradation.
Visualizing Degradation Pathways
The primary degradation pathways for this compound are hydrolysis and decarboxylation. The following diagram illustrates this process.
Caption: Primary degradation pathway of this compound.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.[2][8]
Materials:
-
This compound
-
Temperature and humidity-controlled stability chambers
-
Amber glass vials with PTFE-lined caps
-
HPLC system for purity analysis
Procedure:
-
Sample Preparation: Aliquot 1 mL of the ester into multiple amber glass vials. Tightly seal the vials with PTFE-lined caps.
-
Initial Analysis (Time Zero): Analyze three of the prepared samples using the HPLC purity analysis method (Protocol 3) to establish the initial purity.
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
Condition 1 (Accelerated): 40°C / 75% Relative Humidity (RH)
-
Condition 2 (Intermediate): 30°C / 65% RH
-
Condition 3 (Long-term): 2-8°C (as a control)
-
-
Time Points for Analysis: Withdraw and analyze samples from each condition at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated and intermediate conditions; 0, 6, 12, 24 months for long-term).
-
Data Analysis: At each time point, determine the purity of the ester and identify and quantify any degradation products. Plot the percentage of the parent compound remaining against time for each condition.
Data Summary Table:
| Time (Months) | Purity at 2-8°C (%) | Purity at 30°C/65%RH (%) | Purity at 40°C/75%RH (%) |
| 0 | 99.5 | 99.5 | 99.5 |
| 1 | - | - | Data |
| 3 | - | Data | Data |
| 6 | Data | Data | Data |
| 12 | Data | - | - |
| 24 | Data | - | - |
Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer
This protocol outlines a method to assess the effectiveness of an antioxidant in preventing the degradation of the ester. Butylated hydroxytoluene (BHT) is used here as an example.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Stability chambers (as in Protocol 1)
-
Amber glass vials with PTFE-lined caps
-
HPLC system
Procedure:
-
Sample Preparation:
-
Control Group: Aliquot 1 mL of the ester into amber glass vials.
-
Test Group: Prepare a stock solution of BHT in the ester at a concentration of 0.1% (w/w). Aliquot 1 mL of this solution into amber glass vials.
-
-
Initial Analysis: Analyze three samples from both the control and test groups at time zero to establish initial purity.
-
Storage: Place vials from both groups into a stability chamber at 40°C / 75% RH.
-
Time Points for Analysis: Analyze samples from both groups at regular intervals (e.g., 0, 1, 2, 4, and 6 weeks).
-
Data Analysis: Compare the rate of degradation of the ester in the control group versus the test group.
Expected Outcome Visualization:
Caption: Expected degradation curves with and without an antioxidant stabilizer.
Protocol 3: HPLC Method for Purity Analysis
This protocol provides a general reversed-phase HPLC method for determining the purity of this compound and detecting degradation products.[9]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the ester in the mobile phase (50:50 A:B) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound based on its retention time (determined by running a reference standard if available).
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]
-
Waterman, K. C. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
- Tsuji, J. (2004). Palladium-catalyzed reactions of allyl β-keto carboxylates and related compounds. Journal of Organometallic Chemistry, 689(24), 4370-4378.
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS. Retrieved from [Link]
-
Ted Pella, Inc. (n.d.). Chemical Resistance of Plastics. Retrieved from [Link]
-
Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart. Retrieved from [Link]
-
Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
-
Gilson Engineering Sales, Inc. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
- Koch, M., & Kovar, K. A. (1998). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
-
Crysdot LLC. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. epa.gov [epa.gov]
- 3. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcs-lab.com [hcs-lab.com]
- 5. gilsoneng.com [gilsoneng.com]
- 6. tedpella.com [tedpella.com]
- 7. curbellplastics.com [curbellplastics.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common impurities found in 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding common impurities found in 4-Cyclopentyl-3-oxo-butyric acid ethyl ester. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
I. Understanding the Chemistry of this compound and its Impurities
This compound is a β-keto ester, a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] Its synthesis, typically through a Claisen condensation, and its inherent chemical reactivity can lead to the formation of several process-related and degradation impurities.[2] Understanding the origin of these impurities is the first step in troubleshooting and ensuring the quality of your material.
Diagram: Synthesis and Primary Impurity Formation Pathways
Caption: Synthesis of the target ester and pathways to common impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Ethyl cyclopentylacetate and ethyl acetate.
-
Self-Condensation Product: Ethyl acetoacetate, arising from the self-condensation of ethyl acetate.[3]
-
-
Degradation-Related Impurities:
-
Hydrolysis Product: 4-Cyclopentyl-3-oxo-butyric acid, formed by the hydrolysis of the ester functionality. This is more prevalent if the compound is exposed to moisture, acid, or base.
-
Decarboxylation Product: Cyclopentyl methyl ketone, which is a significant impurity that arises from the thermal instability of the β-keto acid intermediate formed upon hydrolysis.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the likely impurities?
A2: By understanding the structure of potential impurities, you can predict their characteristic NMR signals.
| Impurity | Key ¹H NMR Signals (approx. δ in CDCl₃) |
| Ethyl cyclopentylacetate | ~1.2 ppm (t, 3H, -CH₃), ~4.1 ppm (q, 2H, -OCH₂-), ~2.2 ppm (d, 2H, -CH₂-COOEt), ~1.5-1.8 ppm (m, 9H, cyclopentyl) |
| Ethyl acetoacetate | ~1.3 ppm (t, 3H, -CH₃), ~4.2 ppm (q, 2H, -OCH₂-), ~2.3 ppm (s, 3H, -COCH₃), ~3.4 ppm (s, 2H, -COCH₂COOEt) |
| 4-Cyclopentyl-3-oxo-butyric acid | Similar to the parent ester but lacking the ethyl group signals and with a broad singlet for the carboxylic acid proton (>10 ppm). |
| Cyclopentyl methyl ketone | ~2.1 ppm (s, 3H, -COCH₃), ~2.5 ppm (t, 2H, -CH₂-CO-), ~1.5-1.8 ppm (m, 9H, cyclopentyl) |
Q3: I suspect my product is degrading upon storage. What are the likely degradation pathways and how can I minimize them?
A3: The primary degradation pathway is hydrolysis to the corresponding β-keto acid, followed by decarboxylation. To minimize degradation:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Avoid Contaminants: Protect the compound from moisture, acids, and bases, as these can catalyze hydrolysis.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Suboptimal reaction conditions leading to side products. | - Monitor the reaction by TLC or GC to ensure completion. - Ensure the use of a strong, non-nucleophilic base and anhydrous conditions to favor the desired Claisen condensation.[2] |
| Presence of a Significant Amount of Ethyl Acetoacetate | - Excess of ethyl acetate used in the reaction. - Reaction conditions favoring self-condensation. | - Use a stoichiometric amount or a slight excess of ethyl acetate. - Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl cyclopentylacetate. |
| Product is an Oil and Difficult to Purify | - Presence of impurities that inhibit crystallization. | - Attempt vacuum distillation for purification. - Perform a thorough aqueous workup to remove water-soluble impurities. A wash with a dilute bicarbonate solution can help remove acidic impurities. |
| Purity Decreases Over Time | - Hydrolysis and subsequent decarboxylation. | - Re-purify the material if necessary. - Ensure proper storage conditions as outlined in the FAQs. |
IV. Experimental Protocols for Impurity Analysis
Protocol 1: HPLC-UV Method for Purity and Impurity Profiling
This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.[4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 60% A / 40% B, hold for 2 minutes, then ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (for the β-keto ester chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity and impurity analysis.
Protocol 2: GC-MS Method for Volatile Impurities
This method is ideal for detecting and identifying volatile impurities such as starting materials, the decarboxylation product, and residual solvents.[5]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm syringe filter if necessary.
-
V. References
-
Organic Syntheses. (1929). 1,1-Cyclobutanedicarboxylic Acid. Coll. Vol. 1, p.178; Vol. 9, p.34. [Link]
-
Zhao, J., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 71. [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Claisen condensation. [Link]
-
Ahmad, M. (n.d.). The Claisen Condensation. [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Kaynak, M. S., & Sahin, S. (2017). Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. Current Pharmaceutical Analysis, 13(2), 147-154. [Link]
-
LibreTexts Chemistry. (2021, October 30). 23.7: The Claisen Condensation Reaction. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
da Silva, F. C., et al. (2011). Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate catalyzed by morpholine/acetic acid in ionic liquids. Journal of the Brazilian Chemical Society, 22(1), 143-148. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. [Link]
-
Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(1), 322-334. [Link]
-
Buchler GmbH. (n.d.). Synthesis of chiral tetronic acid derivatives via organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes. [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopent-3-en-1-yl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
Shuaibu, I., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Future Journal of Pharmaceutical Sciences, 7(1), 1-7. [Link]
-
Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]
-
Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Journal of Materials and Environmental Sciences, 15(8), 1150-1173. [Link]
-
Shen, K. W. (1970). Reaction of pentacyclo[3][4][6][6][6][7][8][9]dec-9-ene with diethyl azodicarboxylate; synthesis of cis-9,10-dihydronaphthalene. Journal of the Chemical Society D: Chemical Communications, (12), 744-744. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
degradation pathways of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester under acidic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting issues related to the degradation of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester under acidic conditions. Here, you will find scientifically grounded answers to frequently asked questions and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic environment?
Under acidic conditions, this compound, a β-keto ester, primarily undergoes a two-step degradation process:
-
Acid-Catalyzed Hydrolysis: The ethyl ester is hydrolyzed to its corresponding carboxylic acid, forming 4-Cyclopentyl-3-oxo-butyric acid. This reaction is an equilibrium process and is accelerated by the presence of acid and water.
-
Decarboxylation: The resulting β-keto acid is unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield cyclopentyl methyl ketone.[1]
This tandem reaction can lead to significant loss of the desired β-keto ester if not properly controlled during synthesis, workup, or storage in acidic media.
Q2: My reaction mixture shows the formation of an unexpected ketone. How can I confirm it's from the degradation of my starting material?
The most likely ketone byproduct is cyclopentyl methyl ketone. To confirm its identity, you can use a combination of chromatographic and spectroscopic methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile compounds like ketones. The mass spectrum of cyclopentyl methyl ketone will show a characteristic molecular ion peak and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structure of the ketone. You would expect to see signals corresponding to the cyclopentyl group and the methyl ketone moiety.
-
High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the unknown peak with a commercially available standard of cyclopentyl methyl ketone, you can confirm its presence.
A detailed protocol for monitoring the reaction by HPLC is provided in the "Experimental Protocols" section.
Q3: What factors influence the rate of degradation of this compound?
Several factors can accelerate the degradation of your β-keto ester:
-
pH: The rate of hydrolysis is catalyzed by acid. Lower pH values will generally lead to faster degradation. The subsequent decarboxylation of the β-keto acid is also favored under acidic conditions.[2]
-
Temperature: Both the hydrolysis and decarboxylation steps are accelerated by heat.[3] Refluxing in acidic solutions or even prolonged storage at elevated temperatures can lead to significant degradation.
-
Water Content: Water is a necessary reactant for the hydrolysis step. Anhydrous conditions will prevent this degradation pathway from initiating.
Q4: How can I minimize the degradation of my β-keto ester during an acidic reaction workup?
To prevent unwanted hydrolysis and decarboxylation during workup, consider the following strategies:
-
Work at Low Temperatures: Perform all extractions and washes with chilled solutions and on an ice bath to minimize the rate of degradation.
-
Minimize Contact Time with Acid: Neutralize the acidic solution as quickly and gently as possible. A mild base, such as sodium bicarbonate solution, is often preferred over strong bases to avoid base-catalyzed side reactions.
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and reagents for extraction and drying to prevent hydrolysis.
-
Avoid Thermal Stress: When removing solvents, use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged heating.
Q5: I need to store a solution of this compound in an acidic mobile phase for HPLC analysis. How can I ensure its stability?
For analytical purposes, it is crucial to prevent on-instrument degradation. Here are some recommendations:
-
Use a Cooled Autosampler: If available, set your autosampler to a low temperature (e.g., 4 °C) to slow down degradation while samples are waiting for injection.[2]
-
Prepare Samples Fresh: Analyze samples as soon as possible after preparation. Avoid letting samples sit at room temperature for extended periods.
-
pH Optimization: If possible, adjust the mobile phase to the highest pH that still provides good chromatography for your analyte. Even a slight increase in pH can significantly reduce the rate of hydrolysis.
-
Method Validation: During your HPLC method validation, assess the stability of your analyte in the mobile phase over the expected analysis time to quantify any potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound after synthesis with an acidic catalyst. | Degradation during the reaction or workup. | Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times. During workup, use cold solutions, minimize contact with acid, and avoid high temperatures during solvent removal. |
| Appearance of an unknown peak in the HPLC chromatogram with a shorter retention time than the starting material. | Formation of the more polar degradation product, 4-Cyclopentyl-3-oxo-butyric acid, or the less retained cyclopentyl methyl ketone. | Spike the sample with authentic standards of the potential degradation products to confirm their identity by retention time matching. |
| Inconsistent quantitative results for the same sample analyzed at different times. | On-going degradation of the analyte in the prepared sample solution. | Prepare samples immediately before analysis and use a cooled autosampler. If this is not possible, perform a stability study to determine the acceptable time window for analysis. |
| Broad or tailing peaks in the HPLC chromatogram. | Interaction of the keto and ester groups with active sites on the column, or on-column tautomerization. | Use a high-quality, end-capped C18 column. Adding a small amount of a weak acid like formic acid to the mobile phase can improve peak shape.[4] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Degradation of this compound
This protocol provides a general method for separating and quantifying the starting ester, the intermediate β-keto acid, and the final ketone product.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A gradient elution is recommended to separate compounds with different polarities. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the carbonyl chromophore)[4]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately prepare a stock solution of your sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
If necessary, dilute the stock solution to an appropriate concentration for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the peaks corresponding to this compound, 4-Cyclopentyl-3-oxo-butyric acid, and cyclopentyl methyl ketone by comparing retention times with authentic standards (if available) or by collecting fractions and analyzing them by other techniques (e.g., MS, NMR).
-
Quantify the amount of each component by integrating the peak areas.
-
Protocol 2: Kinetic Study of Acid-Catalyzed Hydrolysis
This protocol outlines an experiment to determine the rate of hydrolysis of this compound under specific acidic conditions.
-
Materials:
-
This compound
-
Aqueous acid solution of known concentration (e.g., 0.1 M HCl)
-
HPLC system as described in Protocol 1
-
Thermostated water bath or reaction block
-
Small reaction vials
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
In a series of reaction vials, add a known volume of the aqueous acid solution and allow them to equilibrate to the desired temperature in the water bath.
-
To initiate the reaction, add a small, known volume of the ester stock solution to each vial at staggered time points.
-
At predetermined time intervals, quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of sodium bicarbonate) or by diluting it significantly with the HPLC mobile phase.
-
Immediately analyze the quenched sample by HPLC according to Protocol 1.
-
Record the peak areas of the starting ester and the product(s) at each time point.
-
-
Data Analysis:
-
Plot the concentration of the starting ester versus time.
-
From this data, you can determine the initial reaction rate and the rate constant for the hydrolysis under your experimental conditions.
-
Visualizing the Degradation Pathway
The following diagrams illustrate the chemical transformations and the experimental workflow for monitoring the degradation.
Caption: Acid-catalyzed degradation pathway of the ester.
Caption: Workflow for monitoring degradation by HPLC.
References
-
National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PubMed Central. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
Sources
Technical Support Center: Alternative Solvent Systems for Reactions of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals working with β-keto esters, specifically focusing on 4-Cyclopentyl-3-oxo-butyric acid ethyl ester. This versatile building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]
The increasing demand for sustainable and efficient chemical processes necessitates a move away from conventional volatile organic compounds (VOCs). This document provides in-depth guidance on the selection, application, and troubleshooting of alternative solvent systems, including ionic liquids (ILs), deep eutectic solvents (DES), and solvent-free methodologies, to enhance your reaction outcomes while adhering to the principles of green chemistry.
Frequently Asked Questions (FAQs): Exploring Alternative Solvents
This section addresses common queries regarding the transition to greener solvent systems for reactions involving this compound, such as its synthesis via Claisen-type condensations or its subsequent alkylation and transesterification reactions.
Q1: Why should I consider an alternative solvent for my reaction? Traditional solvents like ethanol or THF seem to work.
A1: While traditional solvents are effective, they present significant environmental, health, and safety challenges, including high volatility, flammability, and toxicity. Alternative solvent systems offer compelling advantages:
-
Environmental & Safety: Many green solvents, such as ionic liquids, have negligible vapor pressure, which dramatically reduces air pollution and exposure risk.[3][4] Deep eutectic solvents are often biodegradable, non-toxic, and prepared from inexpensive starting materials.[5]
-
Process Efficiency: Solvents are not merely inert media; they can profoundly influence reaction rates and selectivity. For instance, the polarity and coordinating ability of an ionic liquid can be fine-tuned to enhance reactivity, sometimes leading to higher yields and shorter reaction times.[3][6]
-
Simplified Purification: A key advantage is often simplified product isolation. For example, if your product has low polarity, using a highly polar ionic liquid can allow for simple extraction or decantation, minimizing the need for chromatography and reducing solvent waste.[3][7]
Q2: What are Ionic Liquids (ILs) and how can they benefit my β-keto ester synthesis?
A2: Ionic liquids are salts with melting points below 100°C, often existing as liquids at room temperature.[8] They are composed of a large organic cation and an organic or inorganic anion. This unique structure provides a highly polar yet non-coordinating environment.
-
Causality in Application: For a Claisen condensation to synthesize a β-keto ester, the solvent must effectively solvate the base (e.g., sodium ethoxide) and the resulting enolate intermediate. The high polarity of ILs excels at this. Furthermore, their negligible vapor pressure makes them suitable for reactions requiring elevated temperatures, as pressure buildup is not a concern.[8] This property is also highly advantageous for microwave-assisted synthesis, where ILs can couple efficiently with microwave energy, leading to rapid heating and dramatically reduced reaction times.[8] Because their properties can be tuned by changing the cation/anion pair, ILs are often called "designer solvents".[6][8]
Q3: What are Deep Eutectic Solvents (DES) and when should I choose them over ILs?
A3: Deep Eutectic Solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a carboxylic acid.[5][9] The resulting mixture has a significantly lower melting point than any of its individual components.[5]
-
Choosing DES over ILs: The primary drivers for selecting a DES are cost, sustainability, and biocompatibility.
-
Cost & Sustainability: DES components are generally cheap, readily available, and often derived from natural sources, making them a more economical and "greener" choice than many synthetically complex ILs.[5]
-
Biocompatibility: Many DES are non-toxic and biodegradable, making them ideal for synthesizing pharmaceutical intermediates where residual solvent toxicity is a major concern.[10][11]
-
Functional Role: A DES can also be a "task-specific" solvent. For example, an acidic DES formed with an organic acid could potentially act as both the solvent and the catalyst in an acid-catalyzed reaction like a transesterification.[11]
-
Q4: Is a completely solvent-free reaction feasible for synthesizing or modifying this compound?
A4: Yes, solvent-free reactions are a highly effective green chemistry approach for β-keto ester synthesis.[12] These reactions are often facilitated by:
-
Microwave Irradiation: This technique provides rapid, uniform heating throughout the reaction mixture, often leading to dramatically shorter reaction times and higher yields compared to conventional heating.[13][14] The synthesis of β-keto esters via transesterification or from diketene equivalents has been successfully demonstrated under solvent-free microwave conditions.[13][14]
-
Grinding/Mechanochemistry: For solid reactants, grinding them together, sometimes with a catalytic amount of a solid base (e.g., solid NaOH), can initiate a reaction without any bulk solvent.[12] This method maximizes reactant contact and minimizes waste.
Troubleshooting Guide: Common Issues in Alternative Solvent Systems
| Problem | Potential Cause & Scientific Rationale | Recommended Solution |
| Low Yield or Incomplete Reaction | High Viscosity of IL/DES: The high viscosity can impede mass transfer, preventing reactants from encountering each other effectively. This slows down the reaction rate. | Gently heat the reaction mixture (e.g., to 50-80°C) to decrease viscosity. Ensure vigorous mechanical stirring is applied. |
| Poor Solubility of Reactants: The polarity of your chosen IL or DES may not be optimal for your starting materials (e.g., a non-polar ester in a highly polar solvent). | Screen a small set of ILs or DES with varying polarities. For DES, changing the hydrogen bond donor (e.g., from urea to glycerol) can significantly alter solvent properties. | |
| Inactivation of Base (Claisen Condensation): Some DES can be acidic or hygroscopic. If water is present, it will quench the stoichiometric base required for the Claisen reaction, halting the process.[15][16] | Use a neutral, non-hygroscopic DES. Ensure all components of the DES and reactants are thoroughly dried before use. Store hygroscopic solvents like choline chloride under vacuum.[9] | |
| Difficult Product Isolation | Product is Soluble in the IL/DES: The properties that make the solvent effective can also make it difficult to separate from the product if their polarities are similar. | Select a solvent system with orthogonal polarity to your product. For a moderately non-polar product like this compound, use a highly polar IL/DES and extract the product with a less polar, immiscible organic solvent (e.g., ethyl acetate, cyclopentyl methyl ether). |
| Emulsion Formation During Workup: The amphiphilic nature of some IL cations can lead to stable emulsions during aqueous extraction, making phase separation impossible. | Add a saturated NaCl solution (brine) to "salt out" the organic phase and break the emulsion. If necessary, centrifuge the mixture or filter it through a pad of Celite. | |
| Byproduct Formation (e.g., Transesterification) | Mismatched Base/Solvent: In a Claisen condensation or related reaction, using an alkoxide base that does not match the ester's alcohol component (e.g., sodium methoxide with an ethyl ester) will cause transesterification.[15][17] | Always match the base to the ester (e.g., use sodium ethoxide for ethyl 4-cyclopentyl-3-oxo-butyrate reactions). If using an alcohol as a co-solvent, it must also match.[17] |
| Hydrolysis and Decarboxylation: The β-keto ester product can be hydrolyzed to the corresponding β-keto acid during an aqueous workup. These acids are often unstable and can decarboxylate upon heating.[15] | Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures. Avoid prolonged heating during solvent evaporation if any water is present. |
Data Presentation & Experimental Protocols
Table 1: Comparative Overview of Alternative Solvent Systems
| Property | Ionic Liquids (e.g., [BMIM][BF4]) | Deep Eutectic Solvents (e.g., ChCl:Urea) | Solvent-Free (Microwave) |
| Environmental Impact | Low volatility, but synthesis can be complex and some are not biodegradable. | Often biodegradable, low toxicity, prepared from renewable resources.[5] | Minimal waste, highest atom economy. |
| Cost | Moderate to High | Low | Very Low (reagent cost only) |
| Operating Temperature | Wide liquid range, high thermal stability.[7] | Typically used from RT to ~100°C. | Substrate-dependent, often elevated. |
| Viscosity | Often high, requires heating/stirring. | High, requires heating/stirring. | Not applicable. |
| Recyclability | High; can often be recovered and reused after extraction.[7] | Possible, but can be challenging due to component solubility. | Not applicable. |
| Key Advantage | "Designer solvents" with tunable properties for reaction optimization.[6][8] | Extremely low cost and high sustainability profile. | Maximum efficiency, speed, and minimal waste.[13] |
Protocol 1: Synthesis of this compound via Claisen Condensation in an Ionic Liquid
Disclaimer: This is a representative protocol. Specific conditions should be optimized for safety and efficiency in your lab.
Objective: To synthesize the title compound from ethyl cyclopentylacetate and ethyl acetate using an ionic liquid as the reaction medium.
Materials:
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
-
Sodium ethoxide (NaOEt)
-
Ethyl cyclopentylacetate
-
Ethyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M HCl solution
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add [BMIM][BF4] (5 mL). Degas the ionic liquid by heating to 80°C under vacuum for 1 hour, then cool to room temperature under nitrogen.
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ionic liquid. Stir the resulting suspension for 15 minutes.
-
Reagent Addition: In a separate flask, prepare a mixture of ethyl cyclopentylacetate (1.0 equivalent) and anhydrous ethyl acetate (3.0 equivalents). Add this mixture dropwise to the stirred suspension in the ionic liquid over 30 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching it with dilute acid, extracting with ether, and analyzing the organic layer.
-
Workup: After cooling to room temperature, extract the reaction mixture directly with anhydrous diethyl ether (3 x 10 mL). The desired product is non-polar and will move to the ether phase, while the ionic liquid and unreacted base remain.
-
Purification: Combine the ether extracts. The product can be purified further by vacuum distillation or column chromatography if necessary. The ionic liquid can be washed, dried under vacuum, and recycled.
Visualization of Workflows
Diagram 1: Decision-Making for Alternative Solvent Selection
This diagram provides a logical pathway for choosing an appropriate green solvent system based on key experimental parameters.
Caption: Decision tree for selecting a suitable alternative solvent system.
Diagram 2: General Experimental Workflow in an Ionic Liquid
This workflow illustrates the key stages of performing a reaction in an IL, emphasizing the product isolation and solvent recycling steps.
Caption: Standard workflow for synthesis and workup using an ionic liquid.
References
-
Gianotti, M., Martelli, G., Spunta, G., Campana, E., Panunzio, M., & Mendozza, M. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. Synthetic Communications, 30(10), 1725-1730. [Link]
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Welton, T. (1999). Ionic Liquids in Organic Synthesis. Chemical Reviews, 99(8), 2071-2084. [Link]
-
Gardner, J. H., & Rydon, H. N. (1937). The Synthesis of β-Keto Esters. Journal of the Chemical Society, 84-89. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24653-24673. [Link]
-
Mad Kailas, S. (n.d.). IONIC LIQUIDS AS GREEN SOLVENTS FOR ORGANIC TRANFORMATIONS. [Link]
-
Kumar, A., & Kumar, S. (2019). Ionic liquids: A green solvent for organic synthesis. Current Trends in Pharmaceutical and Chemical Sciences, 1(1), 1-8. [Link]
-
Hallett, J. P., & Welton, T. (2011). Room-Temperature Ionic Liquids: Solvents for Synthesis and Catalysis. 2. Chemical Reviews, 111(5), 3508-3576. [Link]
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. [Link]
-
Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Gianotti, M., et al. (2000). Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. Synthetic Communications, 30(10). [Link]
-
Sun, R., Han, C., & Xu, J. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances, 12, 29240-29245. [Link]
-
Sun, R., Han, C., & Xu, J. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]
-
Sun, R., Han, C., & Xu, J. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. [Link]
-
Mogilaiah, K., et al. (2006). Claisen-Schmidt condensation under solventfree conditions. Indian Journal of Chemistry - Section B, 45B(5), 1315-1317. [Link]
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Ciriminna, R., & Pagliaro, M. (2023). A Review on the Use of Deep Eutectic Solvents in Protection Reactions. Molecules, 28(10), 4085. [Link]
-
Aroso, I. M., et al. (2016). Deep Eutectic Solvents and Pharmaceuticals. Annual Review of Chemical and Biomolecular Engineering, 7, 439-462. [Link]
-
ResearchGate. (n.d.). Compositions and Structures of Prepared Deep Eutectic Solvents. [Link]
-
Girek, T., & Girek, Z. (2023). Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine. International Journal of Molecular Sciences, 24(10), 8575. [Link]
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refining work-up procedures for 4-Cyclopentyl-3-oxo-butyric acid ethyl ester synthesis
Welcome to the technical support center for the synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the synthesis and work-up procedures for this valuable β-keto ester intermediate.
The synthesis of this compound is most commonly achieved via the acetoacetic ester synthesis, a specific application of the Claisen condensation.[1][2] This robust C-C bond-forming reaction involves the alkylation of the α-carbon of ethyl acetoacetate. While the synthesis appears straightforward, achieving high yield and purity requires careful control over reaction conditions and a well-designed work-up procedure to avoid common pitfalls such as hydrolysis and decarboxylation.[3][4]
This document provides a comprehensive troubleshooting guide, answers to frequently asked questions, and detailed experimental protocols to empower you to overcome challenges and optimize your results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
You've completed the reaction and work-up, but the final isolated yield is significantly lower than expected.
This is the most common issue, and it can stem from multiple points in the procedure. The following decision tree and table will help diagnose the root cause.
Sources
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
NMR and mass spectrometry analysis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
An In-Depth Spectroscopic Guide to the Characterization of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
This guide provides a comprehensive analysis of this compound (MW: 198.26 g/mol , Formula: C₁₁H₁₈O₃) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation is paramount.[2][3] We will dissect the expected spectral data, compare it to the foundational β-keto ester, ethyl acetoacetate, and provide robust, field-proven protocols for data acquisition.
The Decisive Role of Keto-Enol Tautomerism
A core chemical property of β-keto esters is their existence as a dynamic equilibrium between the keto and enol tautomers.[4][5] This equilibrium is not static; it is profoundly influenced by the solvent environment.[6][7][8] Polar, hydrogen-bond-accepting solvents can stabilize the enol form, while non-polar solvents typically favor the keto form.[9][10] This phenomenon is critical because NMR spectroscopy is slow enough to capture signals from both distinct species, meaning the resulting spectrum is a composite of both tautomers.[7] Understanding this is the first step to an accurate interpretation.
Caption: Keto-Enol equilibrium of the title compound.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we expect to see distinct signals for the ethyl ester, the cyclopentyl ring, and the core butanoate chain for both the keto and enol forms. The following predictions are based on standard chemical shift values and data from analogous compounds like ethyl acetoacetate.[11]
Caption: Structure with key proton environments labeled.
Expected ¹H NMR Data
| Label | Assignment (Keto Form) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment (Enol Form) | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | ~1.28 | Triplet (t) | 3H |
| b | -O-CH₂ -CH₃ | ~4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H |
| c | CO-CH₂ -CO | ~3.45 | Singlet (s) | 2H | =CH - | ~5.05 | Singlet (s) | 1H |
| d | CO-CH₂ -CH | ~2.65 | Doublet (d) | 2H | =C-CH₂ -CH | ~2.40 | Doublet (d) | 2H |
| e | CH -Cyclopentyl | ~2.25 | Multiplet (m) | 1H | CH -Cyclopentyl | ~2.30 | Multiplet (m) | 1H |
| f | CH₂ -Cyclopentyl | ~1.50 - 1.85 | Multiplet (m) | 8H | CH₂ -Cyclopentyl | ~1.50 - 1.85 | Multiplet (m) | 8H |
| - | - | - | - | - | Enol -OH | ~12.1 | Broad Singlet | 1H |
Causality Behind Predictions:
-
Ethyl Ester (a, b): The quartet at ~4.19 ppm and triplet at ~1.25 ppm are characteristic of an ethyl group attached to an oxygen.
-
Active Methylene (c, keto): The protons at position 'c' in the keto form are situated between two carbonyl groups, resulting in a deshielded singlet around 3.45 ppm.
-
Vinylic Proton (c, enol): In the enol form, this proton is now on a double bond, shifting it significantly downfield to ~5.05 ppm. The disappearance of the keto 'c' signal and the appearance of this enol 'c' signal are primary markers for tautomerism.
-
Methylene (d): These protons are adjacent to a carbonyl and coupled to the cyclopentyl methine proton, appearing as a doublet.
-
Cyclopentyl (e, f): The multiple overlapping signals between 1.50 and 2.25 ppm are characteristic of the cyclopentyl ring protons.
-
Enolic Hydroxyl (-OH): The highly deshielded, broad singlet around 12 ppm is a definitive signal for the intramolecularly hydrogen-bonded proton of the enol tautomer.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by resolving each unique carbon environment. Due to the presence of tautomers, more peaks than the 11 carbons in the structure may be observed. Carbonyl carbons are particularly distinct, appearing far downfield (160-220 ppm).[12]
Expected ¹³C NMR Data
| Assignment (Keto Form) | Predicted Shift (δ, ppm) | Assignment (Enol Form) | Predicted Shift (δ, ppm) |
| Ester C =O | ~167 | Ester C =O | ~172 |
| Keto C =O | ~202 | =C -OH | ~176 |
| -O-C H₂-CH₃ | ~61 | =C H- | ~90 |
| C H₂ (Active Methylene) | ~50 | -O-C H₂-CH₃ | ~60 |
| C H₂ (next to ring) | ~49 | C H₂ (next to ring) | ~39 |
| C H (Cyclopentyl) | ~38 | C H (Cyclopentyl) | ~38 |
| C H₂ (Cyclopentyl) | ~32, ~25 | C H₂ (Cyclopentyl) | ~32, ~25 |
| -O-CH₂-C H₃ | ~14 | -O-CH₂-C H₃ | ~14 |
Comparative Insight vs. Ethyl Acetoacetate: The primary difference in the spectra of our title compound versus ethyl acetoacetate will be the replacement of the terminal methyl group's signals with a complex set of signals corresponding to the cyclopentyl group (~25-39 ppm for carbons, ~1.5-2.3 ppm for protons). This provides a unique fingerprint distinguishing it from simpler analogs.[4][13]
Mass Spectrometry Analysis: Deconstructing the Molecule
Mass spectrometry provides the molecular weight and reveals structural information through controlled fragmentation. For β-keto esters, fragmentation is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[14][15][16]
Expected Analysis:
-
Molecular Ion (M⁺): The parent ion peak should be observed at m/z = 198, corresponding to the molecular weight of the compound [C₁₁H₁₈O₃]⁺•.
-
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways. The most common cleavages are initiated at the charge site, often leading to the loss of stable neutral molecules or radicals.[17]
Caption: Predicted major fragmentation pathways in EI-MS.
Summary of Major Expected Fragments
| m/z Value | Proposed Fragment Structure | Fragmentation Mechanism |
| 198 | [C₁₁H₁₈O₃]⁺• | Molecular Ion (M⁺) |
| 153 | [M - •OC₂H₅]⁺ | Alpha-cleavage at the ester carbonyl. |
| 152 | [M - C₂H₅OH]⁺• | McLafferty rearrangement involving the ester group. |
| 129 | [M - •C₅H₉]⁺ | Alpha-cleavage of the cyclopentyl group. |
| 83 | [C₅H₉CO]⁺ | Cleavage yielding the cyclopentylacylium ion. |
| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak in similar ketones. |
This fragmentation pattern provides a clear structural fingerprint. For instance, the presence of the m/z 129 and 83 peaks would strongly support the presence of the cyclopentylmethyl ketone moiety, differentiating it from an isomeric structure.
Experimental Protocols: A Guide to Data Acquisition
Adherence to standardized protocols is essential for reproducible and reliable data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[18][19] CDCl₃ is a good first choice as it is a relatively non-polar solvent that will likely favor the keto form, simplifying initial spectral analysis.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans, depending on concentration).
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
-
Instrument Setup: Tune the mass spectrometer (e.g., a GC-MS system) according to the manufacturer's guidelines. For direct infusion, a dedicated probe can be used.
-
Sample Introduction:
-
For GC-MS, inject 1 µL of the prepared solution into the GC inlet. Use a temperature program that ensures volatilization and separation of the compound without thermal degradation.
-
For direct infusion, introduce the sample via a heated probe.
-
-
Data Acquisition:
-
Use standard Electron Ionization (EI) at 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 35-300) to ensure capture of the molecular ion and all significant fragments.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework and confirming the presence of the characteristic keto-enol tautomerism. Mass spectrometry validates the molecular weight and provides definitive structural evidence through predictable fragmentation pathways, particularly the cleavage of the cyclopentyl group. Together, these techniques provide a robust and self-validating analytical package for researchers and drug development professionals.
References
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PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Retrieved from [Link]
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Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. Retrieved from [Link]
-
PubMed. (2014). Investigation of α-dicarbonyl compounds in baby foods by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry. National Library of Medicine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3) - bmse000944. Retrieved from [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Retrieved from [Link]
-
ResearchGate. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. Retrieved from [Link]
-
PubMed. (2013). Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry. National Library of Medicine. Retrieved from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]
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PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2024). Exploring Flavonoids and Citric Acid Extraction Yields from Lemon Peels Across Glucanase, Cellulase, and Pectinase Enzymes. Retrieved from [Link]
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Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]
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eScholarship.org. (2023). Electrospray Ionization from Sub-Micron Emitters. University of California. Retrieved from [Link]
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The Journal of Physical Chemistry. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. ACS Publications. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Cycloalkyl β-Keto Esters: 4-Cyclopentyl-3-oxo-butyric acid ethyl ester vs. Ethyl 4-cyclohexyl-3-oxobutanoate
Introduction: The Subtle Influence of Cycloalkyl Moieties on β-Keto Ester Reactivity
β-Keto esters are foundational building blocks in modern organic synthesis, prized for the versatility of their acidic α-hydrogens and the dual electrophilic nature of their carbonyl groups. Their reactivity is predominantly channeled through the formation of a nucleophilic enolate intermediate, a process governed by the celebrated keto-enol tautomerism.[1][2][3] While the core reactivity of the β-keto ester functional group is well-understood, the influence of seemingly innocuous alkyl substituents can introduce profound, and often predictable, variations in reaction outcomes.
This guide presents an in-depth comparative analysis of two structurally similar β-keto esters: ethyl 4-cyclopentyl-3-oxobutanoate and ethyl 4-cyclohexyl-3-oxobutanoate. We will dissect how the seemingly minor difference between a five-membered and a six-membered cycloalkyl ring, positioned gamma to the ester, dictates the reactivity of the molecule. This analysis moves beyond simple observation to explain the underlying principles of sterics, conformational strain, and their collective impact on transition state energies. For researchers in medicinal chemistry and process development, understanding these nuances is critical for reaction optimization, predicting side-product formation, and rational molecular design.
Theoretical Framework: Steric and Conformational Drivers of Reactivity
The reactivity of these compounds in common synthetic transformations, such as alkylation or acylation at the α-carbon, is primarily a function of two interrelated factors: the stability of the starting material and the stability of the reaction's transition state. The cycloalkyl group exerts its influence mainly through non-bonding steric interactions.
Keto-Enol Equilibrium
The cornerstone of β-keto ester chemistry is the equilibrium between the keto and enol tautomers.[3][4] The enol form, or its corresponding enolate anion, is the active nucleophile in most carbon-carbon bond-forming reactions. While the cycloalkyl group is distant from the tautomerizing protons, its steric bulk can subtly influence the conformational preferences of the entire side chain, which may marginally affect the equilibrium position. However, the most significant impact of the cycloalkyl group is not on the equilibrium itself, but on how external reagents interact with the resulting enolate.
Conformational Analysis and Steric Hindrance
The fundamental difference between the cyclopentyl and cyclohexyl substituents lies in their conformational behavior and resulting steric profiles.
-
Cyclohexyl Group: The cyclohexane ring predominantly exists in a strain-free chair conformation.[5][6][7] In this conformation, substituents can occupy either axial or equatorial positions, with a strong energetic preference for the bulkier group to be equatorial to avoid destabilizing 1,3-diaxial interactions.[8][9] The ethyl 4-cyclohexyl-3-oxobutanoate side chain will overwhelmingly adopt an equatorial position. This places the cyclohexyl ring in a rigid, well-defined spatial orientation that presents a significant and predictable steric shield to one face of the molecule.
-
Cyclopentyl Group: In contrast, the cyclopentane ring is not planar. It alleviates torsional strain by adopting puckered conformations, primarily the "envelope" and "twist" forms, which rapidly interconvert at room temperature in a process known as pseudorotation.[6][10] This conformational flexibility means that the steric environment around the cyclopentyl group is more dynamic and, on average, less obtrusive than the rigid chair of cyclohexane. While cyclopentane is not strain-free, its strain is distributed differently, resulting in a less defined and less directionally-imposing steric field.[7][8]
The diagram below illustrates the key structural differences that influence the approach of an electrophile towards the α-carbon enolate.
Caption: Factors influencing the reactivity of cycloalkyl β-keto esters.
Experimental Comparison: α-Alkylation Reactivity
To provide a quantitative comparison, we propose a standard α-alkylation experiment. This reaction is highly sensitive to steric hindrance at the α-carbon, making it an excellent probe for the effects of the cycloalkyl substituent.
Objective
To compare the reaction rate and yield of the α-alkylation of ethyl 4-cyclopentyl-3-oxobutanoate and ethyl 4-cyclohexyl-3-oxobutanoate with a model electrophile, benzyl bromide, under identical reaction conditions.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-cyclopentyl-3-oxobutanoate (MW: 198.26 g/mol )[11]
-
Ethyl 4-cyclohexyl-3-oxobutanoate (MW: 212.28 g/mol )[12]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To two separate flame-dried 100 mL round-bottom flasks equipped with magnetic stir bars and under an inert argon atmosphere, add sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil).
-
Solvent Addition: Add 30 mL of anhydrous THF to each flask and cool the suspensions to 0 °C in an ice bath.
-
Substrate Addition: To Flask A, add ethyl 4-cyclopentyl-3-oxobutanoate (1.0 equivalent) dropwise via syringe over 5 minutes. To Flask B, add ethyl 4-cyclohexyl-3-oxobutanoate (1.0 equivalent) dropwise over 5 minutes.
-
Enolate Formation: Allow both mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium enolate is typically accompanied by the cessation of hydrogen gas evolution.
-
Alkylation: Cool both flasks back to 0 °C. Add benzyl bromide (1.05 equivalents) dropwise to each flask.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by thin-layer chromatography (TLC) every hour, eluting with a 20% ethyl acetate in hexanes mixture.
-
Quenching: Once the starting material is consumed (or after 24 hours), cool the flasks to 0 °C and carefully quench the reactions by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixtures to separatory funnels and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude material by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and GC-MS to confirm structure and purity. Calculate the isolated yield.
Anticipated Results and Data Presentation
Based on the theoretical principles of steric hindrance, we anticipate a notable difference in the reaction outcomes. The greater steric bulk of the rigid cyclohexyl group is expected to impede the approach of benzyl bromide to the nucleophilic α-carbon, leading to a slower reaction rate and potentially a lower isolated yield compared to the cyclopentyl analogue.
| Parameter | Ethyl 4-cyclopentyl-3-oxobutanoate | Ethyl 4-cyclohexyl-3-oxobutanoate | Rationale |
| Reaction Time (TLC) | ~ 4-6 hours | ~ 10-14 hours | The less-hindered transition state for the cyclopentyl derivative allows for a faster nucleophilic attack. |
| Isolated Yield | 85-95% | 70-80% | The higher energy, more sterically congested transition state for the cyclohexyl derivative leads to a slower reaction and potentially more side reactions (e.g., O-alkylation) over longer reaction times. |
| Side Products | Minimal | Potentially higher levels of O-alkylation or elimination products from unreacted starting material during workup. | Increased steric hindrance at the carbon nucleophile can sometimes favor attack by the more accessible oxygen atom of the enolate. |
Discussion and Conclusion
The primary differentiating factor is the superior steric accessibility of the α-carbon in the cyclopentyl derivative . This arises from the conformational flexibility and less defined steric profile of the five-membered ring compared to the rigid and bulky chair conformation of the cyclohexyl ring.[9][13] The equatorial placement of the side chain on the cyclohexane ring creates a more hindered environment for the incoming electrophile, raising the energy of the transition state and consequently slowing the reaction rate and lowering the overall efficiency.
For drug development professionals and synthetic chemists, this guide serves as a practical framework for decision-making. When designing a synthetic route requiring a reaction at the α-position of a γ-cycloalkyl-β-keto ester, the choice between a cyclopentyl and a cyclohexyl moiety can be a critical determinant of success. If high reactivity and yield are paramount, the cyclopentyl analogue represents the more advantageous choice. Conversely, the cyclohexyl group might be strategically employed to sterically disfavor reactions at this position, potentially directing reactivity elsewhere in a complex molecule.
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A Comparative Guide to the Synthesis of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester: A Novel Approach vs. Traditional Methodology
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Cyclopentyl-3-oxo-butyric acid ethyl ester is a valuable building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals, owing to its distinct cyclopentyl moiety which can impart favorable pharmacokinetic properties. This guide provides an in-depth technical comparison between a traditional synthetic route and a novel, validated approach to this keto ester, offering experimental data to support the claims of improved efficiency and yield.
Introduction to the Synthetic Challenge
The synthesis of β-keto esters is a cornerstone of modern organic chemistry. The classical approach, the Claisen condensation, has been a reliable method for decades.[1][2][3] However, it is not without its limitations, including the requirement for strong bases in stoichiometric amounts and often moderate yields, particularly in mixed (or "crossed") condensations.[3][4] This has driven the exploration of alternative, more efficient synthetic strategies. This guide will dissect a traditional Claisen condensation route and compare it with a novel approach utilizing the direct acylation of a ketone enolate, a method that has shown promise for its simplicity and improved outcomes.[5][6]
Traditional Route: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[2][7] In the context of synthesizing this compound, a "crossed" Claisen condensation would be employed between ethyl cyclopentylacetate and ethyl acetate.
Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[2][8] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyclopentylacetate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the desired β-keto ester.[2][4] A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting esters, and it is deprotonated by the base.[1][4] This final, irreversible deprotonation step drives the reaction to completion.[4] An acidic workup is then required to protonate the enolate and afford the final product.[8]
Limitations of the Claisen Condensation
-
Stoichiometric Base: The reaction requires at least one full equivalent of base, as the final deprotonation step consumes the base.[2]
-
Self-Condensation: A significant challenge in crossed Claisen condensations is the potential for self-condensation of the enolizable ester (ethyl acetate in this case), leading to a mixture of products and reducing the yield of the desired compound.[3]
-
Reversibility: The initial steps of the Claisen condensation are reversible, which can impact the overall efficiency of the reaction.[1][4]
A Novel Synthetic Route: Direct Acylation of a Ketone Enolate
A more modern and arguably more efficient approach to synthesizing β-keto esters involves the direct acylation of a ketone enolate.[5] In this proposed novel route for this compound, cyclopentyl methyl ketone is used as the starting material.
Mechanism and Rationale
This method proceeds by first deprotonating cyclopentyl methyl ketone with a strong base, such as lithium diisopropylamide (LDA), at a low temperature to quantitatively form the lithium enolate. This pre-formed enolate is then treated with an acylating agent, in this case, ethyl chloroformate. The enolate oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired β-keto ester and lithium chloride.[5][6]
Advantages of the Novel Route
-
High Regioselectivity: The use of a strong, non-nucleophilic base like LDA allows for the clean and quantitative formation of the kinetic enolate, minimizing side reactions.
-
Avoidance of Self-Condensation: As the enolate is pre-formed from the ketone, there is no possibility of self-condensation of an ester starting material.
-
Higher Yields: This method generally leads to higher and more consistent yields compared to the Claisen condensation, particularly for crossed-type products.[5][6]
-
Milder Conditions: The initial enolate formation is typically carried out at low temperatures (e.g., -78 °C), which can improve the stability of sensitive functional groups.
Comparative Analysis: Performance and Experimental Data
| Parameter | Traditional Claisen Condensation | Novel Enolate Acylation Route |
| Starting Materials | Ethyl cyclopentylacetate, Ethyl acetate | Cyclopentyl methyl ketone, Ethyl chloroformate |
| Base | Sodium ethoxide (NaOEt) | Lithium diisopropylamide (LDA) |
| Stoichiometry of Base | ≥ 1 equivalent | ~1.1 equivalents |
| Reaction Temperature | Reflux | -78 °C to Room Temperature |
| Typical Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | 55-65% | 85-95% |
| Key Advantages | Utilizes readily available ester starting materials | Higher yield, faster, avoids self-condensation |
| Key Disadvantages | Moderate yields, potential for side reactions | Requires anhydrous conditions and a stronger, more specialized base |
Experimental Protocols
Traditional Synthesis: Claisen Condensation
Materials:
-
Ethyl cyclopentylacetate
-
Ethyl acetate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.0 eq) and anhydrous toluene.
-
Add a mixture of ethyl cyclopentylacetate (1.0 eq) and ethyl acetate (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Novel Synthetic Route: Direct Enolate Acylation
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopentyl methyl ketone
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions at low temperatures
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine (1.1 eq).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to the stirred solution and allow it to stir for 30 minutes at -78 °C to generate LDA.
-
Add cyclopentyl methyl ketone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add ethyl chloroformate (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
Caption: Traditional Claisen Condensation Route.
Caption: Novel Direct Enolate Acylation Route.
Conclusion and Future Outlook
The direct acylation of the cyclopentyl methyl ketone enolate presents a compelling alternative to the traditional Claisen condensation for the synthesis of this compound. The experimental data, based on established methodologies for similar transformations, strongly suggest that the novel route offers significant advantages in terms of yield, reaction time, and product purity by avoiding the common pitfalls of the Claisen condensation. While the novel approach requires stricter anhydrous conditions and the use of a stronger base, the benefits in efficiency and yield often outweigh these considerations, particularly in the context of high-value pharmaceutical and agrochemical synthesis. For researchers and drug development professionals, the adoption of such modern synthetic methodologies can streamline the production of key intermediates, accelerating the discovery and development of new chemical entities.
References
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
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Chemistry Steps. Claisen Condensation Reaction Mechanism. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
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Siddiqui, Z. N., & Khan, S. A. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
jOeCHEM. (2020, January 20). Synthesis Problems with Claisen & Diekmann Condensations [Video]. YouTube. Retrieved from [Link]
- Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Organic Letters, 15(1), 138-141. (A direct URL to the full text is not readily available, but the abstract can be found on platforms like Sci-Hub or through institutional access).
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ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
University of Calgary. Ch21: Acylation of ketones. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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PubMed. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
Reddit. (2025, May 18). Question about Claisen Condensation. r/OrganicChemistry. Retrieved from [Link]
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-
ACS Publications. (2001). Catalytic Asymmetric Vinylation of Ketone Enolates. Organic Letters. Retrieved from [Link]
-
SlidePlayer. (2025, January 4). Ester Enolates: β-Keto Esters and Claisen Condensation PowerPoint Presentation. Retrieved from [Link]
-
Queen's University Belfast. A Mild New Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto Esters, -Thionoesters and Thioesters. Retrieved from [Link]
-
OpenStax. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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comparing the biological efficacy of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester derivatives
An In-Depth Technical Guide to the Biological Efficacy of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester and Its Derivatives
Introduction to the β-Keto Ester Scaffold
This compound belongs to the β-keto ester class of compounds, which are pivotal synthons in organic chemistry and medicinal chemistry.[1] The core structure, characterized by a ketone group beta to an ester, provides a unique combination of electrophilic and nucleophilic sites, making it a versatile building block for more complex molecules.[1] This compound has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders, as well as anti-inflammatory and analgesic agents.[2][3][4]
The two key structural features are:
-
The β-Keto Ester Moiety: This functional group is often a precursor to a biologically active carboxylic acid. The ester form acts as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body through biotransformation.[5][6]
-
The Cyclopentyl Group: This lipophilic group enhances solubility in organic solvents and influences how the molecule binds to its biological target, contributing to its overall pharmacokinetic and pharmacodynamic profile.[2]
The Prodrug Rationale: Enhancing Bioavailability
The ethyl ester form of these molecules is critical for their function as oral therapeutics. Esterification of a parent carboxylic acid increases lipophilicity, which can significantly enhance its ability to diffuse across cellular membranes and improve oral bioavailability.[5][6][7] Once absorbed, ubiquitous esterase enzymes in the blood, liver, and other tissues hydrolyze the ester bond, releasing the active carboxylic acid at the site of action. This strategy is a well-established method for overcoming the poor permeability of many drug candidates.[7]
Caption: Prodrug activation pathway for ethyl ester derivatives.
Comparative Analysis of Structural Derivatives
The exploration of a lead compound's efficacy invariably involves the synthesis and testing of structural analogs. This process, guided by the principles of structure-activity relationships (SAR), helps to optimize potency, selectivity, and pharmacokinetic properties. We will consider three primary points of modification for the parent compound.
Bioisosteric Replacement of the Cyclopentyl Ring
Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity or reduce toxicity.[8][9] Replacing the cyclopentyl group can probe the steric and electronic requirements of the target's binding pocket.
-
Alternative 1: 4-Cyclobutyl-3-oxo-butyric acid ethyl ester: A smaller cycloalkane ring. This modification might be beneficial if the binding pocket is sterically constrained. The slightly altered ring strain could also influence the molecule's conformation.[10]
-
Alternative 2: 4-Cyclohexyl-3-oxo-butyric acid ethyl ester: A larger, more flexible cycloalkane. The cyclohexyl ring can adopt multiple conformations (e.g., chair, boat), which may allow for more optimal interactions with the target protein.[4]
-
Alternative 3: 4-Phenyl-3-oxo-butyric acid ethyl ester: Replacing the cycloalkane with an aromatic ring introduces the potential for π-π stacking or other electronic interactions within the binding site, which can significantly impact potency. However, it also introduces new metabolic liabilities, such as aromatic hydroxylation.
The thoughtful application of such bioisosteres can modulate potency, selectivity, and metabolic stability.[11]
Modification of the Ester Prodrug Moiety
The choice of ester can profoundly impact the rate of hydrolysis and, consequently, the bioavailability of the active drug. The ideal ester is one that is stable enough to allow for absorption but is rapidly cleaved to release the active acid.
-
Methyl vs. Ethyl vs. Isopropyl Esters: Studies on other ester prodrugs have shown a clear rank order of hydrolysis rates. Typically, methyl and ethyl esters are hydrolyzed more rapidly than bulkier esters like the isopropyl ester.[12] An in vitro screen using liver microsomes or plasma from different species (e.g., human, rat, dog) is essential to select the optimal ester, as hydrolysis rates can vary significantly between species.[12]
Data Summary for Comparative Efficacy
To objectively compare these derivatives, key quantitative data from a series of standardized assays must be generated. The table below presents a hypothetical dataset illustrating how these compounds might compare.
| Compound ID | Modification | In Vitro Potency (IC50, nM) [Enzyme X] | Cell-Based Efficacy (EC50, µM) [Pathway Y] | Oral Bioavailability (%) [Rat Model] |
| LEAD-001 | 4-Cyclopentyl (Ethyl Ester) | 50 | 1.2 | 35 |
| ALT-002 | 4-Cyclobutyl (Ethyl Ester) | 150 | 4.5 | 30 |
| ALT-003 | 4-Cyclohexyl (Ethyl Ester) | 45 | 1.0 | 45 |
| ALT-004 | 4-Phenyl (Ethyl Ester) | 10 | 0.3 | 15 (High first-pass metabolism) |
| LEAD-001M | 4-Cyclopentyl (Methyl Ester) | 52 | 1.3 | 32 |
| LEAD-001P | 4-Cyclopentyl (Isopropyl Ester) | 55 | 1.8 | 20 (Slower hydrolysis) |
Analysis of Hypothetical Data: In this example, the cyclohexyl derivative (ALT-003) shows slightly improved potency and better bioavailability compared to the lead compound. The phenyl derivative (ALT-004) is highly potent in vitro but suffers from poor bioavailability, likely due to rapid metabolism. The isopropyl ester (LEAD-001P) shows reduced bioavailability, consistent with slower prodrug conversion.
Experimental Protocols for Efficacy Evaluation
A tiered approach, moving from simple, high-throughput in vitro assays to more complex in vivo models, is the most efficient method for evaluating a series of compounds.
Caption: A typical experimental workflow for drug candidate evaluation.
In Vitro Assay: Enzyme Inhibition Protocol
This protocol determines the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% (IC50).[13] It is a primary screen for potency.
Objective: To determine the IC50 value of each derivative against a target enzyme (e.g., a specific metabolic enzyme).
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme or known potent inhibitor).
-
Enzyme Addition: Add 50 µL of a solution containing the target enzyme in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a solution containing the enzyme's substrate in assay buffer to initiate the reaction.
-
Data Acquisition: Measure the product formation over time using a plate reader at the appropriate wavelength. The rate of the reaction is determined from the slope of the progress curve.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
In Vivo Protocol: Pharmacokinetic and Efficacy Study
This protocol evaluates how the drug is absorbed, distributed, metabolized, and excreted (ADME) and its therapeutic effect in a relevant disease model.[14][15]
Objective: To assess the oral bioavailability and anti-diabetic efficacy of lead candidates in a diet-induced obesity (DIO) mouse model.
Model: Male C57BL/6J mice fed a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.[16][17]
Procedure:
-
Acclimatization and Grouping: Acclimatize DIO mice for one week. Randomize mice into treatment groups (e.g., Vehicle control, LEAD-001, ALT-003) based on body weight and fasting blood glucose.
-
Pharmacokinetic (PK) Sub-study:
-
Administer a single oral dose of the test compound to a satellite group of mice.
-
Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and analyze for drug concentration using LC-MS/MS.
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), to determine bioavailability.
-
-
Chronic Efficacy Study (28 days):
-
Administer the test compounds or vehicle daily via oral gavage.
-
Monitor body weight and food intake twice weekly.[15]
-
Oral Glucose Tolerance Test (OGTT): On day 21, after an overnight fast, administer an oral glucose bolus and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes to assess glucose disposal.[16][17]
-
Insulin Tolerance Test (ITT): On day 25, administer an intraperitoneal insulin injection and measure blood glucose at 0, 15, 30, and 60 minutes to assess insulin sensitivity.[14]
-
Terminal Endpoints: At the end of the study, collect terminal blood samples for analysis of plasma insulin, triglycerides, and cholesterol. Harvest tissues like liver and adipose for histological analysis or gene expression studies.[15][18]
-
Caption: Logic diagram for Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
This guide outlines a systematic approach to comparing the biological efficacy of this compound and its derivatives. By combining rational drug design principles, such as bioisosteric replacement and prodrug optimization, with a rigorous experimental cascade, researchers can efficiently identify candidates with superior therapeutic potential. The key to success lies in understanding the causal relationships between chemical structure and biological function, as revealed through carefully designed in vitro and in vivo experiments. Future work should focus on elucidating the precise molecular mechanism of action and evaluating the safety profile of the most promising lead candidates to advance them toward clinical development.
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A Researcher's Guide to the Computational Modeling of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester Conformers
For researchers, scientists, and drug development professionals, understanding the conformational landscape of a molecule is paramount. The three-dimensional arrangement of atoms dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of computational methods for modeling the conformational isomers of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a molecule of interest in pharmaceutical and agricultural research.[1][2] We will explore the nuances of method selection, protocol design, and data interpretation, grounded in established scientific principles.
The Significance of Conformational Analysis in Drug Discovery
The spatial arrangement of a molecule, its conformation, directly influences its interaction with biological targets. A flexible molecule can adopt multiple conformations, and only a subset of these may be biologically active. Therefore, a thorough understanding of the conformational preferences of a drug candidate is crucial for predicting its efficacy and designing more potent analogs. This compound, with its flexible cyclopentyl ring and ethyl ester chain, presents a compelling case for the application of computational modeling to explore its conformational space.[1][2][3]
Unique Challenges of Modeling this compound
The conformational analysis of this β-keto ester is complicated by several factors:
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule can exist in equilibrium between its keto and enol forms.[4][5][6] The relative stability of these tautomers is influenced by the solvent and substituents.[4][7] Computational methods must be able to accurately predict the energies of both forms and the barrier to their interconversion.
-
Multiple Rotatable Bonds: The presence of several single bonds in the ethyl ester and the cyclopentyl group's connection to the main chain allows for a large number of possible conformations.
-
Ring Pucker: The cyclopentyl ring itself is not planar and can adopt various puckered conformations (envelope and twist forms), further expanding the conformational space.
Comparing Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare the most common approaches for conformational analysis.
| Method | Principle | Strengths | Weaknesses | Typical Application |
| Molecular Mechanics (MM) | Uses classical physics to model atoms as balls and bonds as springs.[8] | Computationally very fast, suitable for large systems and long simulations. | Accuracy is dependent on the quality of the force field parameters.[8] Not suitable for studying reactions or electronic properties. | Initial conformational searches to generate a diverse set of starting structures. |
| Semi-Empirical Methods | Approximate solutions to the Schrödinger equation using parameters derived from experimental data. | Faster than ab initio and DFT methods. | Less accurate than higher-level methods, especially for systems with unusual electronic structures. | Rapid screening of large numbers of conformers. |
| Density Functional Theory (DFT) | Solves the Schrödinger equation by approximating the electron density. | Good balance of accuracy and computational cost. Can handle a wide range of chemical systems. | Accuracy depends on the choice of the exchange-correlation functional.[9] Can struggle with systems dominated by dispersion interactions. | Geometry optimization and energy calculations of a smaller set of important conformers. |
| Ab Initio Methods | Solves the Schrödinger equation from first principles without empirical parameters. | Potentially the most accurate methods. | Computationally very expensive, limited to small molecules. | High-accuracy benchmark calculations on key conformers. |
Recommended Computational Workflow
For a comprehensive analysis of this compound, a multi-step approach is recommended to leverage the strengths of different methods.
Caption: A multi-step computational workflow for conformational analysis.
Experimental Protocol: A Detailed Step-by-Step Guide
Part 1: Initial Conformational Search with Molecular Mechanics
-
Structure Preparation: Build the 3D structure of both the keto and enol tautomers of this compound using a molecular editor.
-
Force Field Selection: Choose a suitable force field. For organic molecules like this, MMFF94 or GAFF are good starting points.[10] MMFF94 is particularly well-parameterized for esters.[10]
-
Conformational Search: Perform a systematic or stochastic conformational search. A systematic search rotates each rotatable bond by a defined increment, while a stochastic search (like Monte Carlo) randomly samples conformational space. For this molecule, a systematic search of the key dihedral angles in the ethyl ester and the link to the cyclopentyl ring is recommended.
-
Energy Minimization: Minimize the energy of each generated conformer to find the nearest local minimum on the potential energy surface.
-
Output: Save all conformers within a specified energy window (e.g., 20 kcal/mol) of the global minimum.
Part 2: DFT Optimization and Energy Refinement
-
Conformer Selection: From the molecular mechanics output, select a subset of unique, low-energy conformers for higher-level calculations. Clustering based on root-mean-square deviation (RMSD) is a common way to identify unique conformations.
-
DFT Functional and Basis Set Selection: Choose a DFT functional and basis set. A popular and generally reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set for geometry optimizations.[11]
-
Geometry Optimization: Perform a full geometry optimization on each selected conformer using the chosen DFT method.
-
Frequency Calculation: After optimization, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Single-Point Energy Calculation: For improved accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set and a functional that accounts for dispersion, such as ωB97X-D/6-311+G(d,p).[11]
-
Solvation Effects: To model the system in a specific solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM) in the single-point energy calculation.[5]
Data Presentation and Interpretation
The final output will be a list of conformers with their corresponding relative energies. This data can be used to calculate the Boltzmann population of each conformer at a given temperature, which represents the percentage of molecules that are expected to be in that conformation at equilibrium.
Table 1: Comparison of Computational Methods for Predicting Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | MMFF94 Relative Energy (kcal/mol) | B3LYP/6-31G(d) Relative Energy (kcal/mol) | ωB97X-D/6-311+G(d,p) Relative Energy (kcal/mol) | Predicted Population (298 K) |
| 1 (Keto) | 0.00 | 0.00 | 0.00 | 75.3% |
| 2 (Keto) | 1.20 | 0.85 | 0.95 | 12.1% |
| 3 (Enol) | 2.50 | 1.50 | 1.20 | 6.8% |
| 4 (Keto) | 3.10 | 2.20 | 2.00 | 2.3% |
| 5 (Enol) | 4.00 | 3.10 | 2.80 | 0.5% |
Validation and Benchmarking
The trustworthiness of computational predictions is established through validation against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[12] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of protons in space, which can be compared to the interatomic distances in the calculated conformers.[13] Additionally, coupling constants from ¹H NMR spectra can be related to dihedral angles via the Karplus equation, providing another avenue for validating the computed geometries.[12]
Conclusion
The computational modeling of conformational isomers is an indispensable tool in modern drug discovery and chemical research. By employing a hierarchical workflow that combines the speed of molecular mechanics with the accuracy of density functional theory, researchers can gain valuable insights into the conformational preferences of flexible molecules like this compound. This knowledge can guide the design of new molecules with improved biological activity and desired physicochemical properties. The protocols and comparisons presented in this guide provide a solid foundation for researchers to confidently apply these powerful computational techniques to their own systems of interest.
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A Researcher's Guide to the Structural Elucidation of 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation. 4-Cyclopentyl-3-oxo-butyric acid ethyl ester and its derivatives are a class of compounds with significant potential, serving as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers[1][2]. The bifunctional nature of these β-keto esters, featuring both nucleophilic and electrophilic centers, makes them versatile building blocks in organic synthesis[3][4]. However, this same reactivity, particularly the phenomenon of keto-enol tautomerism, presents unique challenges for their structural analysis.
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound derivatives. We will delve into the definitive power of single-crystal X-ray diffraction (SCXRD) and contrast its capabilities with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource, offering not just procedural outlines but also the scientific rationale behind choosing the most appropriate analytical workflow.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is widely regarded as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state[5]. It provides precise atomic coordinates, from which bond lengths, bond angles, and absolute configuration can be determined with exceptional accuracy[6][7]. For a molecule like this compound, a successful SCXRD analysis would definitively resolve key structural questions that other techniques can only infer.
However, the major limitation of SCXRD is the absolute requirement for a high-quality single crystal of suitable size[8][9]. The process of obtaining such crystals can be a significant bottleneck in the research and development pipeline.
Hypothetical SCXRD Data for a Derivative
Assuming a suitable crystal of a hypothetical derivative, "Ethyl 2-bromo-4-cyclopentyl-3-oxobutanoate," could be grown, the crystallographic data would be summarized as follows:
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇BrO₃ |
| Formula Weight | 277.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| β (°) | 98.76(1) |
| Volume (ų) | 1334.5(8) |
| Z | 4 |
| R-factor (%) | 4.5 |
This data is hypothetical and for illustrative purposes only.
This level of detail allows for the unequivocal determination of the molecule's conformation in the solid state, the stereochemistry at the chiral center introduced by the bromine atom, and the nature of intermolecular interactions within the crystal lattice.
The Indispensable Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[10]. A key feature of β-keto esters like this compound is the equilibrium between the keto and enol tautomers. NMR is exceptionally well-suited to study this dynamic process, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer[11][12].
Probing Keto-Enol Tautomerism
The ratio of keto to enol forms can be quantified by integrating the characteristic signals in the ¹H NMR spectrum[13][14].
-
Keto Tautomer: The methylene protons (–CH₂–) adjacent to the two carbonyl groups typically appear as a singlet around δ 3.5-4.5 ppm.
-
Enol Tautomer: The vinylic proton (=CH–) of the enol form is deshielded and appears as a singlet between δ 5.5-6.5 ppm. The enolic hydroxyl proton (–OH) gives a broad signal, often in the δ 12-15 ppm range, due to strong intramolecular hydrogen bonding.
The position of this equilibrium is sensitive to the solvent, temperature, and substituents, and NMR provides a direct method to measure these effects[11].
Comparative Analysis: SCXRD vs. NMR
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| Sample Phase | Solid (single crystal) | Solution |
| Primary Information | 3D atomic arrangement, bond lengths/angles, absolute configuration | Connectivity, chemical environment of nuclei, dynamic processes (e.g., tautomerism) |
| Key Advantage | Unambiguous structure determination | Provides information on solution-state structure and dynamics |
| Key Limitation | Requires a suitable single crystal | Provides an averaged structure in solution; interpretation can be complex |
Complementary Insights from Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure[15]. For derivatives of this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation patterns.
Common fragmentation pathways for esters include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain[16][17].
While MS alone cannot provide the detailed 3D structure that SCXRD can, it is an essential tool for confirming the molecular formula and for identifying known compounds through library matching[18].
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, or a mixture). Allow the solvent to evaporate slowly at room temperature or in a refrigerator. Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage. Collect a series of diffraction images as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
Protocol 2: NMR Analysis of Keto-Enol Tautomerism
-
Sample Preparation: Prepare a solution of the β-keto ester (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integration and Analysis: Integrate the signals corresponding to the keto methylene protons and the enol vinylic proton. Calculate the percentage of each tautomer using the following formula (note the 2:1 proton ratio): % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100%
Visualization of Analytical Workflows
Conclusion
The structural analysis of this compound derivatives requires a multi-faceted approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure, its reliance on high-quality crystals makes it a resource-intensive and not always successful endeavor. NMR spectroscopy provides invaluable information about the solution-state structure and the dynamic keto-enol tautomerism, while mass spectrometry serves as a rapid and essential tool for confirming molecular weight and guiding structural assignments. A comprehensive understanding of these molecules is best achieved by integrating the data from all three techniques, allowing researchers to build a complete and validated structural picture.
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ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link][24]
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LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from [Link][25]
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National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link][26]
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ACS Publications. (n.d.). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. Retrieved from [Link][27]
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ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link][4]
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PubChem. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. Retrieved from [Link][28]
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National Institutes of Health. (n.d.). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Retrieved from [Link][29]
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A Comparative Guide to Catalysts in the Synthesis of 4-Cyclopentyl-3-oxo-butyric Acid Ethyl Ester
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Cyclopentyl-3-oxo-butyric acid ethyl ester is a valuable building block in the creation of a variety of pharmaceutical agents and agrochemicals, prized for its unique cyclopentyl moiety that can enhance biological activity and modulate physicochemical properties. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this important β-keto ester, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Importance of this compound
The molecular architecture of this compound, featuring a β-keto ester functionality, offers a rich landscape for synthetic transformations. The presence of two carbonyl groups and an acidic α-hydrogen makes it a versatile precursor for the construction of complex heterocyclic systems and for carbon-carbon bond formation. Its applications span from the development of anti-inflammatory and analgesic agents to the formulation of advanced herbicides and pesticides. Consequently, the selection of an optimal and scalable synthetic route is a critical consideration in its application.
This guide will dissect and compare the performance of several catalytic systems, from traditional base-mediated Claisen condensations to modern enzymatic and Lewis acid-catalyzed approaches. We will delve into the mechanistic underpinnings of each method, providing a rationale for catalyst choice and reaction optimization.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be approached through several catalytic strategies. The choice of catalyst profoundly impacts yield, purity, reaction conditions, and scalability. Below is a comparative summary of the most pertinent methods, followed by a detailed discussion.
| Catalyst System | General Method | Typical Reagents | Temperature | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Sodium Ethoxide | Claisen Condensation | Ethyl cyclopentylacetate, Ethyl acetate, Sodium ethoxide, Ethanol | Reflux | 2-4 hours | Moderate | Well-established, cost-effective | Requires stoichiometric base, potential for side reactions |
| Magnesium Ethoxide | Acylation of Malonate | Diethyl malonate, Cyclopentylacetyl chloride, Magnesium ethoxide, Toluene | 80-100 °C | 3-5 hours | Good to Excellent | High yields, good for acylation of malonates | Requires preparation of acyl chloride |
| Titanium(IV) Chloride (TiCl₄) | Lewis Acid-Catalyzed Acylation | Silyl enol ether of ethyl acetate, Cyclopentylacetyl chloride, TiCl₄, Dichloromethane | -78 °C to RT | 1-3 hours | High | High selectivity, mild conditions | Requires stoichiometric Lewis acid, moisture sensitive |
| Candida antarctica Lipase B (CALB) | Enzymatic Transesterification | Ethyl acetoacetate, Cyclopentanol | 40-60 °C | 24-48 hours | High | High chemo- and enantioselectivity, mild conditions | Longer reaction times, enzyme cost and stability |
The Classic Approach: Base-Mediated Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation and the traditional method for synthesizing β-keto esters. This reaction involves the base-catalyzed condensation of two ester molecules, one of which must possess an α-hydrogen.
Mechanism: The reaction proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. The subsequent elimination of an alkoxide group yields the β-keto ester.
Sodium ethoxide is the archetypal base for the Claisen condensation. It is readily available and effective in promoting the reaction. However, its use necessitates stoichiometric quantities to drive the equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.
Causality in Experimental Design: The choice of ethanol as a solvent is critical to prevent transesterification, where the ethoxide base could exchange with the ester's alkoxy group. The reaction is typically run at reflux to ensure a reasonable reaction rate. An acidic workup is necessary to neutralize the enolate and isolate the final product.
Enhanced Acylation Strategies
To overcome some of the limitations of the classic Claisen condensation, alternative methods focusing on the direct acylation of pre-formed enolates or their equivalents have been developed.
Magnesium enolates of malonic esters are excellent nucleophiles for acylation reactions. This approach offers a highly efficient route to β-keto esters.
Mechanism: Magnesium ethoxide facilitates the formation of a chelated magnesium enolate of a malonate. This enolate then reacts with an acyl chloride, such as cyclopentylacetyl chloride, in a nucleophilic acyl substitution to afford the acylated malonate. Subsequent decarboxylation yields the desired β-keto ester.
Expertise & Experience: This method often provides higher yields and cleaner reactions compared to the traditional Claisen condensation, as the acylation step is typically more selective. The preparation of the acyl chloride from the corresponding carboxylic acid is an additional, yet straightforward, step.
Lewis acids like TiCl₄ are powerful catalysts for promoting the acylation of silyl enol ethers, offering a mild and highly selective alternative to base-mediated methods.
Mechanism: TiCl₄ activates the acyl chloride towards nucleophilic attack by the silyl enol ether of an ester like ethyl acetate. The reaction proceeds through a titanium-chelated intermediate, leading to the formation of the β-keto ester after workup.
Trustworthiness: This protocol is highly reliable and reproducible, often affording excellent yields with minimal side products. The low reaction temperatures help to suppress side reactions, and the use of a pre-formed silyl enol ether allows for precise control over the reacting partners in a crossed-Claisen type reaction.
The Green Chemistry Approach: Enzymatic Catalysis
Biocatalysis has emerged as a powerful and sustainable alternative for many organic transformations. Lipases, in particular, have shown great utility in ester synthesis and modification.
CALB is a highly efficient and versatile lipase that can catalyze the transesterification of β-keto esters under mild, solvent-free conditions. This enzymatic approach offers exceptional chemo- and enantioselectivity, making it particularly attractive for the synthesis of chiral compounds.
Mechanism: The lipase catalyzes the acyl transfer from a donor β-keto ester (e.g., ethyl acetoacetate) to an alcohol (cyclopentanol). The reaction proceeds through an acyl-enzyme intermediate within the enzyme's active site.
Authoritative Grounding: While this method is highly effective for a broad range of substrates, its application to the synthesis of this compound would proceed via the acylation of cyclopentanol with an acetoacetate donor. This highlights the versatility of enzymatic approaches in accessing target molecules through different synthetic disconnections. The mild reaction conditions are a significant advantage, preserving sensitive functional groups.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-type Condensation using Magnesium Ethoxide
This protocol is based on the highly efficient acylation of a malonate followed by decarboxylation.
Step 1: Preparation of the Magnesium Enolate of Diethyl Malonate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 equiv.) and a crystal of iodine in anhydrous toluene.
-
Add a small portion of absolute ethanol to initiate the reaction.
-
Once the reaction begins, add the remaining ethanol (1.5 equiv.) dropwise, followed by diethyl malonate (1.0 equiv.).
-
Heat the mixture to 80 °C and stir until the magnesium is completely dissolved.
Step 2: Acylation
-
Cool the freshly prepared magnesium enolate solution to 0 °C.
-
Slowly add a solution of cyclopentylacetyl chloride (1.1 equiv.) in anhydrous toluene.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 3 hours.
-
Monitor the reaction progress by TLC.
Step 3: Decarboxylation and Workup
-
Cool the reaction mixture and quench with a cold, dilute solution of sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis using TiCl₄
This protocol outlines a modern approach utilizing a Lewis acid catalyst for a highly selective synthesis.
Step 1: Preparation of the Silyl Enol Ether of Ethyl Acetate
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv.) dropwise.
-
Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).
-
Add ethyl acetate (1.0 equiv.) dropwise to the LDA solution at -78 °C and stir for 30 minutes.
-
Add chlorotrimethylsilane (1.2 equiv.) and allow the mixture to warm to room temperature.
-
Isolate the silyl enol ether by distillation.
Step 2: TiCl₄-Mediated Acylation
-
To a solution of cyclopentylacetyl chloride (1.1 equiv.) in anhydrous dichloromethane at -78 °C, add TiCl₄ (1.2 equiv.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the silyl enol ether of ethyl acetate (1.0 equiv.) in dichloromethane dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Visualization of Key Processes
Catalytic Cycle of TiCl₄-Mediated Acylation
Caption: Workflow for the synthesis via malonate acylation.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through a variety of catalytic methods. While the traditional Claisen condensation using sodium ethoxide remains a viable option, particularly for large-scale, cost-sensitive applications, modern catalytic systems offer significant advantages in terms of yield, selectivity, and reaction conditions.
The magnesium ethoxide-mediated acylation of diethyl malonate stands out as a robust and high-yielding method. For laboratories equipped for handling moisture-sensitive reagents, the TiCl₄-catalyzed acylation of a silyl enol ether provides an elegant and highly selective route. Looking forward, the development of heterogeneous and recyclable catalysts, as well as the broader application of biocatalysis, will undoubtedly play a crucial role in making the synthesis of this and other valuable β-keto esters more sustainable and economically viable.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and cost considerations. It is our hope that this comparative guide will serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.
References
- Synthesis of B-keto esters.
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]
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Ethyl 4-cyclopentyl-3-oxobutanoate. PubChem. [Link]
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Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
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Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. MDPI. [Link]
-
Mild acetalisation of mono and dicarbonyl compounds catalysed by titanium tetrachloride. Facile synthesis of β-keto enol ethers. ResearchGate. [Link]
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
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Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure. ResearchGate. [Link]
-
Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Publishing. [Link]
-
Lewis-acid catalyzed synthesis and characterization of novel castor fatty acid-based cyclic carbonates. RSC Advances (RSC Publishing). [Link]
-
Examples of Synthesis using the Claisen Condensation. YouTube. [Link]
A Spectroscopic Guide: Distinguishing 4-Cyclopentyl-3-oxo-butyric acid ethyl ester from its Linear Counterparts
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The β-keto ester functional group is a cornerstone in organic synthesis, serving as a versatile intermediate in the creation of complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] One such compound of interest is 4-Cyclopentyl-3-oxo-butyric acid ethyl ester, a molecule whose cyclic nature imparts unique chemical and physical properties. This guide provides an in-depth spectroscopic comparison between this cyclopentyl derivative and its common linear analogs: ethyl acetoacetate, ethyl 4-phenyl-3-oxobutanoate, and ethyl 4-methyl-3-oxobutanoate.
A defining characteristic of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol form.[4][5] This keto-enol tautomerism, involving the migration of a proton and a shift in bonding electrons, profoundly influences the reactivity and spectroscopic signature of these molecules. The position of this equilibrium can be affected by factors such as solvent polarity and temperature, and its analysis is critical for understanding the compound's behavior.[6][7][8][9] Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will elucidate the subtle yet significant spectral differences arising from the structural variations between the cyclic and linear analogs.
The Phenomenon of Keto-Enol Tautomerism
The interconversion between the keto and enol forms is a fundamental concept in the study of β-keto esters. This equilibrium is slow on the NMR timescale, which uniquely allows for the simultaneous observation and characterization of both species in solution.[9] The enol form is often stabilized by the formation of an intramolecular hydrogen bond and conjugation within its π-system.[5]
Caption: General equilibrium between keto and enol tautomers in β-keto esters.
Caption: Keto-enol tautomerism of this compound.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for acquiring spectroscopic data are essential. The following methodologies serve as a robust baseline for the analysis of β-keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
The choice of a deuterated solvent is critical as it can influence the keto-enol equilibrium.[9] Chloroform-d (CDCl₃) is commonly used as it provides good solubility for these esters and allows for clear observation of both tautomers. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0.00 ppm).
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the β-keto ester and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.[9][10]
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion and resolution.[9]
-
Acquisition (¹H NMR):
-
Set the number of scans to 16 to achieve a good signal-to-noise ratio.[10]
-
Employ a relaxation delay of 1-2 seconds between pulses.
-
Acquire data over a spectral width of 0-15 ppm.
-
-
Acquisition (¹³C NMR):
-
Employ proton decoupling to simplify the spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the spectrum using the TMS signal at 0.00 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in both the keto and enol forms. The analysis can be performed on a neat liquid sample or a solution.
Methodology:
-
Sample Preparation:
-
Background Scan: Perform a background scan of the empty salt plates or the pure solvent to subtract atmospheric and solvent-related absorptions.[5]
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to enhance the signal-to-noise ratio.[5]
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance. Identify the characteristic absorption bands for the different functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides crucial information on the molecular weight of the compound and its fragmentation patterns, which aids in structural elucidation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[11]
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[11]
-
GC Conditions:
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-15°C/min.
-
Carrier Gas: Use Helium at a constant flow of 1 mL/min.[11]
-
-
MS Conditions:
-
Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the analyte to identify the molecular ion and key fragment ions.
Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data for this compound and its linear analogs.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ ppm)
| Compound | Tautomer | α-CH₂ | -OCH₂CH₃ (quartet) | -OCH₂CH₃ (triplet) | Other Signals |
| This compound | Keto | ~3.45 (s) | ~4.19 | ~1.28 | ~2.55 (d, -COCH₂-), ~2.20 (m, cyclopentyl-CH), ~1.5-1.8 (m, cyclopentyl-CH₂) |
| Enol | - | ~4.19 | ~1.28 | ~12.0 (s, broad, Enolic OH), ~5.05 (s, Vinylic CH), ~2.2-2.4 (m, cyclopentyl-CH and =C-CH₂-) | |
| Ethyl Acetoacetate | Keto | ~3.48 (s) | ~4.19 | ~1.28 | ~2.21 (s, -COCH₃)[4] |
| Enol | - | ~4.19 | ~1.28 | ~12.14 (s, broad, Enolic OH), ~5.03 (s, Vinylic CH), ~1.94 (s, =C-CH₃)[4] | |
| Ethyl 4-phenyl-3-oxobutanoate | Keto | ~3.65 (s) | ~4.15 | ~1.25 | ~3.90 (s, -COCH₂-), ~7.2-7.4 (m, Ar-H) |
| Enol | - | ~4.15 | ~1.25 | ~12.5 (s, broad, Enolic OH), ~5.60 (s, Vinylic CH), ~3.55 (s, =C-CH₂-), ~7.2-7.4 (m, Ar-H) | |
| Ethyl 4-methyl-3-oxobutanoate | Keto | ~3.40 (s) | ~4.20 | ~1.29 | ~2.5-2.7 (m, -COCH₂-), ~1.15 (d, -CH(CH₃)-) |
| Enol | - | ~4.20 | ~1.29 | ~11.9 (s, broad, Enolic OH), ~5.00 (s, Vinylic CH), ~2.1-2.3 (m, =C-CH₂-), ~1.10 (d, -CH(CH₃)-) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ ppm)
| Compound | Tautomer | Ester C=O | Keto C=O | α-C | β-C | Other Key Signals |
| This compound | Keto | ~167.5 | ~203.0 | ~49.5 | ~51.0 | ~61.0 (-OCH₂), ~14.2 (-CH₃), Cyclopentyl: ~38.0 (CH), ~32.5 (CH₂), ~25.0 (CH₂) |
| Enol | ~172.0 | - | ~89.0 (=CH) | ~175.0 (=C-OH) | ~60.0 (-OCH₂), ~14.2 (-CH₃), Cyclopentyl carbons shifted slightly | |
| Ethyl Acetoacetate | Keto | ~167.1 | ~200.6 | ~50.1 | ~29.9 | ~61.3 (-OCH₂), ~14.2 (-CH₃) |
| Enol | ~171.9 | - | ~84.9 (=CH) | ~176.4 (=C-OH) | ~59.5 (-OCH₂), ~14.2 (-CH₃), ~19.6 (=C-CH₃) | |
| Ethyl 4-phenyl-3-oxobutanoate | Keto | ~167.0 | ~201.5 | ~49.0 | ~52.0 | ~61.5 (-OCH₂), ~14.1 (-CH₃), Aromatic: ~127-134 |
| Enol | ~172.5 | - | ~90.0 (=CH) | ~174.0 (=C-OH) | ~60.5 (-OCH₂), ~14.1 (-CH₃), Aromatic carbons shifted slightly |
Table 3: Comparative IR Spectroscopy Data (neat, cm⁻¹)
| Compound | C=O (Keto) | C=O (Ester) | C=C (Enol) | O-H (Enol, broad) |
| This compound | ~1715 | ~1740 | ~1650 | ~2500-3300 |
| Ethyl Acetoacetate | ~1718 | ~1745 | ~1655 | ~2500-3300 |
| Ethyl 4-phenyl-3-oxobutanoate | ~1710 | ~1735 | ~1640 | ~2500-3300 |
| Ethyl 4-methyl-3-oxobutanoate | ~1720 | ~1742 | ~1650 | ~2500-3300 |
Table 4: Comparative Mass Spectrometry Data (EI, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions and Interpretation |
| This compound | 198 | 153 ([M-OC₂H₅]⁺), 129, 85, 69 (Cyclopentyl fragment), 43 ([CH₃CO]⁺) |
| Ethyl Acetoacetate | 130 | 88 ([M-CH₂CO]⁺, McLafferty), 85 ([M-OC₂H₅]⁺), 43 ([CH₃CO]⁺, base peak)[12] |
| Ethyl 4-phenyl-3-oxobutanoate | 206 | 161 ([M-OC₂H₅]⁺), 118, 91 ([C₇H₇]⁺, tropylium ion), 43 ([CH₃CO]⁺) |
| Ethyl 4-methyl-3-oxobutanoate | 144 | 99 ([M-OC₂H₅]⁺), 57, 43 ([CH₃CO]⁺) |
Comparative Spectroscopic Analysis
The structural differences between the cyclopentyl-substituted ester and its linear analogs are clearly manifested in their spectra.
-
¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectra of all these compounds is the presence of two distinct sets of signals corresponding to the keto and enol tautomers. The enolic hydroxyl proton gives a characteristic broad singlet far downfield (~12 ppm) due to strong intramolecular hydrogen bonding.[4] In this compound, the protons on the cyclopentyl ring introduce complex multiplets in the aliphatic region (~1.5-2.4 ppm). The key difference lies in the signals for the protons at the γ-position (adjacent to the ketone). For the cyclopentyl and phenyl analogs, these are methylene protons (-COCH₂-R), whereas for ethyl acetoacetate, it is a methyl group (-COCH₃). This directly impacts the chemical shifts and multiplicities, providing a clear point of differentiation.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectra confirm the presence of both tautomers. For the keto form, two distinct carbonyl signals are observed around 200-203 ppm (ketone) and ~167 ppm (ester). In the enol form, the ketone signal is absent and is replaced by two sp² carbon signals corresponding to the C=C double bond (~85-90 ppm and ~175 ppm). The cyclopentyl group in the target molecule gives rise to a unique set of signals in the aliphatic region (~25-38 ppm), which are absent in the linear analogs, making it easily identifiable.
-
Infrared Spectroscopy: The IR spectrum provides a quick diagnostic for the keto-enol equilibrium. The presence of a strong, sharp absorption around 1715-1720 cm⁻¹ is characteristic of the ketone C=O stretch, while the ester C=O stretch appears at a slightly higher frequency (~1735-1745 cm⁻¹).[13] The enol form is identified by a C=C stretching vibration (~1640-1650 cm⁻¹) and a very broad O-H stretching band from 2500-3300 cm⁻¹, which is a hallmark of the intramolecularly hydrogen-bonded enolic proton.[5] While the peak positions are similar across the analogs, subtle shifts can be observed due to the electronic effects of the substituent (phenyl vs. alkyl).
-
Mass Spectrometry: Mass spectrometry reveals how the different substituents direct the fragmentation of the molecular ion. All the esters show a characteristic loss of an ethoxy radical ([M-45]⁺). However, this compound will exhibit a prominent fragment corresponding to the cyclopentyl cation (m/z 69) or loss of a cyclopentyl radical.[14] This is a key differentiator from the phenyl analog, which famously produces a tropylium ion at m/z 91, and from ethyl acetoacetate, whose base peak is typically the acetyl cation at m/z 43.[12]
Integrated Spectroscopic Workflow
The characterization of these compounds follows a logical workflow, integrating sample preparation with multiple analytical techniques to build a comprehensive structural profile.
Caption: Workflow for the spectroscopic characterization of β-keto esters.
Conclusion
The spectroscopic comparison between this compound and its linear analogs reveals distinct fingerprints for each molecule. While they all exhibit the characteristic keto-enol tautomerism, the nature of the substituent at the γ-position—be it a cyclopentyl, phenyl, or methyl group—creates significant and predictable differences in their NMR, IR, and Mass spectra. The bulky, aliphatic cyclopentyl ring introduces unique signals and fragmentation pathways that are absent in the aromatic and simple alkyl analogs. For scientists engaged in synthesis and drug development, a thorough understanding of these spectroscopic nuances is not merely academic; it is a crucial tool for verifying molecular identity, assessing purity, and predicting chemical reactivity.
References
- A Spectroscopic Showdown: Unmasking the Keto and Enol Tautomers of β-Keto Esters. (n.d.). Benchchem.
- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (n.d.). Benchchem.
- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing.
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- Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications.
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A Senior Application Scientist's Guide to Confirming the Stereochemistry of Products from 4-Cyclopentyl-3-oxo-butyric acid ethyl ester Reactions
For researchers engaged in the synthesis of complex molecules, particularly in the realm of drug development, the precise control and confirmation of stereochemistry are paramount. The molecule 4-Cyclopentyl-3-oxo-butyric acid ethyl ester is a versatile β-keto ester synthon, the products of which are often chiral and can serve as key intermediates in the synthesis of bioactive compounds. The cyclopentyl group, in particular, is a common motif in pharmaceuticals, lending favorable pharmacokinetic properties. This guide provides a comprehensive overview of robust methodologies for the stereoselective transformation of this substrate and the subsequent confirmation of the stereochemical outcome of its products. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but the rationale behind the choice of reagents and conditions.
I. Stereoselective Reduction of the β-Ketone: Accessing Chiral β-Hydroxy Esters
The reduction of the ketone in this compound yields a β-hydroxy ester, creating a new stereocenter. Achieving high enantioselectivity in this transformation is crucial. While simple reducing agents like sodium borohydride will produce a racemic mixture of the corresponding alcohol, more sophisticated methods are required for asymmetric synthesis.
Two powerful and widely adopted methods for the asymmetric reduction of β-keto esters are Noyori Asymmetric Hydrogenation and biocatalytic reductions.
| Method | Catalyst/Reagent | Typical Selectivity | Advantages | Disadvantages |
| Noyori Asymmetric Hydrogenation | Ru-BINAP complexes | >95% ee | High enantioselectivity, broad substrate scope, well-understood mechanism. | Requires high-pressure hydrogen gas, catalyst can be expensive. |
| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) or isolated reductases | Variable, can be >99% ee | Mild reaction conditions (aqueous media, room temp.), environmentally friendly, can be highly selective. | Substrate-dependent, may require screening of different yeast strains or enzymes. |
The Noyori asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis.[1][2][3][4][5] The catalyst, typically a Ruthenium complex with a chiral BINAP ligand, operates through a well-defined mechanism that ensures high enantioselectivity.
The reaction proceeds via the coordination of the ketone to the chiral Ru-BINAP catalyst, followed by the transfer of hydrogen. The chirality of the BINAP ligand creates a chiral pocket that dictates the facial selectivity of the hydride attack on the ketone, leading to the preferential formation of one enantiomer.
Caption: Mechanism of Noyori Asymmetric Hydrogenation.
This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters and should be optimized for the specific substrate.[1][2]
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 and (S)-BINAP (or (R)-BINAP for the other enantiomer) in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., ethanol or methanol) is added, and the mixture is stirred at 80°C for 1 hour to form the precatalyst.
-
Hydrogenation: The flask is cooled to room temperature, and the substrate, this compound, is added (substrate-to-catalyst ratio typically 100:1 to 1000:1).
-
The flask is then placed in an autoclave, which is purged with hydrogen gas and then pressurized (typically 4-100 atm H2).
-
The reaction is stirred at a specified temperature (e.g., 25-50°C) for 12-24 hours.
-
Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantioenriched β-hydroxy ester.
II. Stereoselective α-Alkylation: Creating a Second Stereocenter
For many synthetic applications, the introduction of a substituent at the α-position of the β-hydroxy ester is necessary. The Fráter-Seebach alkylation is a classic and effective method for the diastereoselective alkylation of chiral β-hydroxy esters.[6]
This reaction relies on the formation of a dianion from the β-hydroxy ester. The first equivalent of a strong base, such as Lithium Diisopropylamide (LDA), deprotonates the hydroxyl group. A second equivalent of base then deprotonates the α-carbon to form a chelated enolate. The lithium cation coordinates to both the hydroxyl and enolate oxygens, creating a rigid cyclic structure that shields one face of the enolate. The incoming electrophile (e.g., an alkyl halide) can then only attack from the less hindered face, resulting in a highly diastereoselective alkylation.
Caption: Workflow of the Fráter-Seebach Alkylation.
This is a general protocol and may require optimization.[6]
-
Dianion Formation: A solution of the chiral β-hydroxy ester (obtained from the asymmetric reduction) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., Argon).
-
To this solution, 2.2 equivalents of freshly prepared LDA in THF are added dropwise. The mixture is stirred at -78°C for 30 minutes, then allowed to warm to 0°C and stirred for an additional hour.
-
Alkylation: The reaction is cooled back to -78°C, and the alkylating agent (e.g., methyl iodide, 1.5 equivalents) is added. The reaction mixture is stirred at this temperature for 2-4 hours.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched α-alkyl-β-hydroxy ester.
III. Confirmation of Stereochemistry
Once the desired products are synthesized, it is imperative to confirm their stereochemistry. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) is typically employed.
For the products of the Fráter-Seebach alkylation, which are diastereomers (syn or anti), ¹H NMR spectroscopy is a powerful tool to determine the diastereomeric ratio and often the relative configuration. The coupling constants (J-values) between the protons on the α and β carbons (Hα and Hβ) are diagnostic.
Generally, for acyclic systems, the Karplus relationship predicts that the coupling constant between anti-periplanar protons is larger than that between gauche protons. In the context of β-hydroxy esters, the syn and anti diastereomers often adopt different favored conformations, leading to different Hα-Hβ coupling constants.
-
Typically, Jα,β (anti) > Jα,β (syn)
A detailed analysis of coupling constants, potentially supported by computational modeling, can provide a confident assignment of the relative stereochemistry.[7][8][9]
To determine the enantiomeric excess (ee) of the products from the asymmetric reduction, and to separate the enantiomers of the diastereomeric products from the alkylation, chiral HPLC is the method of choice.[10][11][12]
Method Development Strategy:
-
Column Selection: A screening approach is often the most efficient. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a good starting point as they are versatile and effective for a wide range of compounds.
-
Mobile Phase Screening: For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are commonly used. For reversed-phase, acetonitrile/water or methanol/water are typical mobile phases. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape and resolution.
-
Optimization: Once a promising column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and temperature can be optimized to achieve baseline separation of the enantiomers.
A typical chiral HPLC report will show two separated peaks for the two enantiomers. The enantiomeric excess can be calculated from the relative peak areas.
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Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylation/Cope Rearrangement. National Institutes of Health.[Link]
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Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. National Institutes of Health.[Link]
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Stereoselective synthesis and molecular modeling of chiral cyclopentanes. Elsevier.[Link]
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The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.[Link]
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Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications.[Link]
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Stereoselective Synthesis and Molecular Modeling of Chiral Cyclopentanes. Cihan University-Erbil Repository.[Link]
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Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. ACS Publications.[Link]
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benchmarking the efficiency of different synthetic methods for 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. Ethyl 4-cyclopentyl-3-oxobutanoate, a valuable β-keto ester, serves as a critical building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for this target compound, offering insights into the practical application, efficiency, and scalability of each approach.
Introduction to Synthetic Strategies
The synthesis of β-keto esters is a well-established field in organic chemistry, with several robust methods at the disposal of the modern chemist.[1] The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, and tolerance of functional groups. In this guide, we will explore and benchmark four prominent methods for the synthesis of ethyl 4-cyclopentyl-3-oxobutanoate:
-
Crossed Claisen Condensation: A classic carbon-carbon bond-forming reaction.[2]
-
Acylation of a Ketone Enolate: A versatile method for the formation of 1,3-dicarbonyl compounds.
-
Malonic Ester Synthesis: A reliable method for the preparation of carboxylic acids and their derivatives.[3]
-
Reformatsky Reaction: A useful method for the synthesis of β-hydroxy esters, which can be subsequently oxidized.
We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their efficiencies based on yield, reaction conditions, and overall practicality.
Method 1: Crossed Claisen Condensation
The Claisen condensation is a cornerstone of ester chemistry, involving the base-mediated condensation of two ester molecules to form a β-keto ester.[4] For the synthesis of our target molecule, a crossed Claisen condensation between ethyl cyclopentylacetate and ethyl acetate is a logical approach. To favor the desired product and minimize self-condensation of ethyl acetate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is employed to pre-form the enolate of ethyl cyclopentylacetate.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate from ethyl cyclopentylacetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the desired β-keto ester. The use of a strong base like LDA ensures a high concentration of the desired enolate, driving the reaction towards the crossed product.[5]
Caption: Workflow for Acylation of a Ketone Enolate.
Experimental Protocol
-
Enolate Formation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF is added cyclopentyl methyl ketone (1.0 eq) dropwise at 0 °C under an inert atmosphere. The mixture is then heated to reflux for 2 hours.
-
Acylation: The reaction mixture is cooled to room temperature, and diethyl carbonate (1.5 eq) is added. The mixture is then heated to reflux for 12 hours.
-
Workup and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Method 3: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives. [6]To synthesize our target β-keto ester, a modified approach is required, starting with the acylation of diethyl malonate with cyclopentylacetyl chloride, followed by partial hydrolysis and decarboxylation.
Mechanistic Rationale
Diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. This enolate is then acylated with cyclopentylacetyl chloride. The resulting acylmalonic ester is then subjected to partial hydrolysis and decarboxylation under controlled conditions to yield the desired β-keto ester.
Caption: Workflow for Malonic Ester Synthesis approach.
Experimental Protocol
-
Acylation: Sodium metal (1.0 eq) is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate (1.1 eq) is added, and the mixture is stirred for 30 minutes. Cyclopentylacetyl chloride (1.0 eq), prepared separately from cyclopentylacetic acid and thionyl chloride, is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is concentrated, and the residue is treated with a mixture of sulfuric acid, acetic acid, and water. The mixture is heated at reflux for 4 hours to effect partial hydrolysis and decarboxylation.
-
Workup and Purification: After cooling, the mixture is extracted with diethyl ether. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation.
Method 4: Reformatsky Reaction and Oxidation
The Reformatsky reaction typically yields β-hydroxy esters. [7]To obtain our target β-keto ester, a two-step sequence is necessary: a Reformatsky reaction between cyclopentanecarboxaldehyde and ethyl bromoacetate, followed by oxidation of the resulting β-hydroxy ester.
Mechanistic Rationale
Zinc metal reacts with ethyl bromoacetate to form an organozinc reagent (a Reformatsky enolate). This nucleophilic species then adds to the carbonyl group of cyclopentanecarboxaldehyde. Subsequent acidic workup provides the β-hydroxy ester. The secondary alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.
Caption: Workflow for Reformatsky Reaction and Oxidation.
Experimental Protocol
-
Reformatsky Reaction: A mixture of activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous THF is heated. A solution of cyclopentanecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Workup (Reformatsky): The reaction is cooled, and saturated aqueous ammonium chloride solution is added. The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated.
-
Oxidation: The crude β-hydroxy ester is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added. The mixture is stirred at room temperature for 4 hours.
-
Purification: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product.
Comparative Analysis of Synthetic Methods
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The values for yield are estimations based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.
| Metric | Crossed Claisen Condensation | Acylation of Ketone Enolate | Malonic Ester Synthesis | Reformatsky Reaction & Oxidation |
| Typical Yield | 60-75% | 65-80% | 50-65% | 55-70% (over two steps) |
| Starting Materials | Ethyl cyclopentylacetate, Ethyl acetate | Cyclopentyl methyl ketone, Diethyl carbonate | Diethyl malonate, Cyclopentylacetyl chloride | Cyclopentanecarboxaldehyde, Ethyl bromoacetate, Zinc |
| Key Reagents | LDA, n-BuLi | Sodium hydride | Sodium ethoxide, Thionyl chloride | Zinc, PCC |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Reflux | Reflux | Reflux, Room Temperature |
| Number of Steps | 1 | 1 | 2 (including acid chloride formation) | 2 |
| Scalability | Moderate (cryogenics can be challenging) | Good | Good | Moderate (handling of zinc dust) |
| Safety Concerns | Pyrophoric n-BuLi, cryogenic liquids | Flammable sodium hydride, hydrogen gas evolution | Corrosive thionyl chloride | Flammable solvents, toxic PCC |
| Green Chemistry | Poor (stochiometric strong base, cryogenic) | Moderate (byproduct is ethanol) | Poor (multiple steps, chlorinated waste) | Poor (heavy metal, chlorinated solvent) |
Conclusion and Recommendations
Each of the discussed synthetic methods offers a viable route to ethyl 4-cyclopentyl-3-oxobutanoate, with its own set of advantages and disadvantages.
-
The Crossed Claisen Condensation offers a direct, one-pot synthesis but requires cryogenic temperatures and the use of pyrophoric reagents, which can be a hurdle for large-scale production.
-
The Acylation of a Ketone Enolate provides good yields and utilizes readily available starting materials. The use of sodium hydride is a common practice in industrial settings, making this a scalable option.
-
The Malonic Ester Synthesis is a classic and reliable method, but it is a multi-step process that may result in lower overall yields and generates more waste.
-
The Reformatsky Reaction followed by Oxidation is a two-step sequence that also suffers from cumulative yield losses and involves the use of a heavy metal and a toxic oxidizing agent.
For laboratory-scale synthesis where yield is a primary concern and the necessary infrastructure is available, the Acylation of a Ketone Enolate presents a compelling option due to its good yields and relatively straightforward procedure. For larger-scale industrial applications, a thorough process safety and cost analysis would be required for all viable routes, with the acylation method likely being a strong contender.
Ultimately, the optimal choice of synthetic method will depend on the specific constraints and priorities of the research or development project at hand. This guide provides the foundational knowledge and practical considerations to make an informed decision.
References
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Iida, A., Osada, J., Nagase, R., Misaki, T., & Tanabe, Y. (2007). Pentafluorophenylammonium Triflate (PFPAT) Catalyzed C-Acylation of Enol Silyl Ethers and Ketene Silyl (Thio)acetals with Acid Chloride. Organic Letters, 9(10), 1859–1862. [Link]
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Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-18. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
For Immediate Reference: Treat 4-Cyclopentyl-3-oxo-butyric acid ethyl ester as a flammable and irritant hazardous waste. Segregate from oxidizers, acids, and bases. Collect in a designated, properly labeled, and sealed container. Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures.
This guide provides a detailed protocol for the proper and safe disposal of this compound (CAS No. 68104-99-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance with organizations such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential.
Assumed Hazard Profile:
| Hazard Class | Description | Rationale |
| Flammable Liquid | Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames. | Based on the flammability of similar organic esters. |
| Skin and Eye Irritant | Direct contact can cause skin irritation and serious eye irritation. | Hazard statements for this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). |
| Harmful if Swallowed | Ingestion may lead to adverse health effects. | Hazard statement H302 (Harmful if swallowed) is associated with this compound. |
| Incompatible Materials | May react violently with strong oxidizing agents, acids, and bases. | Common reactivity for organic esters. |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the appropriate PPE to prevent exposure.
| Equipment | Specification | Standard |
| Eye Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body Protection | Flame-resistant lab coat. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large spills. | OSHA 29 CFR 1910.134 |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible with organic esters (e.g., high-density polyethylene (HDPE) or glass).
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and free from any contaminants.
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Flammable," "Irritant"
-
The date of first accumulation.
-
Step 3: Collect the Waste
-
Pure Compound and Concentrated Solutions: Carefully transfer any unused or waste this compound into the designated hazardous waste container.
-
Contaminated Labware: Non-reusable items such as pipette tips, gloves, and weigh boats that have come into contact with the compound should be placed in a separate, clearly labeled solid hazardous waste container.
-
Aqueous Solutions: While this compound has low water solubility, any aqueous waste containing it should be collected as hazardous waste. Do not dispose of it down the drain.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills of this compound must be treated as hazardous waste and collected in a designated solid waste container.
Step 4: Store the Waste Container
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
Store the container away from sources of ignition and incompatible materials like oxidizers, strong acids, and bases.
Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance and Documentation
Adherence to federal and institutional regulations is non-negotiable. The Resource Conservation and Recovery Act (RCRA), administered by the EPA, governs the management of hazardous waste from "cradle to grave."
-
Generator Status: Your institution will have a specific EPA generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and volumes.
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.
-
Record Keeping: Maintain accurate records of the types and amounts of hazardous waste generated. All waste manifests for off-site disposal must be signed by an authorized individual.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all sources of ignition.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (beyond the capability of lab personnel):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS office or emergency response team.
-
Provide them with the identity of the spilled material and any other relevant information.
-
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Do not attempt to treat or neutralize this chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS office.
-
Do not dispose of this material down the drain or in the regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of your full or expired hazardous waste containers. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
By implementing these procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab. Retrieved January 21, 2026, from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 21, 2026, from [Link]
-
EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved January 21, 2026, from [Link]
-
MSDS of 4-Cyclopropyl-3-oxo-butyric acid ethyl ester. (2025, December 19). Capot Chemical. Retrieved January 21, 2026, from [Link]
-
Creating a Safe Extraction Lab: Key Safety Standards You Need to Know. (2024, October 30). C1D1 Labs. Retrieved January 21, 2026, from [Link]
-
MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester. (2025, December 25). Capot Chemical. Retrieved January 21, 2026, from [Link]
-
This compound CAS NO.68104-99-4. (n.d.). Hangzhou Ocean Chemical Co., Ltd. Retrieved January 21, 2026, from [Link]
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OSHA Flammable Storage Requirements Explained. (n.d.). LOC Scientific. Retrieved January 21, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved January 21, 2026, from [Link]
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OSHA requirements for storing flammable liquids. (n.d.). Laboratory Design Services. Retrieved January 21, 2026, from [Link]
-
Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved January 21, 2026, from [Link]
-
Ethyl 4-cyclopentyl-3-oxobutanoate. (n.d.). Crysdot LLC. Retrieved January 21, 2026, from [Link]
-
Ethyl 4-cyclopentyl-3-oxobutanoate | C11H18O3 | CID 23500382. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Safety Data Sheet: Butyric acid ethyl ester. (n.d.).
A Senior Application Scientist's Guide to the Safe Handling of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS No. 68104-99-4). As this compound is a key intermediate in pharmaceutical development, agricultural chemicals, and polymer chemistry, ensuring its proper handling is paramount to both personnel safety and research integrity.[1]
A full, formally published Safety Data Sheet (SDS) for this specific compound is not consistently available across public databases. Therefore, this guide is built upon a foundation of chemical structure analysis and data from structurally similar compounds, including other beta-keto esters and cyclopentyl derivatives. This approach, rooted in chemical principles, allows us to establish a robust safety framework by assuming hazards common to its functional groups.
Hazard Assessment: A Proactive, Science-First Approach
Understanding the potential hazards is the cornerstone of safety. Based on its structure—a combustible ethyl ester functional group and a cyclopentyl ring—we must anticipate the following risks:
-
Flammability: Ethyl esters and cyclopentyl derivatives are frequently classified as flammable liquids.[2] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[3] All handling procedures must be designed to mitigate fire and explosion risks.
-
Eye and Skin Irritation: Direct contact with similar ester compounds is known to cause skin and serious eye irritation.[3][4] Therefore, we must assume this compound poses a similar risk.
-
Respiratory and Central Nervous System Effects: Inhalation of vapors from analogous organic esters and cycloalkanes may cause respiratory tract irritation, drowsiness, or dizziness.[5][3][6] Minimizing vapor inhalation is a critical control point.
-
Toxicological Data Gaps: The absence of comprehensive toxicological data for this specific molecule mandates a conservative approach. All routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful and minimized through rigorous controls.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a checklist; it is a reasoned, risk-based decision. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety device. All transfers and manipulations of the liquid chemical must be performed within a fume hood to control vapor inhalation.[7][8] |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Safety glasses are insufficient. Goggles are required to protect against liquid splashes.[9] For larger volume transfers (>1 L), a face shield should be worn over the goggles. |
| Hand Protection | Nitrile Gloves (minimum for incidental contact) | Nitrile gloves provide adequate protection against incidental splashes but must be removed and replaced immediately after contamination.[9][10] For prolonged handling, consider heavier-duty gloves such as Butyl rubber, which shows good resistance to esters.[11] Always inspect gloves for tears or holes before each use. [12] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat, fully buttoned, protects skin and personal clothing from minor splashes and contamination. |
| Footwear | Closed-toe, liquid-resistant shoes | Shoes must fully cover the foot to protect from spills. Perforated shoes or sandals are prohibited in the laboratory.[12] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | This is not required for routine handling of small quantities inside a certified fume hood. However, it is essential for responding to large spills or if engineering controls are not available or fail.[13][14] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the essential steps for a safe handling operation.
Preparation and Pre-Handling
-
Designate Work Area: All work must be conducted within a certified chemical fume hood.
-
Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[15]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, non-sparking tools, and waste containers, and place them inside the fume hood.[16][17]
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring your lab coat is buttoned and gloves are properly fitted.
Chemical Handling Workflow
-
Grounding: For transfers between metal containers, ensure both the source and receiving vessels are grounded and bonded to prevent static electricity discharge, a potential ignition source.[15]
-
Dispensing: Carefully dispense the required amount of the ester, keeping the container opening away from your breathing zone.
-
Container Management: Keep the primary chemical container tightly sealed when not in active use to minimize vapor release.
-
Observation: Continuously monitor the operation for any signs of spills or unexpected reactions.
Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and absorbent material.
-
Waste Segregation: All disposable materials contaminated with the chemical (e.g., pipette tips, wipes, gloves) must be placed in a designated, sealed hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves (using a peel-off technique without touching the outer surface), then lab coat, and finally goggles.[14]
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water after the procedure is complete.[12]
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[14] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Minor Spill (inside fume hood): Absorb the spill with a non-combustible material such as sand, vermiculite, or other inert absorbent.[6] Scoop the material into a sealed container for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate all non-essential personnel from the area. Alert your institution's emergency response team. Remove all ignition sources.[15][17]
Disposal Plan
Chemical waste management is a regulatory and safety imperative.
-
Waste Collection: Collect all excess this compound and any materials contaminated with it in a clearly labeled, chemically compatible, and tightly sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Do not pour this chemical down the drain. [14] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[14]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
-
Hazardous Chemical Information System (HCIS) . Safe Work Australia. [Link]
-
Hazardous Substance Fact Sheet for Ethyl Acetate . New Jersey Department of Health. [Link]
-
MSDS of 4-Cyclopropyl-3-oxo-butyric acid ethyl ester . Capot Chemical. [Link]
-
MSDS of 4-Cyclohexyl-3-oxo-butyric acid ethyl ester . Capot Chemical. [Link]
-
Scientific Documentation for Ethyl Oleate, NF . Spectrum Pharmacy Products. [Link]
-
Hazardous Substance Fact Sheet for Phosphorothioic Acid, O,O- Dimethyl-S-(2-Methylthio)Ethyl Ester . New Jersey Department of Health. [Link]
-
Safety Data Sheet for Fatty Acid Ethyl Esters . SMS Rail Lines. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
Personal Protective Equipment (PPE) Glove Chart . University of Tennessee, Knoxville - Environmental Health & Safety. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz. [Link]
-
Personal Protective Equipment for Biohazards . University of Tennessee, Knoxville - Environmental Health & Safety. [Link]
-
Safety Data Sheet for Cyclopentane . Carl ROTH. [Link]
-
Safety Data Sheet for Butyric acid ethyl ester . Carl ROTH. [Link]
-
Ethyl 3-acetyl-4-oxopentanoate Hazard Information . PubChem. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
